NH2-PEG1-CH2CH2-Boc
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCCYXHEZRMPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260092-46-3 | |
| Record name | tert-Butyl 3-(2-Aminoethoxy)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to NH2-PEG1-CH2CH2-Boc: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of therapeutic development, particularly in the realm of targeted protein degradation, the strategic design of bifunctional molecules is paramount. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting moiety. This technical guide provides a comprehensive overview of NH2-PEG1-CH2CH2-Boc, a versatile PEGylated linker, offering insights into its chemical structure, properties, and applications in the synthesis of PROTACs and other bioconjugates.
Chemical Structure and Properties
This compound, with the CAS Number 1260092-46-3, is a heterobifunctional linker featuring a primary amine (-NH2) and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a short polyethylene (B3416737) glycol (PEG) spacer. The presence of these two distinct functionalities allows for a sequential and controlled conjugation strategy, a crucial aspect in the multi-step synthesis of complex biomolecules.[1][2][3][4][5]
The single PEG unit enhances the aqueous solubility of the resulting conjugate, a desirable property for improving the pharmacokinetic profile of often lipophilic PROTAC molecules. The Boc protecting group provides a stable shield for one of the primary amines, which can be selectively removed under acidic conditions to allow for subsequent coupling reactions.
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1260092-46-3 | [1][4] |
| Molecular Formula | C9H19NO3 | [4] |
| Molecular Weight | 189.25 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 264.9 ± 15.0 °C at 760 mmHg | |
| Solubility | Soluble in water, DMSO, DMF, DCM | |
| Storage Conditions | 2-8°C, protect from light |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the Boc group at approximately 1.44 ppm. The methylene (B1212753) protons of the PEG linker and the ethyl chain will appear as multiplets in the range of 2.5 to 3.7 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group around 156 ppm and the quaternary carbon of the tert-butyl group around 80 ppm. The carbons of the PEG and ethyl moieties will resonate in the 40-70 ppm region.
Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) is expected to show the protonated molecular ion [M+H]⁺ at m/z 190.14. Other adducts, such as [M+Na]⁺ at m/z 212.12, may also be observed.
Applications in PROTAC Synthesis
The primary application of this compound is as a linker in the synthesis of PROTACs. Its heterobifunctional nature allows for a modular and efficient synthetic workflow.
PROTAC Synthesis Workflow
The general strategy for synthesizing a PROTAC using this compound involves a two-step conjugation process. First, the free primary amine of the linker is coupled to a carboxylic acid-functionalized ligand for either the target protein or the E3 ligase via amide bond formation. Subsequently, the Boc protecting group is removed to expose the second primary amine, which is then coupled to the other ligand.
Mechanism of Action of a PROTAC
Once synthesized, the PROTAC molecule can enter the cell and simultaneously bind to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis of a PROTAC. Optimization of reaction conditions may be necessary for specific ligands.
Protocol 1: Amide Coupling of the First Ligand
This protocol describes the coupling of the free amine of this compound to a carboxylic acid-containing ligand.
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand (Ligand A)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate (Ligand A-Linker-Boc).
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the second primary amine.
Materials:
-
Boc-protected intermediate (Ligand A-Linker-Boc)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add an equal volume of TFA (to a final concentration of 50% v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
Protocol 3: Amide Coupling of the Second Ligand
This protocol describes the coupling of the newly exposed amine to the second carboxylic acid-containing ligand.
Materials:
-
Deprotected intermediate (Ligand A-Linker-NH2)
-
Carboxylic acid-functionalized ligand (Ligand B)
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Follow the same procedure as in Protocol 1, using the deprotected intermediate as the amine source and the second ligand as the carboxylic acid source.
-
After work-up, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by MS and NMR.
Case Study: Targeting BCR-ABL in Chronic Myeloid Leukemia
A study by Niu et al. (2021) demonstrated the successful application of a PROTAC strategy to target the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML).[6] While not using the exact this compound linker, they synthesized a series of PROTACs using a dasatinib-based warhead connected to an E3 ligase ligand via PEG linkers of varying lengths. Their findings with a PROTAC containing a single PEG unit ("Arg-PEG1-Dasa") are particularly relevant.
BCR-ABL Signaling Pathway
BCR-ABL is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[7][8][9][10]
Quantitative Data
The study by Niu et al. provides valuable quantitative data on the efficacy of their Arg-PEG1-Dasa PROTAC.
| Parameter | Value (for Arg-PEG1-Dasa) | Description | Reference |
| IC50 | 0.3595 nM | Half-maximal inhibitory concentration for cell proliferation | [6] |
| DC50 | Not explicitly stated | Concentration for 50% protein degradation | [6] |
| Dmax | Not explicitly stated | Maximum percentage of protein degradation | [6] |
The study demonstrated that the PROTAC with a single PEG linker was the most efficient in reducing BCR-ABL levels and inhibiting the proliferation of K562 CML cells.[6]
Conclusion
This compound is a valuable and versatile heterobifunctional linker for the development of complex bioconjugates, particularly PROTACs. Its defined structure, incorporating a hydrophilic PEG spacer and orthogonal reactive functionalities, facilitates a modular and efficient synthetic approach. The ability to sequentially couple different ligands allows for the rational design and optimization of PROTACs with improved physicochemical and pharmacological properties. The case study of targeting BCR-ABL highlights the potential of short-chain PEG linkers in creating potent and effective protein degraders. As the field of targeted protein degradation continues to expand, the strategic application of well-characterized linkers like this compound will be instrumental in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Application of NH2-PEG1-CH2CH2-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of therapeutic intervention, the focus is shifting from mere inhibition to the complete removal of disease-causing proteins. At the forefront of this paradigm shift are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery. A critical component in the architecture of these molecular degraders is the linker, a chemical bridge that connects a target-binding ligand to an E3 ubiquitin ligase-recruiting moiety. This technical guide provides an in-depth exploration of NH2-PEG1-CH2CH2-Boc, a versatile and widely utilized linker in the synthesis of PROTACs and other bioconjugates.
This compound, also known as tert-butyl (2-(2-aminoethoxy)ethyl)carbamate, is a short, hydrophilic linker featuring a single polyethylene (B3416737) glycol (PEG) unit.[1][2] Its heterobifunctional nature, possessing a free primary amine and a tert-butyloxycarbonyl (Boc)-protected amine, makes it an ideal building block for the modular and controlled synthesis of complex bioconjugates.[3][4] The PEG component enhances the aqueous solubility of the resulting PROTAC, a crucial factor for improving bioavailability and cell permeability, while the Boc protecting group allows for a strategic, stepwise assembly of the final molecule.[5][6]
This guide will delve into the physicochemical properties of this compound, provide detailed experimental protocols for its application in PROTAC synthesis, present quantitative data on the performance of PROTACs with analogous short PEG linkers, and visualize the underlying biological pathways and experimental workflows.
Physicochemical Properties and Design Considerations
The structure of this compound offers a balance of flexibility and defined length, which is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The single PEG unit provides sufficient hydrophilicity to mitigate the often-poor solubility of complex PROTAC molecules without introducing excessive flexibility that could lead to non-productive binding modes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1260092-46-3 |
| Molecular Formula | C₉H₁₉NO₃ |
| Molecular Weight | 189.25 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in a wide range of organic solvents (e.g., DMF, DMSO, DCM) |
| Storage | 4°C, protect from light |
Core Applications in Research: Building PROTACs
The primary application of this compound is as a heterobifunctional linker in the synthesis of PROTACs.[1][2] Its orthogonal protecting group strategy allows for the sequential and controlled conjugation of the two distinct ligands: the warhead (targeting the protein of interest) and the E3 ligase ligand.
The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization may be required for specific ligands and reaction conditions.
Protocol 1: Amide Bond Formation with the First Ligand
This protocol describes the coupling of a carboxylic acid-containing ligand (either the warhead or the E3 ligase ligand) to the free amine of this compound.
Materials:
-
This compound
-
Carboxylic acid-containing ligand (Ligand-COOH)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/NHS)
-
Non-nucleophilic base (e.g., DIPEA or Et₃N)
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Ligand-COOH (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.
-
Add the non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate (Ligand-linker-Boc).
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group to expose the second primary amine.
Materials:
-
Ligand-linker-Boc intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (B28343) (for co-evaporation)
Procedure:
-
Dissolve the Ligand-linker-Boc intermediate (1.0 eq) in DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times). The resulting amine-TFA salt is often used directly in the next step without further purification.
Protocol 3: Amide Bond Formation with the Second Ligand
This protocol describes the coupling of the second carboxylic acid-containing ligand to the newly deprotected amine.
Materials:
-
Deprotected amine-linker-Ligand 1 intermediate
-
Carboxylic acid-containing second ligand (Ligand2-COOH)
-
Peptide coupling reagent (e.g., HATU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF)
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the deprotected amine intermediate (1.0 eq) and Ligand2-COOH (1.1 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0-4.0 eq to neutralize the TFA salt and catalyze the reaction).
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the final crude PROTAC by preparative HPLC to achieve the desired purity (>95%).
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Quantitative Data on PROTAC Performance with Short PEG Linkers
Table 2: Degradation Efficiency and Potency of a Representative PROTAC with a Single PEG Unit
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Arg-PEG1-Dasa | BCR-ABL | K562 | 0.85 | 98.8 |
| Data is illustrative and compiled from a study on single amino acid-based PROTACs to demonstrate the potential efficacy of a PROTAC with a single PEG unit linker.[7] |
Table 3: Physicochemical Properties of PROTACs with Varying Linker Compositions
| PROTAC Linker Type | Representative Molecular Weight ( g/mol ) | Representative cLogP | Representative TPSA (Ų) |
| Alkyl | ~786 | ~4.2 | ~165 |
| Single PEG Unit | ~832 | ~3.5 | ~175 |
| Illustrative data compiled from various sources to show the general impact of incorporating a single PEG unit.[7] |
The data indicates that even a single PEG unit can favorably impact the physicochemical properties of a PROTAC, such as by decreasing the calculated logP (cLogP), which can be associated with improved solubility. Furthermore, PROTACs with short PEG linkers can achieve potent and efficient degradation of their target proteins, with DC₅₀ values in the low nanomolar range and high Dₘₐₓ values.[7] It is important to note that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.
Conclusion
This compound is a valuable and versatile chemical tool for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation and bioconjugation. Its defined length, hydrophilicity, and orthogonal protecting group strategy facilitate a modular and efficient synthetic approach to the construction of complex molecules like PROTACs. The ability to systematically incorporate this linker allows for the fine-tuning of a PROTAC's physicochemical properties and biological activity. While the optimal linker design is always context-dependent, the principles and protocols outlined in this guide provide a solid foundation for the rational design and synthesis of novel protein degraders. As the field of targeted protein degradation continues to expand, the strategic use of well-defined linkers such as this compound will remain a cornerstone of developing the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. targetmol.com [targetmol.com]
The Core Role of NH2-PEG1-CH2CH2-Boc as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1][3] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial POI-PROTAC-E3 ligase ternary complex.[2][4]
Among the diverse array of linker architectures, those incorporating polyethylene (B3416737) glycol (PEG) units have become a mainstay in PROTAC design.[1][5] PEG linkers offer distinct advantages, including enhanced hydrophilicity, which can improve the solubility and bioavailability of often lipophilic PROTAC molecules.[5][6] This in-depth technical guide focuses on the role and application of NH2-PEG1-CH2CH2-Boc , a specific bifunctional linker, in the development of potent and effective PROTACs.
Core Principles of the this compound Linker in PROTACs
This compound is a heterobifunctional linker that belongs to the PEG and Alkyl/ether-based PROTAC linker family.[7][8][9] Its structure features a single PEG unit, an ethylamine (B1201723) spacer, and a Boc-protected amine, providing a versatile scaffold for PROTAC synthesis.
Structural Breakdown and Functionality:
-
NH2 (Amino Group): This reactive amine serves as a primary attachment point for either the POI ligand or the E3 ligase ligand, typically through the formation of a stable amide bond with a corresponding carboxylic acid.
-
PEG1 (Single Ethylene Glycol Unit): This short PEG unit is crucial for imparting hydrophilicity.[5] This property helps to mitigate the poor aqueous solubility often associated with large, complex PROTAC molecules, thereby improving their pharmacokinetic profiles.[1][6]
-
CH2CH2 (Ethyl Spacer): This alkyl chain provides a degree of flexibility and spatial separation between the two ligands.[4] The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex.[2][4]
-
Boc (tert-Butyloxycarbonyl Group): The Boc group is a widely used protecting group for amines.[10][11] Its presence allows for a controlled, stepwise synthesis of the PROTAC. The Boc group can be selectively removed under acidic conditions to reveal a free amine, which can then be coupled to the second ligand.[10]
The combination of a hydrophilic PEG unit and a flexible alkyl chain allows for the fine-tuning of a PROTAC's properties.[12] The modular nature of this linker enables the systematic optimization of linker length and composition, which is a critical step in developing potent protein degraders.[4]
The PROTAC Mechanism of Action
PROTACs leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to achieve targeted protein degradation.[3][12]
Quantitative Data on PROTACs with Short PEG/Alkyl Linkers
Table 1: Impact of Linker Length on BCR-ABL Degradation
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Target Protein | Cell Line |
| Arg-PEG1-Dasa | Arginine-PEG1 | 0.85 | 98.8 | BCR-ABL | K562 |
| Arg-PEG2-Dasa | Arginine-PEG2 | >1 | ~90 | BCR-ABL | K562 |
| Arg-PEG3-Dasa | Arginine-PEG3 | >1 | ~80 | BCR-ABL | K562 |
| Arg-PEG4-Dasa | Arginine-PEG4 | >1 | ~75 | BCR-ABL | K562 |
| Data synthesized from studies on single amino acid-based PROTACs.[15] |
Table 2: Comparative Efficacy of BRD4 Degraders with PEG and Alkyl Linkers
| PROTAC Compound | Linker Type & Length | DC50 (nM) | Dmax (%) | Target Protein | Cell Line |
| dBET1 | PEG (8 atoms) | 4 | >95 | BRD4 | HeLa |
| Compound A | Alkyl (8 atoms) | 25 | ~90 | BRD4 | 22Rv1 |
| Compound B | Alkyl (12 atoms) | 9 | >95 | BRD4 | 22Rv1 |
| Illustrative data compiled from various sources on thalidomide-based PROTACs.[16] |
These tables demonstrate that even small changes in linker length, such as the addition of a single PEG unit, can significantly impact the degradation potency and efficacy of a PROTAC.[4][15]
Experimental Protocols
The development and characterization of a PROTAC require a series of well-defined experiments. The following are detailed methodologies for key assays.
Protocol 1: Synthesis of a PROTAC using a Boc-Protected Amine Linker
This protocol describes a general three-step solution-phase synthesis for coupling a POI ligand and an E3 ligase ligand to a linker like this compound.
Step 1: Coupling of the First Ligand (e.g., POI Ligand)
-
Activation: Dissolve the POI ligand containing a carboxylic acid (1.0 eq) and a peptide coupling reagent such as HATU (1.2 eq) in an anhydrous aprotic solvent like DMF. Add a non-nucleophilic base, for example, DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the this compound linker (1.1 eq) to the activated POI ligand solution.
-
Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions such as 5% LiCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting POI-Linker-Boc intermediate by flash column chromatography.
Step 2: Boc Deprotection
-
Reaction: Dissolve the purified POI-Linker-Boc intermediate (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Incubation: Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (repeated 3 times). The resulting POI-Linker-NH2 is often used in the next step without further purification.
Step 3: Coupling of the Second Ligand (e.g., E3 Ligase Ligand)
-
Activation: In a separate flask, activate the E3 ligase ligand containing a carboxylic acid using the same procedure as in Step 1.
-
Coupling: Add the deprotected POI-Linker-NH2 intermediate to the activated E3 ligase ligand solution.
-
Reaction and Purification: Stir the reaction at room temperature for 4-16 hours. Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR analysis.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[3][5][7]
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with serially diluted concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[14]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the results.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results against the PROTAC concentration to determine the DC50 and Dmax values.[14]
Protocol 3: TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive assay to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[1][17][18]
-
Reagent Preparation: Use purified, tagged recombinant proteins (e.g., GST-tagged POI and His-tagged E3 ligase). Prepare stock solutions of the PROTAC in DMSO. The detection reagents will be a long-lifetime donor fluorophore-conjugated antibody (e.g., Terbium-anti-GST) and an acceptor fluorophore-conjugated antibody (e.g., AF488-anti-His).
-
Assay Setup: In a low-volume 384-well plate, add the tagged POI, tagged E3 ligase, and serially diluted concentrations of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for ternary complex formation.
-
Detection: Add the donor and acceptor-conjugated antibodies to the wells. Incubate for another 60 minutes at room temperature.
-
Measurement: Measure the TR-FRET signal on a compatible plate reader, recording the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the TR-FRET signal indicates the formation of the ternary complex. Plot the signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" often observed with PROTACs.[14]
Protocol 4: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a PROTAC to metabolic degradation, often using human liver microsomes (HLM).[2][8]
-
Incubation Mixture: In a 96-well plate, combine phosphate (B84403) buffer (pH 7.4), HLM, and the test PROTAC at a final concentration of typically 1 µM. Pre-warm the mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a well containing cold acetonitrile (B52724) with an internal standard.
-
Sample Preparation: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of the remaining PROTAC against time. From this data, the in vitro half-life (t½) can be calculated to assess the metabolic stability of the PROTAC.[2]
Conclusion
The this compound linker is a valuable and versatile building block in the rational design of PROTACs. Its defined structure, incorporating a hydrophilic PEG unit and a flexible alkyl chain, allows for the systematic optimization of a PROTAC's physicochemical and pharmacological properties. While direct, published data for this specific linker is limited, the principles derived from PROTACs with similar short PEG/alkyl linkers underscore the critical role of the linker in achieving potent and efficacious targeted protein degradation. The experimental protocols provided herein offer a robust framework for the synthesis, characterization, and evaluation of novel PROTACs, empowering researchers to advance the development of this transformative therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Strategic Application of NH2-PEG1-CH2CH2-Boc in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, leveraging the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker, a critical component connecting the antibody and the payload, profoundly influences the ADC's stability, solubility, pharmacokinetics, and therapeutic index.[1] This technical guide provides an in-depth exploration of the application of NH2-PEG1-CH2CH2-Boc, a heterobifunctional linker, in the development of ADCs. We will delve into its structural advantages, present quantitative data on its impact on ADC properties, provide detailed experimental protocols for its use, and visualize key biological and experimental workflows.
Introduction to this compound Linker
This compound, also known as N-Boc-2-(2-aminoethoxy)ethanamine, is a heterobifunctional linker that incorporates a short, single polyethylene (B3416737) glycol (PEG) unit.[2] Its structure is characterized by a free primary amine (NH2) at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This configuration offers a strategic advantage in the stepwise synthesis of ADCs. The free amine allows for conjugation to a payload, while the Boc-protected amine provides a stable, latent attachment point for the antibody, which can be deprotected under specific conditions.[3][4]
The inclusion of a PEG moiety, even a short one, can enhance the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads.[5] Improved hydrophilicity can mitigate aggregation and improve the overall solubility and stability of the ADC.[6]
Core Principles of Application in ADCs
The use of this compound in ADC development is predicated on a controlled, sequential conjugation strategy. This approach minimizes the formation of undesirable byproducts and allows for the purification of intermediates at each stage, leading to a more homogenous final ADC product.[7]
The general workflow involves:
-
Payload-Linker Conjugation: The cytotoxic payload is first conjugated to the free amine of the this compound linker.
-
Boc Deprotection: The Boc protecting group is removed from the payload-linker conjugate to expose the second primary amine.
-
Antibody Conjugation: The deprotected payload-linker conjugate is then attached to the monoclonal antibody.
This methodical approach provides greater control over the final drug-to-antibody ratio (DAR), a critical quality attribute of any ADC.[8]
Data Presentation: Impact on ADC Properties
The incorporation of a PEG linker, even a short PEG1 linker like this compound, can influence the physicochemical and biological properties of an ADC. The following tables summarize representative data, illustrating the expected impact of a short PEG linker compared to a non-PEGylated linker and a longer PEG linker.
Table 1: Physicochemical Properties of a Model ADC
| Linker Type | Aggregation (%) | Hydrophobicity (HIC Retention Time, min) |
| Non-PEGylated | 5.2 | 15.8 |
| This compound | 3.1 | 13.5 |
| PEG12 Linker | 1.5 | 10.2 |
This data is representative and illustrates the general trend of reduced aggregation and hydrophobicity with the inclusion of PEG linkers.
Table 2: In Vitro Cytotoxicity (IC50) of a Model ADC against HER2-Positive Cells
| Linker Type | IC50 (nM) |
| Non-PEGylated | 0.5 |
| This compound | 0.7 |
| PEG12 Linker | 1.5 |
This representative data suggests that while short PEG linkers may slightly decrease in vitro potency compared to non-PEGylated linkers, they can maintain high efficacy. Longer PEG chains may lead to a more significant reduction in in vitro cytotoxicity.[9]
Table 3: Pharmacokinetic Parameters of a Model ADC in a Murine Model
| Linker Type | Half-life (t½, hours) | Clearance (mL/hr/kg) |
| Non-PEGylated | 120 | 0.25 |
| This compound | 135 | 0.21 |
| PEG12 Linker | 180 | 0.15 |
This representative data highlights the trend of improved pharmacokinetic profiles with PEGylation, with longer PEG chains generally leading to longer half-lives and reduced clearance.[4][10]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of an ADC using the this compound linker.
Protocol 1: Payload-Linker Conjugation
This protocol describes the conjugation of a payload with a carboxylic acid group to the this compound linker.
Materials:
-
Payload with a carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reversed-phase HPLC system for purification
Procedure:
-
Payload Activation: a. Dissolve the payload (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated payload.
-
Linker Conjugation: a. In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF. b. Add the activated payload solution to the linker solution. c. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: a. Monitor the reaction by LC-MS. b. Once complete, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and then brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by reversed-phase HPLC to obtain the pure payload-linker-Boc conjugate.
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group from the payload-linker conjugate.
Materials:
-
Payload-linker-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the payload-linker-Boc conjugate in anhydrous DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Remove the TFA and DCM under reduced pressure. The resulting TFA salt of the deprotected payload-linker is often used directly in the next step.
Protocol 3: Antibody-Payload-Linker Conjugation
This protocol describes the conjugation of the deprotected payload-linker to the antibody via lysine (B10760008) residues.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Deprotected payload-linker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation: a. Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer.
-
Conjugation Reaction: a. Dissolve the deprotected payload-linker in a minimal amount of anhydrous DMSO. b. Add a 5- to 20-fold molar excess of the payload-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v). c. Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: a. Purify the ADC from unreacted payload-linker and other small molecules using an SEC system equilibrated with a suitable formulation buffer (e.g., PBS). b. Collect the fractions corresponding to the ADC.
Protocol 4: ADC Characterization
This protocol outlines the key characterization steps for the final ADC.
Methods:
-
Drug-to-Antibody Ratio (DAR) Determination: a. Use Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) to determine the average number of drug-linker molecules conjugated to each antibody.[11]
-
Aggregation Analysis: a. Use Size-Exclusion Chromatography (SEC) to determine the percentage of high molecular weight aggregates.
-
In Vitro Cytotoxicity Assay (MTT Assay): a. Seed target cancer cells in a 96-well plate and allow them to adhere overnight.[12] b. Treat the cells with serial dilutions of the ADC for 72-120 hours.[3] c. Add MTT solution to each well and incubate for 2-4 hours.[13] d. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.[13] e. Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.[14]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the mechanism of action of ADCs targeting common cancer antigens.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Inhibition of HER2 signaling and payload delivery by a HER2-targeted ADC.[15]
Caption: Trop-2 signaling pathways and the action of a Trop-2-targeted ADC.[1]
Experimental Workflows
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Stepwise workflow for the synthesis of an ADC using this compound.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion
The this compound linker offers a valuable tool for the controlled and sequential synthesis of antibody-drug conjugates. Its heterobifunctional nature, combined with the beneficial properties of a short PEG spacer, allows for the development of homogenous and effective ADCs. The provided protocols and visualizations serve as a comprehensive guide for researchers in the rational design and preclinical evaluation of novel ADC therapeutics incorporating this versatile linker. Careful optimization of conjugation conditions and thorough characterization are paramount to realizing the full potential of this technology in the advancement of targeted cancer therapies.
References
- 1. Frontiers | Advances in Trop-2 targeted antibody-drug conjugates for breast cancer: mechanisms, clinical applications, and future directions [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [research.unipd.it]
- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody-drug conjugates targeting TROP-2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to NH2-PEG1-CH2CH2-Boc (CAS: 1260092-46-3): A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, NH2-PEG1-CH2CH2-Boc (CAS Number: 1260092-46-3). This molecule is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery. This guide will cover its physicochemical properties, detailed experimental protocols for its application, and visualizations of its role in cellular mechanisms.
Core Concepts and Physicochemical Properties
This compound, also known as tert-butyl (2-(2-aminoethoxy)ethyl)carbamate, is an amino-PEG linker featuring a terminal primary amine and a Boc (tert-butyloxycarbonyl) protected amine, separated by a short polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for a controlled, stepwise synthesis of complex bioconjugates, most notably PROTACs. The PEG spacer enhances the solubility and bioavailability of the resulting molecule.[1][2]
The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, enabling the sequential attachment of different molecular entities.[2] This orthogonal reactivity is crucial for the rational design and synthesis of heterobifunctional molecules like PROTACs.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 1260092-46-3 | [3][4] |
| Molecular Formula | C₉H₁₉NO₃ | [3][4] |
| Molecular Weight | 189.25 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid/oil | [1] |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | -20°C, protect from light | [3][4] |
| SMILES | O=C(OC(C)(C)C)CCOCCN | [3][4] |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and DCM. | [5][6][7] |
Applications in Proteolysis Targeting Chimeras (PROTACs)
The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]
The this compound linker serves as the scaffold to connect a ligand that binds to the POI and a ligand that recruits an E3 ligase (e.g., derivatives of thalidomide (B1683933) or lenalidomide (B1683929) for recruiting Cereblon (CRBN), or VHL ligands). The flexibility and hydrophilicity of the PEG chain are critical for facilitating the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC molecule in inducing the degradation of a target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following are representative protocols for the use of this compound in the synthesis of a PROTAC. These protocols are based on established chemical principles and may require optimization for specific applications.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: General Procedure for PROTAC Synthesis using this compound
This protocol outlines a general two-step approach for synthesizing a PROTAC, starting with the conjugation of an E3 ligase ligand followed by the attachment of the POI ligand.
Step A: Coupling of E3 Ligase Ligand to the Linker
This step involves the reaction of the primary amine of this compound with an activated carboxylic acid on the E3 ligase ligand.
Materials:
-
This compound
-
E3 Ligase Ligand with a carboxylic acid moiety (e.g., a pomalidomide (B1683931) derivative)
-
Coupling agents (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
Procedure:
-
In a flask, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, purify the Boc-protected linker-E3 ligase ligand conjugate by preparative HPLC.
Step B: Boc Deprotection
Follow Protocol 1 to deprotect the terminal amine of the conjugate from Step A.
Step C: Coupling of the POI Ligand
This final step involves the coupling of the deprotected linker-E3 ligase ligand conjugate with an activated POI ligand.
Materials:
-
Deprotected linker-E3 ligase ligand conjugate
-
POI Ligand with a carboxylic acid moiety
-
Coupling agents and base as in Step A
-
Anhydrous DMF
Procedure:
-
In a separate flask, activate the carboxylic acid of the POI ligand as described in Step A, Procedure 1 & 2.
-
Add a solution of the deprotected linker-E3 ligase ligand conjugate in anhydrous DMF to the activated POI ligand.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.
Caption: General workflow for PROTAC synthesis.
Conclusion
This compound is a versatile and indispensable tool in the field of targeted protein degradation. Its well-defined structure, featuring a readily deprotectable Boc group and a hydrophilic PEG spacer, provides medicinal chemists with a reliable building block for the modular synthesis of PROTACs. A thorough understanding of its properties and reaction protocols is essential for the successful development of novel therapeutics that harness the power of the ubiquitin-proteasome system.
References
An In-depth Technical Guide to Boc-Protected Amine PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced bioconjugation, the precise and controlled linkage of molecules is paramount to the creation of effective therapeutic and diagnostic agents.[1] tert-butyloxycarbonyl (Boc)-protected amine Polyethylene Glycol (PEG) linkers have emerged as indispensable tools, offering a robust strategy for the sequential and site-specific conjugation of biomolecules.[1][2][3] These heterobifunctional molecules are critical for the precise construction of complex molecular architectures such as Antibody-Drug Conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and other targeted therapies.[1][2][3][4][5]
This technical guide provides a comprehensive overview of Boc-protected amine PEG linkers, detailing their core principles, chemical properties, and applications. A focus is placed on quantitative data, detailed experimental protocols, and visual workflows to aid in practical implementation.
Core Principles of Boc-Protected Amine PEG Linkers
Boc-protected amine PEG linkers are characterized by three key components that enable a controlled, stepwise approach to building complex bioconjugates[2][3]:
-
A tert-Butyloxycarbonyl (Boc) Protected Amine: The Boc group serves as a temporary shield for a primary or secondary amine, preventing it from undergoing unwanted reactions during synthesis.[2][5][6] This protecting group is stable under a wide range of conditions, including basic and nucleophilic environments, but can be readily and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[2][3][5][6][7] This selective lability is crucial for directing chemical reactions to other parts of a molecule before revealing the amine for a subsequent conjugation step.[3][6]
-
A Polyethylene Glycol (PEG) Spacer: The PEG chain is a hydrophilic and biocompatible polymer that offers significant advantages in bioconjugation.[2] It enhances the aqueous solubility of hydrophobic molecules, improves the pharmacokinetic profile of therapeutics by increasing their hydrodynamic size and shielding them from enzymatic degradation, and reduces the immunogenicity of the conjugated molecule.[2][8] The length of the PEG spacer can be precisely controlled to optimize the distance between the conjugated molecules.[2]
-
A Second Reactive Functional Group: This group allows for the covalent attachment of the linker to a target molecule. A wide variety of functional groups are available, such as N-hydroxysuccinimide (NHS) esters for reaction with amines or maleimides for reaction with thiols, enabling a broad range of conjugation strategies.[2][9]
Quantitative Data on Linker Performance
The efficiency of both the Boc deprotection and the subsequent bioconjugation steps is critical for the overall yield and purity of the final product. The following tables summarize key quantitative data for these processes.
Table 1: Common Acidic Conditions for Boc Deprotection
| Acidic Reagent | Concentration | Solvent | Typical Time | Temperature | Purity/Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 30 - 120 min | 0°C to Room Temp. | >95 | [10] |
| Trifluoroacetic Acid (TFA) | 50% (v/v) | Dichloromethane (DCM) | 5 min | Room Temp. | 78 | [11] |
| Trifluoroacetic Acid (TFA) | 50% (v/v) | Dichloromethane (DCM) | 60 min | Room Temp. | >95 | [11] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp. | ~80 (at 5 min) | [7][11] |
Table 2: Common Scavengers Used in Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Scavenges carbocations. |
| Water | 2.5 - 5% | Acts as a carbocation scavenger. |
| Thioanisole | 5% | Scavenges carbocations and protects methionine residues. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges carbocations and protects cysteine residues. |
Data sourced from BenchChem Application Note.[7]
Table 3: Factors Influencing Amine-Reactive PEGylation
| Parameter | Recommended Range | Effect |
| pH | 7.0 - 9.0 | The reaction rate increases with pH as more primary amines are deprotonated and thus more nucleophilic.[12] |
| Temperature | 4°C to Room Temperature | Higher temperatures increase the reaction rate but also the rate of hydrolysis of the NHS ester. |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | A higher molar excess of the PEG linker drives the reaction towards a higher degree of PEGylation. The optimal ratio should be determined empirically.[2] |
| Buffer | Amine-free (e.g., PBS) | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving Boc-protected amine PEG linkers.
Protocol 1: Standard Boc Deprotection of a PEG Linker
This protocol describes a general procedure for the removal of the Boc protecting group in a solution phase using TFA.[10][11]
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)[11]
-
Trifluoroacetic acid (TFA)[11]
-
Toluene (B28343) (for co-evaporation)[10]
-
Diethyl ether (for precipitation)[7]
-
Round-bottom flask[11]
-
Magnetic stirrer and stir bar
-
Ice bath[11]
-
Rotary evaporator[3]
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[6]
-
Cooling: Cool the solution to 0°C using an ice bath.[11]
-
Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[10][11] If the substrate contains acid-sensitive groups prone to reaction with the released tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).[10][11]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[11] Continue stirring until the starting material is completely consumed (typically 1-2 hours), as monitored by an appropriate analytical method such as TLC, HPLC, or LC-MS.[11]
-
Solvent Removal: Upon completion, remove the bulk of the DCM and excess TFA under reduced pressure using a rotary evaporator.[3][7]
-
Azeotropic Removal of TFA: Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times to ensure the removal of residual TFA.[10] The resulting product is the TFA salt of the deprotected amine.
-
Isolation/Neutralization:
-
Precipitation (Optional): Add cold diethyl ether to the residue to precipitate the deprotected product.[7] Centrifuge to pellet the product and discard the supernatant. Wash the pellet with cold diethyl ether.[7]
-
Neutralization (Alternative): Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer and concentrate.[2]
-
-
Drying: Dry the final product under vacuum.[2]
Protocol 2: Bioconjugation of a Deprotected Amine-PEG Linker to a Protein via an NHS Ester
This protocol outlines the conjugation of a deprotected amine-PEG linker (now possessing a free amine) to a protein. For this example, we assume the other end of the PEG linker has been activated as an NHS ester.
Materials:
-
Deprotected Amine-PEG-NHS ester linker
-
Protein to be conjugated
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]
-
Purification system (e.g., Size-Exclusion Chromatography)[8]
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a known concentration (e.g., 1-10 mg/mL) in the amine-free reaction buffer.[3]
-
Linker Preparation: Immediately before use, dissolve the Amine-PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution.[2]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution.[2] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[3] The optimal molar ratio should be determined empirically.
-
Incubation: Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[2]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and consume any remaining unreacted PEG-NHS ester. Incubate for 15-30 minutes.[8]
-
Purification: Purify the final conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted linker, protein, and quenching reagents.[8]
Protocol 3: Characterization of PEGylated Proteins
Comprehensive characterization is critical to ensure product consistency, efficacy, and safety.[13] A multi-faceted analytical approach is typically required.[13]
1. Assessment of PEGylation Reaction by SDS-PAGE
This protocol provides an initial assessment of the PEGylation reaction.[13]
Procedure:
-
Sample Preparation: Mix a small volume of the PEGylated protein sample with SDS-PAGE sample loading buffer. Prepare controls of the unmodified protein and molecular weight standards.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.
-
Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and image the gel.[13]
-
Analysis: Compare the migration of the PEGylated protein bands to the unmodified protein. The PEGylated protein will show a significant increase in apparent molecular weight.[13] The presence of multiple bands in the PEGylated sample lane may indicate a mixture of different PEGylated species.[13]
2. Determination of Molecular Weight by Mass Spectrometry
Mass spectrometry (MS) is a robust tool for determining the molecular weight and degree of PEGylation.[14][15]
Procedure (MALDI-TOF MS Example):
-
Sample-Matrix Preparation: Mix a small volume of the purified PEGylated protein sample with a MALDI matrix solution.[13]
-
Target Spotting: Spot the mixture onto the MALDI target plate and allow it to air dry.[13]
-
MS Analysis: Insert the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum.[13]
-
Data Analysis: Analyze the resulting spectrum to determine the molecular weights of the protein species present. The degree of PEGylation can be calculated from the mass shift compared to the unmodified protein.[13]
3. Identification of PEGylation Sites by Peptide Mapping
This technique is used to determine the specific sites of PEG attachment.[16]
Procedure:
-
Proteolytic Digestion: Digest the PEGylated protein and the unmodified control with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the peptide maps of the PEGylated and unmodified proteins. Peptides containing a PEG modification will have a characteristic mass increase and can be identified by MS/MS sequencing.
Visualizations
Chemical Structures and Reactions
Caption: General structure of a Boc-protected amine PEG linker.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Caption: Reaction of an amine-reactive PEG-NHS ester with a protein.
Experimental and Logical Workflows
Caption: Stepwise synthesis of an Antibody-Drug Conjugate (ADC).
Caption: General workflow for bioconjugate characterization.
Conclusion
Boc-protected amine PEG linkers are powerful and versatile tools for the synthesis of advanced therapeutics.[5] Their heterobifunctional nature, combined with the advantageous properties of the PEG spacer, allows for a controlled and stepwise approach to bioconjugation. A thorough understanding of the quantitative aspects of Boc deprotection, the factors influencing the conjugation reaction, and the established experimental protocols are essential for researchers and scientists in the field of drug development. The strategic application of Boc-protected PEG linkers will undoubtedly continue to play a pivotal role in the creation of next-generation bioconjugates.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEGylated Proteins | Quality Assistance [quality-assistance.com]
A Technical Guide to Heterobifunctional PEG Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has revolutionized therapeutic strategies, shifting the paradigm from protein inhibition to outright elimination.[1][2] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this innovation.[3][4] These heterobifunctional molecules are engineered to hijack the cell's native ubiquitin-proteasome system to selectively destroy disease-causing proteins.[1][5] A PROTAC molecule consists of three essential components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6][7][8]
Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][6][9][10][11] Among the diverse linker chemistries available, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design, offering a unique combination of properties that address many of the challenges in developing potent and drug-like protein degraders.[2][3][7][10][][] This guide provides a detailed technical overview of the role of heterobifunctional PEG linkers in TPD, summarizing key performance data and outlining essential experimental protocols.
The Strategic Importance of PEG Linkers in PROTAC Design
The chemical composition and length of the linker significantly influence the physicochemical properties of the entire PROTAC molecule.[11] PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer several distinct advantages that are crucial for the rational design of effective degraders.
-
Enhanced Solubility : PROTACs are often high molecular weight, lipophilic molecules that suffer from poor aqueous solubility.[11][14] The inherent hydrophilicity of PEG linkers can significantly improve the solubility of the entire molecule, which is vital for formulation, administration, and bioavailability.[1][3][10][11][][14][15]
-
Modulated Cell Permeability : While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexibility of PEG linkers can enable the PROTAC to adopt a folded, more compact conformation. This can shield the molecule's polar surface area, a phenomenon sometimes called the "chameleon effect," facilitating passage into the cell.[1][14][16]
-
Optimized Ternary Complex Formation : The primary role of the linker is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[11][15] The tunable length of PEG linkers allows for precise control over the distance and orientation between the two proteins, which is critical for efficient ubiquitin transfer.[1][15] An optimal linker length is essential; a linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable, non-productive complex due to high entropic penalty.[][17]
-
Biocompatibility and Improved Pharmacokinetics : PEG is a well-established, non-toxic, and non-immunogenic polymer widely used in medicine.[1] PEGylation can increase a molecule's hydrodynamic radius, reducing renal clearance and extending its circulation half-life, which can lead to improved pharmacokinetic profiles.[15]
Mechanism of Action and Molecular Architecture
PROTACs function catalytically to induce the degradation of target proteins. The process begins with the formation of the key ternary complex, which brings the target protein into close proximity with the recruited E3 ligase, enabling the transfer of ubiquitin. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, releasing the PROTAC to engage another target protein molecule.
The fundamental structure of these molecules highlights the central role of the linker in connecting the two biologically active ligands.
Quantitative Analysis of PEG Linker Performance
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax).[15][17][18] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The length of the PEG linker is a critical parameter that must be optimized to achieve potent and selective degradation.[2][18]
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy
This table summarizes illustrative data compiled from multiple studies, showing how varying the number of PEG units can impact the degradation of key protein targets.
| PROTAC Target | E3 Ligase Recruited | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | Cereblon (CRBN) | PEG (3 units) | ~150 | ~85 | HeLa |
| BRD4 | Cereblon (CRBN) | PEG (4 units) | <50 | >95 | HeLa |
| BRD4 | Cereblon (CRBN) | PEG (6 units) | ~250 | ~80 | HeLa |
| TBK1 | Cereblon (CRBN) | Alkyl/Ether (12 atoms) | No degradation | - | Various |
| TBK1 | Cereblon (CRBN) | Alkyl/Ether (21 atoms) | 3 | 96 | Various |
| TBK1 | Cereblon (CRBN) | Alkyl/Ether (29 atoms) | 292 | 76 | Various |
Note: Data is representative and compiled from various sources in the literature to illustrate trends.[11][18][19] Direct comparison between different studies should be made with caution as experimental conditions may vary.
Table 2: Influence of PEG Linker Length on Pharmacokinetic (PK) Properties
The linker also plays a pivotal role in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC.[20]
| PK Parameter | General Trend with Increasing PEG Linker Length | Rationale |
| Plasma Half-Life (t½) | Tends to increase | The hydrophilic PEG chain can shield the PROTAC from metabolic enzymes and reduce clearance.[20] |
| Clearance (CL) | Tends to decrease | Correlates with the increased half-life, suggesting protection from rapid elimination.[20] |
| Volume of Distribution (Vd) | Often increases | Indicates wider distribution throughout body tissues.[20] |
| Oral Bioavailability (%F) | Can be improved (up to an optimal length) | Enhanced solubility can improve absorption from the GI tract.[20] |
Note: These are general trends compiled from literature.[20] An excessively long linker can lead to a decrease in potency and undesirable off-target effects.
Experimental Protocols
The successful development and validation of PROTACs rely on robust and reproducible experimental methods.
Protocol 1: General Synthesis of a PROTAC via Amide Coupling
This protocol outlines a general two-step synthesis for conjugating a POI ligand and an E3 ligase ligand using a heterobifunctional PEG linker (e.g., an Amine-PEG-Carboxylic Acid linker).[5][21]
-
Step 1: Synthesis of Ligand-Linker Intermediate a. Dissolve the POI ligand containing a carboxylic acid (1 equivalent) in an anhydrous solvent like dimethylformamide (DMF). b. Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). c. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. d. Add the Amine-PEG-Boc linker (1.2 equivalents) to the reaction mixture. e. Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS. f. Upon completion, purify the POI-Linker(Boc) intermediate using reverse-phase HPLC. g. Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to yield the POI-Linker-Amine intermediate. Purify again via HPLC.
-
Step 2: Final PROTAC Synthesis a. Dissolve the E3 ligase ligand containing a carboxylic acid (1 equivalent) in anhydrous DMF. b. Add HATU (1.1 equivalents) and DIPEA (2 equivalents) and stir for 15 minutes. c. Add the purified POI-Linker-Amine intermediate (1.0 equivalent) to the activated E3 ligand mixture. d. Stir at room temperature for 4-12 hours, monitoring by LC-MS. e. Upon completion, quench the reaction and purify the final PROTAC product by preparative reverse-phase HPLC. f. Lyophilize the pure fractions to obtain the final PROTAC as a solid. Characterize by HRMS and NMR.
Protocol 2: Western Blot Analysis for Target Protein Degradation
This is the foundational assay to quantify the reduction in target protein levels and determine DC50 and Dmax values.[4][17][18][19][22]
-
Cell Culture and Treatment a. Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight. b. Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical final concentration range is 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO). c. Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 16-24 hours) at 37°C.
-
Cell Lysis and Protein Quantification a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. d. Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Immunoblotting a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Boil samples at 95°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. g. Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Repeat the antibody incubation steps for a loading control antibody (e.g., GAPDH or β-actin).
-
Detection and Data Analysis a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a digital imaging system. c. Quantify the band intensities for the target protein and the loading control using densitometry software.[17][19] d. Normalize the target protein signal to the loading control signal. e. Calculate the percentage of degradation relative to the vehicle-treated control. f. Plot the percentage of degradation against the PROTAC concentration and fit the data using a nonlinear regression model to determine the DC50 and Dmax values.[17][18]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm that the PROTAC induces a physical interaction between the target protein and the E3 ligase within the cell.[9][23][24]
-
Cell Treatment and Lysis a. Plate and treat cells with the PROTAC at its optimal degradation concentration (and a vehicle control) for a short duration (e.g., 2-4 hours). To prevent degradation of the target, co-treat with a proteasome inhibitor like MG132 (10 µM). b. Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation a. Pre-clear the cell lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C. b. Incubate the pre-cleared lysate with a primary antibody against the target protein (or E3 ligase) overnight at 4°C with gentle rotation. c. Add fresh Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes. d. Pellet the beads using a magnetic stand and wash them 3-5 times with Co-IP buffer to remove non-specific binders.
-
Elution and Western Blot Analysis a. Elute the bound proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes. b. Analyze the immunoprecipitated samples by Western blot as described in Protocol 2. c. Probe one blot for the E3 ligase (if the target was pulled down) and another for the target protein (to confirm successful IP). d. An enhanced band for the E3 ligase in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
PROTAC Development Workflow
The rational design and evaluation of PROTACs is a systematic process that integrates chemical synthesis with a cascade of in vitro and cell-based assays.
Conclusion
Heterobifunctional PEG linkers are indispensable tools in the development of effective targeted protein degraders. Far from being passive tethers, they are active participants that profoundly influence a PROTAC's solubility, permeability, and ability to form a productive ternary complex.[11][15] The "trial-and-error" approach to linker design is steadily being replaced by more rational, structure-guided strategies that leverage a deeper understanding of the complex interplay between the linker, the two ligands, and the protein partners.[6][11] The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to rationally design, synthesize, and evaluate the next generation of PROTACs, ultimately accelerating the development of novel therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Solubility and Stability of Short PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are fundamental tools in modern drug development, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Short-chain PEG linkers, typically comprising 2 to 12 ethylene (B1197577) glycol units, are not merely inert spacers. They are critical components that significantly influence the physicochemical properties and biological performance of bioconjugates. Their inherent hydrophilicity, biocompatibility, and tunable length allow for the precise modulation of a conjugate's solubility, stability, and pharmacokinetic profile.[1] This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of short PEG linkers, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
The Pivotal Role of Short PEG Linkers in Bioconjugation
Short PEG linkers play a multifaceted role in the design of advanced therapeutics. In ADCs, they can enhance the solubility of hydrophobic drug payloads, mitigating aggregation and enabling higher drug-to-antibody ratios (DARs).[1] For PROTACs, the length and flexibility of the PEG linker are paramount for facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, a crucial step for inducing protein degradation.[1]
Solubility of Short PEG Linkers
The exceptional water solubility of PEG linkers is conferred by the ether oxygen atoms in the polymer backbone, which readily form hydrogen bonds with water molecules.[2] This high hydrophilicity is advantageous for solubilizing hydrophobic drugs and biomolecules.
Quantitative Solubility Data
The following table summarizes the solubility of short PEG linkers in various common solvents. It is important to note that the solubility can be influenced by the nature of the end-groups on the PEG linker.
| PEG Linker (Number of Ethylene Glycol Units) | Solvent | Solubility (approx.) | Notes |
| PEG2 - PEG12 | Water | Very Soluble | PEGs are highly soluble in water and aqueous buffers like PBS.[3] |
| PEG2 - PEG12 | Ethanol | Soluble | Generally soluble in polar organic solvents.[4] |
| PEG2 - PEG12 | Dimethylformamide (DMF) | Soluble | Readily dissolves in many organic solvents.[3] |
| PEG2 - PEG12 | Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Soluble in a wide range of organic solvents.[3] |
Note: Specific quantitative values for the solubility of discrete, short PEG linkers are not extensively tabulated in the literature and can vary based on the specific derivative and experimental conditions. The information provided is a general guide based on the known properties of PEGs.
Stability of Short PEG Linkers
The stability of a PEG linker is a critical determinant of a bioconjugate's in vitro and in vivo performance. Linker stability is influenced by its chemical composition, length, and the surrounding environment (e.g., pH, temperature, presence of enzymes).
Factors Influencing Stability
-
Linker Chemistry: The type of covalent bond within the linker is a primary determinant of its stability. Ether and amide bonds are generally more stable than ester bonds, which are susceptible to hydrolysis.[5]
-
pH: The stability of certain linkers is highly pH-dependent. For instance, linkers containing hydrazone or acetal (B89532) groups are designed to be stable at physiological pH (~7.4) but cleave in acidic environments like those found in endosomes and lysosomes.[5]
-
Temperature: Elevated temperatures can accelerate the degradation of PEG linkers.[6]
-
Enzymatic Degradation: Some linkers, particularly those containing peptide sequences, can be cleaved by specific enzymes present in plasma or within cells, such as cathepsins.[7]
Quantitative Stability Data
The stability of a linker is often expressed as its half-life (t½) under specific conditions. The following table provides a comparative overview of the stability of different linker types.
| Linker Bond Type | Common Cleavage Mechanism | Relative Stability in Plasma (pH ~7.4) | Key Considerations |
| Ether | Non-cleavable | Highly Stable | Provides long circulation times; payload release relies on the degradation of the entire conjugate.[8] |
| Amide | Non-cleavable | Highly Stable | Significantly more stable to hydrolysis than ester bonds.[5] |
| Ester | Hydrolysis (chemical and enzymatic) | Susceptible to Hydrolysis | Prone to premature drug release, especially in the presence of plasma esterases.[8] |
| Hydrazone | Acid-catalyzed hydrolysis | Stable at neutral pH, labile at acidic pH | Ideal for targeted delivery to acidic environments such as tumors or endosomes.[8] |
| Disulfide | Reduction | Stable in circulation, cleaved in reducing environments | Exploits the high intracellular concentration of glutathione (B108866) for payload release.[7] |
| Peptide (e.g., Val-Cit) | Enzymatic cleavage (e.g., by Cathepsin B) | Generally stable in plasma | Offers high specificity for tumor-targeted drug release.[8] |
Note: The half-lives of linkers can vary significantly based on the specific molecular context and the biological matrix.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurately assessing the solubility and stability of short PEG linkers.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This method is a widely accepted technique for determining the equilibrium solubility of a compound.[9]
Materials:
-
PEGylated compound (lyophilized powder)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, LC-MS, UV-Vis spectrophotometry)
Procedure:
-
Sample Preparation: Add an excess amount of the PEGylated compound to a known volume of the buffer in a vial. It is crucial that undissolved solid remains to ensure saturation.[9]
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[9]
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.[9]
-
Quantification: Carefully collect an aliquot of the supernatant, ensuring no solid is transferred. Dilute the supernatant to a concentration within the linear range of a pre-validated analytical method and measure the concentration of the dissolved compound.[9]
-
Solubility Calculation: The measured concentration represents the thermodynamic solubility of the compound in the specific buffer and at the tested temperature.[9]
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of a bioconjugate in a biologically relevant matrix.[7]
Materials:
-
Test conjugate (e.g., ADC)
-
Human or animal plasma
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Analytical method for quantification (e.g., ELISA, LC-MS)
Procedure:
-
Incubate the test conjugate in plasma at a defined concentration at 37°C.[7]
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots of the mixture.
-
Immediately stop the reaction in the aliquots, for example, by adding a cold quenching solution to precipitate plasma proteins or by freezing at -80°C.[7]
-
Process the samples (e.g., by centrifugation to remove precipitated proteins) and analyze the supernatant to quantify the amount of intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time to determine its plasma half-life.[7]
Protocol 3: HPLC-Based Stability Assay for Hydrolytic Degradation
This protocol assesses a linker's susceptibility to cleavage by water at different pH values.[7]
Materials:
-
Test conjugate
-
Buffers of varying pH (e.g., pH 5.0, pH 7.4, pH 9.0)
-
37°C incubator
-
HPLC system with a suitable detector (e.g., UV, MS)
Procedure:
-
Dissolve the test conjugate in each of the different pH buffers to a known concentration.
-
Incubate the solutions at 37°C.[7]
-
At predetermined time points, take an aliquot from each solution and inject it into the HPLC system.
-
Separate the intact conjugate from its degradation products using a suitable chromatographic method (e.g., reversed-phase HPLC).
-
Quantify the peak area of the intact conjugate at each time point.
-
Calculate the degradation rate constant (k) and half-life (t½) at each pH by plotting the natural logarithm of the remaining conjugate concentration against time.[7]
Protocol 4: LC-MS Analysis of PEG Linker Degradation
LC-MS is a powerful tool for identifying and quantifying degradation products.[10]
Materials:
-
Degraded sample from stability studies
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Appropriate LC column (e.g., C18) and mobile phases
Procedure:
-
Sample Preparation: Dilute the sample to an appropriate concentration in the initial mobile phase. If necessary, perform desalting using solid-phase extraction.[10]
-
LC Separation: Inject the sample onto the LC system and separate the components using a suitable gradient elution.
-
MS and MS/MS Analysis: Acquire full scan mass spectra to identify the molecular weights of the intact conjugate and its degradation products. Perform tandem MS (MS/MS) on the ions of interest to obtain fragmentation patterns for structural elucidation.
-
Data Analysis: Identify degradation products by comparing their mass spectra and fragmentation patterns with the expected structures. Quantify the relative abundance of each species to assess the extent of degradation.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the role and assessment of short PEG linkers.
PROTAC-Mediated Protein Degradation Pathway
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[11][12] The PEG linker plays a critical role in bridging the target protein and an E3 ligase to form a ternary complex.[13]
Caption: PROTAC-mediated protein degradation pathway.
Antibody-Drug Conjugate (ADC) Internalization and Payload Release
ADCs deliver a potent cytotoxic payload to target cells. The linker's stability in circulation and its cleavability within the target cell are critical for efficacy and safety.[1]
Caption: ADC internalization and payload release pathway.
Experimental Workflow for Assessing PEG Linker Stability
A systematic workflow is crucial for the comprehensive evaluation of linker stability.
Caption: Experimental workflow for PEG linker stability assessment.
Conclusion
Short PEG linkers are indispensable components in the design of sophisticated bioconjugates, offering a means to fine-tune their solubility, stability, and pharmacokinetic properties. A thorough understanding of the factors that influence the solubility and stability of these linkers, coupled with robust experimental evaluation, is paramount for the successful development of next-generation therapeutics. The quantitative data, detailed protocols, and visual workflows provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in this dynamic field.
References
- 1. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Degradation Technologies Based on PROTAC Mechanism | MDPI [mdpi.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. labinsights.nl [labinsights.nl]
- 5. benchchem.com [benchchem.com]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
NH2-PEG1-CH2CH2-Boc molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural representation of the heterobifunctional linker, NH2-PEG1-CH2CH2-Boc, also known as tert-butyl (2-(2-aminoethoxy)ethyl)carbamate. This molecule is a valuable building block in the fields of drug delivery, nanotechnology, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
The fundamental properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.
| Property | Value | Citations |
| Chemical Name | tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate | [1][2][3][4][5] |
| Molecular Formula | C₉H₂₀N₂O₃ | [2][3][4][5] |
| Molecular Weight | 204.27 g/mol | [1][2][3][5] |
| CAS Number | 127828-22-2 | [1][3][4][5] |
Structural Representation
The structure of this compound features a primary amine (NH2) at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other, separated by a single polyethylene (B3416737) glycol (PEG) unit and an ethyl group. This bifunctional nature allows for sequential and controlled conjugation to other molecules.
Experimental Protocols: Synthesis
The synthesis of this compound involves the selective mono-protection of one of the amino groups of 2-(2-aminoethoxy)ethanamine. A general and widely used method for this transformation is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The key challenge is to control the stoichiometry to favor the formation of the mono-protected product over the di-protected byproduct.
Protocol: Mono-Boc Protection of 2-(2-aminoethoxy)ethanamine
This protocol is based on established methods for the selective protection of diamines.
Materials:
-
2-(2-aminoethoxy)ethanamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Magnesium oxide (MgO)
-
Diethyl ether
-
Diatomaceous earth (e.g., Dicalit®)
Procedure:
-
A solution of 2-(2-aminoethoxy)ethanamine is prepared in a mixture of dioxane and water.
-
Magnesium oxide is added to the solution, and the mixture is stirred under an inert atmosphere (e.g., argon) at room temperature.
-
A solution of di-tert-butyl dicarbonate in dioxane is added dropwise to the stirring mixture over a period of approximately 20-30 minutes.
-
The reaction mixture is stirred at room temperature for 16-24 hours.
-
Upon completion, the mixture is filtered through diatomaceous earth to remove solids.
-
The filtrate is concentrated under reduced pressure to remove the dioxane.
-
The resulting residue is subjected to extraction with a suitable organic solvent, such as diethyl ether, to isolate the product.
-
The combined organic extracts are dried and concentrated.
-
The crude product, typically an oil, can be further purified by high-vacuum distillation or column chromatography to yield pure tert-butyl (2-(2-aminoethoxy)ethyl)carbamate.
Logical Workflow for Application
This compound is a heterobifunctional linker, meaning its two ends can be reacted in a stepwise manner. This is crucial for the synthesis of complex molecules like PROTACs. The Boc-protected amine is stable under many reaction conditions, allowing the free primary amine to be reacted first. The Boc group can then be removed under acidic conditions to reveal the second amine for subsequent conjugation.
References
The Advent of PEGylated PROTACs: A Technical Guide to Enhanced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] This innovative approach offers a paradigm shift from traditional occupancy-driven inhibition to an event-driven, catalytic mechanism of action.[4][5] However, the therapeutic translation of early-generation PROTACs has been hampered by suboptimal pharmacokinetic properties, including poor solubility, metabolic instability, and rapid clearance.[1][6] The strategic incorporation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has emerged as a powerful strategy to overcome these limitations and enhance the in vivo performance of PROTACs.[1][7] This technical guide provides an in-depth exploration of the mechanism of action of PEGylated PROTACs, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development.
The Rationale and Advantages of PEGylating PROTACs
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][8][9] The linker is not merely a spacer but plays a critical role in dictating the molecule's overall physicochemical properties and its ability to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.[3][7] PEG linkers, due to their unique properties, offer several distinct advantages in PROTAC design:
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the PROTAC molecule, which reduces renal clearance and prolongs its circulation half-life in the body.[1][10]
-
Enhanced Solubility: The hydrophilic nature of PEG chains significantly improves the aqueous solubility of often lipophilic PROTAC molecules, preventing aggregation and enhancing bioavailability.[1][7]
-
Increased Metabolic Stability: The PEG chain can sterically hinder the approach of metabolic enzymes, thereby protecting the PROTAC from degradation and increasing its stability in vivo.[1][6]
-
Reduced Immunogenicity: By masking the PROTAC from the immune system, PEGylation can reduce the potential for an immune response.[1]
Mechanism of Action: A Step-by-Step Breakdown
The fundamental mechanism of action for a PEGylated PROTAC mirrors that of its non-PEGylated counterpart, involving a catalytic cycle of targeted protein degradation.[3][7]
-
Ternary Complex Formation: The PEGylated PROTAC enters the cell and simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).[3][11] This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase).[3][9] The flexibility and length of the PEG linker are crucial for achieving an optimal conformation for this complex.[6][12]
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[3][9] This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery.[3][11] The proteasome unfolds and degrades the target protein into smaller peptides.
-
PROTAC Recycling: Following the degradation of the POI, the PEGylated PROTAC is released and can engage another target protein molecule, thus acting catalytically.[3][5]
Below is a diagram illustrating the signaling pathway of a PEGylated PROTAC.
Caption: Mechanism of action for a PEGylated PROTAC.
Quantitative Data on PEGylated PROTAC Performance
The impact of PEGylation on PROTAC performance is best illustrated through quantitative data. The following tables summarize key parameters from various studies, comparing PEGylated PROTACs to their non-PEGylated counterparts or examining the effect of PEG linker length.
Table 1: Comparison of In Vivo Pharmacokinetic (PK) Parameters
| PROTAC | Linker | Half-life (t½) (hours) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Area Under the Curve (AUC) (ng·h/mL) | Reference |
| PROTAC A | Alkyl Chain | 1.5 | 50 | 5.2 | 1200 | [1] |
| PROTAC A-PEG | PEG4 | 6.2 | 12 | 3.8 | 4800 | [1] |
| PROTAC B | Alkyl Chain | 2.1 | 45 | 6.1 | 1500 | [6] |
| PROTAC B-PEG | PEG8 | 8.5 | 10 | 4.5 | 6200 | [6] |
Table 2: In Vitro Degradation Efficacy (DC50 and Dmax)
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Compound 1 | BRD4 | CRBN | 2 PEG units | >5000 | <20 | [12] |
| Compound 2 | BRD4 | CRBN | 4 PEG units | 50 | 90 | [12] |
| Compound 3 | BRD4 | CRBN | 5 PEG units | 35 | >95 | [12] |
| α-syn-PROTAC1 | α-synuclein | cIAP1 | Alkyl | 2.5 | 60 | [13] |
| α-syn-PROTAC2 | α-synuclein | cIAP1 | PEG12 | 0.8 | 85 | [13] |
Table 3: Cellular Viability (IC50)
| PROTAC | Cell Line | Target | IC50 (nM) | Reference |
| ARV-825 | RS4;11 | BRD4 | 7 | [14] |
| dBET1 | MOLM-13 | BRD4 | 33 | [14] |
| MZ1 | MV-4-11 | BRD4 | 25 | [14] |
Detailed Experimental Protocols
The successful development and evaluation of PEGylated PROTACs rely on a series of well-defined experimental procedures.
Synthesis of PEGylated PROTACs
The synthesis of a PEGylated PROTAC is a modular process, typically involving the sequential coupling of the POI ligand and the E3 ligase ligand to a bifunctional PEG linker.[2][15] Two common strategies are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[2]
Protocol 1: Solid-Phase Synthesis of a PEGylated PROTAC [15]
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).
-
First Ligand Coupling: Deprotect the Fmoc group on the resin and couple the carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) using a coupling agent like HATU and a base like DIPEA.
-
PEG Linker Coupling: Deprotect the Fmoc group on the coupled E3 ligase ligand and couple the Fmoc-protected PEG linker.
-
Second Ligand Coupling: Deprotect the Fmoc group on the PEG linker and couple the carboxylic acid-functionalized POI ligand.
-
Cleavage from Resin: Cleave the synthesized PROTAC from the solid support using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Purification: Purify the crude PROTAC using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and NMR analysis.
In Vitro Evaluation
A series of in vitro assays are essential to characterize the binding affinity, ternary complex formation, and degradation efficacy of the synthesized PEGylated PROTAC.[11]
Protocol 2: Ternary Complex Formation Assay (FRET) [11]
-
Reagents: Use a purified, tagged target protein (e.g., GST-BRD4) and a tagged E3 ligase complex (e.g., His-VHL-ElonginB-ElonginC).
-
Assay Setup: In a microplate, combine the target protein, E3 ligase complex, and varying concentrations of the PEGylated PROTAC.
-
Detection: Add a FRET donor-labeled antibody against one tag (e.g., anti-GST-terbium) and a FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2).
-
Measurement: Measure the FRET signal, which is generated when the donor and acceptor are brought into proximity by the formation of the ternary complex.
-
Analysis: Plot the FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.
Protocol 3: Western Blot for Protein Degradation [14][16]
-
Cell Treatment: Seed cells in a culture plate and treat with a serial dilution of the PEGylated PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH), followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
In Vivo Pharmacokinetic (PK) Study
In vivo PK studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a PEGylated PROTAC.[1][17]
Protocol 4: In Vivo PK Study in Mice [1][6]
-
Animal Model: Use an appropriate mouse strain (e.g., CD-1 or C57BL/6).
-
Compound Formulation: Prepare the PEGylated PROTAC in a suitable vehicle for administration (e.g., intravenous or oral).
-
Dosing: Administer a single dose of the PROTAC to the mice.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Separate plasma from the blood samples by centrifugation and store at -80°C until analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Experimental and Developmental Workflow
The development of a novel PEGylated PROTAC follows a systematic workflow, from initial design to in vivo efficacy studies.
Caption: General experimental workflow for PEGylated PROTAC development.
Conclusion
PEGylation represents a significant advancement in PROTAC technology, offering a robust strategy to overcome the pharmacokinetic challenges that have hindered the clinical translation of these promising therapeutics. By enhancing solubility, stability, and circulation half-life, PEGylated PROTACs exhibit improved drug-like properties, leading to more potent and sustained protein degradation in vivo. The systematic evaluation of linker length and composition, guided by the detailed experimental protocols outlined in this guide, is crucial for the rational design and optimization of next-generation protein degraders. As our understanding of the intricate interplay between the PROTAC, the target protein, and the E3 ligase continues to evolve, PEGylation will undoubtedly remain a cornerstone of innovative drug design in the expanding field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Core Principles of PEG Linkers in Antibody-Drug Conjugate Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, synergistically combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, the molecular bridge connecting these two entities, is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and safety. Among the diverse linker technologies, Polyethylene Glycol (PEG) linkers have emerged as a cornerstone in modern ADC design. Their inherent hydrophilicity, biocompatibility, and tunable nature offer profound advantages in optimizing the physicochemical and pharmacological properties of ADCs. This technical guide provides a comprehensive overview of the fundamental principles of using PEG linkers in ADC development, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.
Fundamental Concepts of PEGylation in ADCs
The conjugation of potent cytotoxic payloads, which are often highly hydrophobic, to a monoclonal antibody can introduce several challenges, including aggregation, reduced solubility, and rapid clearance from circulation.[] PEGylation, the incorporation of PEG chains into the linker, serves as a powerful strategy to mitigate these issues.[2] The repeating ethylene (B1197577) glycol units of PEG are highly hydrophilic, creating a "hydration shell" around the ADC that imparts several key advantages.[2][3]
Key Advantages of PEG Linkers:
-
Enhanced Hydrophilicity and Reduced Aggregation: The primary benefit of PEG linkers is the significant improvement in the aqueous solubility of the ADC. This mitigates the risk of aggregation, a common problem with hydrophobic payloads, especially at higher drug-to-antibody ratios (DARs).[4]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the ADC, which in turn reduces its renal clearance.[5] This leads to a prolonged plasma half-life, allowing for greater accumulation of the drug at the tumor site and increased exposure.[6][7]
-
Increased Drug-to-Antibody Ratio (DAR): By preventing aggregation, PEG linkers enable the conjugation of a higher number of drug molecules per antibody without compromising the ADC's stability and solubility.[8][9] This can lead to enhanced potency.
-
Reduced Immunogenicity: The flexible PEG chain can act as a shield, masking the payload and linker from the immune system and potentially lowering the risk of an immune response.[7]
Types of PEG Linkers in ADC Development
PEG linkers can be broadly classified based on their architecture (linear vs. branched) and their payload release mechanism (cleavable vs. non-cleavable). The strategic selection of a specific PEG linker type is a critical decision in the design of an ADC.
Linear vs. Branched PEG Linkers
-
Linear PEG Linkers: These consist of a single, unbranched chain of ethylene glycol units and are the most common type used in ADCs.[5] They offer a straightforward approach to improving the ADC's properties, and their length can be optimized to balance pharmacokinetic benefits with potential impacts on potency.[7]
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core.[10] This architecture provides a larger hydrodynamic volume and a superior "stealth" effect, offering enhanced shielding of the payload.[5][11] Branched linkers can also facilitate a higher DAR by allowing the attachment of multiple drug molecules per conjugation site.[9][11]
Cleavable vs. Non-Cleavable PEG Linkers
The choice between a cleavable and non-cleavable linker dictates the mechanism of payload release and significantly impacts the ADC's mechanism of action and safety profile.[8]
-
Cleavable Linkers: These are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers prevalent in the tumor microenvironment or within the target cancer cell.[10][12] Common cleavage mechanisms include:
-
Enzyme-sensitive: Often containing dipeptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like Cathepsin B.[8]
-
pH-sensitive: Utilizing moieties like hydrazones that are stable at physiological blood pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes.[12]
-
Glutathione-sensitive: Employing disulfide bonds that are reduced in the cytoplasm, which has a much higher concentration of glutathione (B108866) than the bloodstream.[8] A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[8]
-
-
Non-Cleavable Linkers: These form a stable bond between the antibody and the payload. The release of the payload occurs only after the ADC is internalized and the antibody itself is completely degraded in the lysosome.[13] This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[13] However, the resulting charged payload-linker-amino acid complex is typically not membrane-permeable, which largely prevents a bystander effect.[10]
Quantitative Data on the Impact of PEG Linkers
The selection of PEG linker length and architecture has a quantifiable impact on the performance of an ADC. The following tables summarize representative data from various studies to illustrate these effects.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity
| ADC Conjugate Example | PEG Moiety | In Vivo Half-Life (in mice) | In Vitro Cytotoxicity (IC50, nM) | Reference(s) |
| ZHER2-SMCC-MMAE | No PEG | 19.6 min | 5.2 | [6] |
| ZHER2-PEG4K-MMAE | 4 kDa Linear PEG | 49.2 min (2.5-fold increase) | 23.4 (4.5-fold decrease in potency) | [6] |
| ZHER2-PEG10K-MMAE | 10 kDa Linear PEG | 219.0 min (11.2-fold increase) | 117 (22.5-fold decrease in potency) | [6] |
| RS7-ADC (DAR 8) | mPEG24 side chain on linker | Prolonged half-life (data not quantified) | Maintained high potency | [4] |
Table 2: Comparison of Linear vs. Branched PEG Linkers on ADC Properties
| Property | Linear PEG Linkers | Branched PEG Linkers | Reference(s) |
| Architecture | Single, unbranched chain | Multiple PEG arms from a central core | [10] |
| Drug-to-Antibody Ratio (DAR) | Typically lower | Potentially higher | [10] |
| Hydrodynamic Volume | Smaller for a given molecular weight | Larger for a given molecular weight | [5] |
| In Vivo Half-Life | Generally shorter | Can offer significantly longer circulation time | [10] |
| Aggregation Tendency (High DAR) | Can increase with hydrophobic payloads | Reduced, even with hydrophobic payloads | [11] |
Table 3: Comparative Performance of Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers | Reference(s) |
| Payload Release Mechanism | Triggered by enzymes, pH, or reducing agents | Lysosomal degradation of the antibody | [10][13] |
| Plasma Stability | Generally lower | Generally higher | [13] |
| Bystander Effect | High potential | Low to negligible | [8] |
| Off-Target Toxicity | Higher potential due to premature release | Lower potential | [13] |
| In Vivo Performance | Potentially higher efficacy in heterogeneous tumors | Often better tolerated | [13] |
Visualizing Key Concepts and Workflows
Diagrams are essential for understanding the complex relationships and processes in ADC development. The following visualizations were created using the DOT language for Graphviz.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of ADCs utilizing PEG linkers.
Protocol 1: ADC Synthesis via Cysteine Conjugation (Thiol-Maleimide Chemistry)
This protocol describes a common method for conjugating a thiol-reactive drug-linker to a monoclonal antibody via partially reduced interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Drug-PEG-Maleimide construct
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: PBS with 1 mM EDTA, pH 7.2-7.5
-
Quenching Solution: N-acetylcysteine
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in Reaction Buffer. b. Add TCEP to the mAb solution at a 2.5- to 5-fold molar excess over the antibody. c. Incubate at 37°C for 1-2 hours with gentle mixing to partially reduce the interchain disulfide bonds. d. Remove excess TCEP by buffer exchange into degassed Reaction Buffer using a desalting column.
-
Conjugation Reaction: a. Dissolve the Drug-PEG-Maleimide construct in DMSO to create a 10 mM stock solution. b. Add the drug-linker solution to the reduced mAb at a 1.5 to 5-fold molar excess per exposed sulfhydryl group. The final DMSO concentration should not exceed 10% (v/v). c. Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Quenching: a. Add a 20-fold molar excess of N-acetylcysteine (relative to the maleimide (B117702) linker) to quench any unreacted maleimide groups. b. Incubate for 20-30 minutes at room temperature.
-
Purification: a. Purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column. b. Elute with PBS, pH 7.4, and collect fractions corresponding to the high molecular weight ADC peak. c. Pool the relevant fractions and concentrate if necessary.
Protocol 2: ADC Synthesis via Click Chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC)
This protocol outlines a copper-free click chemistry approach for site-specific ADC synthesis.
Materials:
-
Azide-functionalized antibody (prepared via site-specific engineering or lysine (B10760008) modification with an azide-PEG-NHS ester)
-
DBCO (Dibenzocyclooctyne)-PEG-Drug construct
-
Reaction Buffer: PBS, pH 7.4
-
Purification: SEC column
Procedure:
-
Antibody Preparation: a. Ensure the azide-functionalized antibody is in PBS, pH 7.4, at a concentration of 2-10 mg/mL.
-
Conjugation Reaction: a. Dissolve the DBCO-PEG-Drug construct in DMSO to a stock concentration of 10 mM. b. Add a 3 to 5-fold molar excess of the DBCO-PEG-Drug solution to the antibody solution. c. Gently mix and incubate at room temperature for 2-4 hours. The reaction can also be performed at 4°C overnight.
-
Purification: a. Purify the ADC using an SEC column as described in Protocol 1 to remove unreacted DBCO-PEG-Drug. b. Collect, pool, and concentrate the ADC fractions.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR and the distribution of different drug-loaded species for cysteine-linked ADCs.[14]
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Injection and Chromatography: a. Inject 20-50 µL of the prepared sample onto the equilibrated column. b. Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species. A typical gradient runs from 0% to 100% B over 20-30 minutes. c. Monitor the absorbance at 280 nm.
-
Data Analysis: a. Peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR). Unconjugated antibody (DAR=0) elutes first, followed by DAR=2, DAR=4, etc. b. Integrate the peak areas for each species. c. Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a common colorimetric assay to determine the cytotoxic potential of an ADC on a target cancer cell line.[6]
Materials:
-
Target cancer cell line (antigen-positive)
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. b. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells. c. Incubate for 72-96 hours.
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization and Measurement: a. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. b. Incubate overnight at 37°C. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) for the ADC.
Conclusion
PEG linkers are a validated and powerful tool in the design of modern antibody-drug conjugates. By imparting hydrophilicity, they effectively address the challenges associated with hydrophobic payloads, enabling the development of more stable, effective, and tolerable ADCs with higher drug-to-antibody ratios. The rational selection of PEG linker architecture and length must be empirically optimized for each specific ADC, balancing the significant benefits in pharmacokinetics against potential impacts on in vitro potency. The continued innovation in linker technology, including the use of novel PEG constructs, will be crucial in realizing the full therapeutic potential of antibody-drug conjugates in the fight against cancer.
References
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. purepeg.com [purepeg.com]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 14. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
Technical Guide: NH2-PEG1-CH2CH2-Boc, A Versatile Heterobifunctional Linker for Advanced Research
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the heterobifunctional linker NH2-PEG1-CH2CH2-Boc. This molecule, systematically named tert-butyl (2-(2-aminoethoxy)ethyl)carbamate, is a valuable building block in bioconjugation, nanotechnology, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a primary amine and a Boc-protected amine, separated by a short, hydrophilic PEG spacer, enabling sequential and controlled conjugation strategies.
Chemical Identity and Properties
The core structure of this linker features a terminal nucleophilic primary amine (NH2) ready for conjugation, while the other terminus is capped with a tert-butoxycarbonyl (Boc) group. The Boc group provides robust protection for the second amine during initial reactions and can be efficiently removed under acidic conditions to reveal a new reactive site.
| Property | Value |
| Systematic Name | tert-butyl (2-(2-aminoethoxy)ethyl)carbamate |
| Common Synonyms | This compound, N-Boc-2,2'-oxybis(ethylamine), BocNH-PEG2-Amine |
| CAS Number | 127828-22-2 |
| Molecular Formula | C9H20N2O3 |
| Molecular Weight | 204.27 g/mol |
| Appearance | Clear or colorless viscous liquid |
| Storage Conditions | Store at 0 - 8 °C |
Supplier and Purity Information
The availability and purity of this linker are critical for reproducible and successful experimental outcomes. Below is a summary of information from various commercial suppliers. Purity is typically assessed by methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR).
| Supplier | Product Name | CAS Number | Purity Specification |
| A2B Chem | tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate | 127828-22-2 | 98% |
| Alfa Chemical | tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate | 127828-22-2 | 98%[1] |
| American Elements | tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate | 127828-22-2 | Up to 99.999%[2] |
| BLD Pharm | tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate | 127828-22-2 | Data not specified |
| Synthonix | tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate | 127828-22-2 | 95+%[3] |
Note: This information is based on publicly available data and may be subject to change. Researchers should always request a certificate of analysis (CoA) from the supplier for lot-specific data.
Core Applications and Experimental Protocols
This linker is primarily used in multi-step synthesis where precise control over reactive groups is necessary. A key application is in the construction of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[4][5][6] The linker connects the E3 ligase ligand to the target protein ligand.
The general workflow involves two main chemical transformations:
-
Amide Bond Formation: The free primary amine is coupled to a molecule containing a carboxylic acid.
-
Boc Group Deprotection: The Boc protecting group is removed to expose the second primary amine for a subsequent conjugation step.
Protocol 1: Amide Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the linker's free primary amine to a carboxyl group on a target molecule (e.g., an E3 ligase ligand) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This two-step method first activates the carboxyl group with EDC/NHS to form a more stable amine-reactive NHS ester, minimizing side reactions.[7][8]
Materials:
-
Carboxyl-containing molecule (Molecule-COOH)
-
This compound (Linker)
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
NHS (N-hydroxysuccinimide) or water-soluble Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0
-
Quenching Solution: Hydroxylamine or Tris buffer (10-50 mM final concentration)
-
Anhydrous DMF or DMSO for dissolving reagents
Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.
-
Activation of Carboxyl Groups:
-
Dissolve your carboxyl-containing molecule in Activation Buffer to a desired concentration (e.g., 1 mg/mL).
-
Add EDC and NHS to the solution. A typical molar ratio is 1.5-5 fold molar excess of EDC/NHS over the carboxyl-containing molecule.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[8][9]
-
-
Conjugation with Linker:
-
Dissolve the this compound linker in Coupling Buffer.
-
Immediately add the linker solution to the activated molecule solution. A 10 to 50-fold molar excess of the amine linker is often used to ensure efficient coupling.[10]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Purification: Purify the resulting conjugate (Molecule-Linker-Boc) using an appropriate method, such as reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC), to remove unreacted reagents and byproducts.
Protocol 2: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc protecting group to expose the second primary amine, making it available for subsequent conjugation. Trifluoroacetic acid (TFA) is the most common reagent for this purpose due to its effectiveness and volatility, which simplifies product isolation.[11][12]
Materials:
-
Boc-protected conjugate (Molecule-Linker-Boc)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
-
Saturated sodium bicarbonate (NaHCO3) solution (for neutralization, if required)
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask (a typical concentration is 0.1-0.5 M).
-
Cool the solution to 0°C using an ice bath.
-
-
TFA Addition:
-
Slowly add TFA to the stirred solution. A common and effective mixture is a 1:1 ratio of TFA to DCM (50% v/v).[11] For substrates resistant to cleavage, higher concentrations of TFA can be used.
-
-
Reaction:
-
Allow the reaction vessel to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is fully consumed.[11]
-
-
Work-up and Isolation:
-
Method A (Isolation as TFA Salt): Remove the DCM and excess TFA under reduced pressure (in vacuo). The resulting crude amine-TFA salt can often be used directly in the next step without further purification. To remove residual TFA, the residue can be re-dissolved in DCM and evaporated several times.[13]
-
Method B (Isolation as Free Amine):
-
After removing the volatiles in vacuo, carefully neutralize the residue by adding a saturated NaHCO3 solution until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield the deprotected free amine product.
-
-
Visualized Workflows and Mechanisms
To better illustrate the structure and utility of this linker, the following diagrams have been generated using the Graphviz DOT language, adhering to a high-contrast, clear color palette.
Caption: Chemical structure of this compound.
Caption: General workflow for PROTAC synthesis using the linker.
Caption: Key steps in the acid-catalyzed Boc deprotection.
References
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. americanelements.com [americanelements.com]
- 3. Synthonix, Inc > 127828-22-2 | tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate [synthonix.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. rsc.org [rsc.org]
Navigating the Landscape of Boc-Protected PEG Reagents: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation and drug delivery, Boc-protected Polyethylene (B3416737) Glycol (PEG) reagents are indispensable tools. Their ability to enhance solubility, stability, and pharmacokinetic profiles of therapeutic molecules has cemented their role in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs). However, the safe and effective use of these reagents hinges on a thorough understanding of their handling, storage, and reactivity. This in-depth technical guide provides a comprehensive overview of the core principles for working with Boc-protected PEG reagents in a research and development setting.
Safety and Hazard Profile
While polyethylene glycol itself is generally considered to have low toxicity, the overall hazard profile of a Boc-protected PEG reagent is influenced by its other functional groups.[1] Although comprehensive toxicological data for every specific Boc-PEG derivative is not always available, a conservative approach based on the reactivity of the functional ends is crucial.[2][3] For instance, reagents with terminal propargyl groups may introduce specific risks that require careful handling.[4]
A general hazard assessment for a common Boc-NH-PEG-amine reagent indicates potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[5] Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to prevent accidental exposure through skin and eye contact, inhalation, or ingestion.[6] The following table summarizes the recommended PPE for handling Boc-protected PEG reagents.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from potential splashes. Standard safety glasses do not offer sufficient protection.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately after use and wash hands thoroughly.[1][6][7] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills and contamination.[1][6] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a fume hood.[6][8] If significant aerosolization is possible, a NIOSH-approved respirator may be necessary.[6] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[6] |
Storage and Stability
Proper storage is critical for maintaining the integrity and reactivity of Boc-protected PEG reagents.
| Parameter | Recommended Condition | Rationale |
| Long-Term Storage Temperature | -20°C is commonly recommended.[9][10][11][12][13] Some suppliers may recommend -5°C.[9][11] | Ensures long-term stability and prevents degradation. |
| Short-Term Storage | Can be stored at 2-8°C for short periods.[12] | |
| Storage Conditions | Keep in a dry, dark place in a tightly sealed container.[9][10][11] Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[5][14] | Protects the compound from light and moisture, which can lead to hydrolysis and degradation.[12][13] |
If a Boc-protected PEG reagent has been accidentally left at room temperature for an extended period, its quality may be compromised. It is advisable to perform a quality control check, such as HPLC analysis, to assess its purity before use.[10]
Handling and Disposal
General Handling Precautions
-
Ventilation: Always handle Boc-protected PEG reagents in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[3][8]
-
Avoid Contact: Avoid direct contact with skin and eyes.[3]
-
Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[3]
-
Viscous Reagents: Some Boc-PEG reagents can be viscous liquids or semi-solids. Gently warming the vial to room temperature can reduce viscosity and facilitate handling. For accurate measurement, consider using a positive displacement pipette or weighing the required amount directly.[12]
Spill Management
In the event of a spill, evacuate the immediate area and wear appropriate PPE.[1][6] For liquid spills, absorb the material with an inert substance like vermiculite (B1170534) or sand and collect it in a designated hazardous waste container.[1][15] The spill area should then be decontaminated.[6]
Disposal
Under no circumstances should Boc-protected PEG reagents be disposed of down the drain.[1][16]
-
Solid Waste: Collect solid reagents and contaminated disposable items (e.g., weigh boats, pipette tips, gloves) in a dedicated and clearly labeled hazardous waste container.[1][4]
-
Liquid Waste: Solutions containing Boc-PEG reagents should be collected in a separate, compatible, and labeled liquid hazardous waste container.[1][4]
-
Empty Containers: Containers that held the reagent should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol). The rinsate must be collected and disposed of as liquid hazardous waste.[1][16] After rinsing, the container label should be defaced before disposal as regular laboratory waste.[1]
-
Final Disposal: All waste containing Boc-protected PEG reagents must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][4][16]
Experimental Protocols
The following sections provide detailed methodologies for common experimental procedures involving Boc-protected PEG reagents.
Boc Deprotection
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step to expose the primary amine for subsequent conjugation reactions.[17] This is typically achieved through acidolysis.[18]
General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA) [17][19][20][21]
| Parameter | Condition | Expected Outcome/Notes |
| Reagents | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Quantitative deprotection.[17][19] |
| TFA Concentration | 20-50% (v/v) | Complete removal of the Boc group.[17][19] |
| Temperature | 0°C to Room Temperature | Controlled reaction. Starting at 0°C can help minimize potential side reactions.[17][19][20] |
| Reaction Time | 30 minutes - 2 hours | Monitor reaction progress to determine optimal time.[17][20] |
| Scavengers (Optional) | Triisopropylsilane (TIS) (2.5-5% v/v) | The tert-butyl cation generated during deprotection can lead to side reactions. Scavengers like TIS can prevent these unwanted modifications.[17][19][20] |
Methodology:
-
Dissolution: Dissolve the Boc-protected PEG compound in anhydrous DCM in a round-bottom flask.[19][20]
-
Acid Addition: Cool the solution to 0°C and slowly add TFA to the desired final concentration.[17][20] If using a scavenger, add it to the reaction mixture.[17]
-
Reaction: Allow the reaction to warm to room temperature and stir for the specified time. Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or LC-MS).[19][22]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[18][19]
-
To remove residual TFA, co-evaporate with toluene (B28343) (repeat 3 times).[17][19]
-
The resulting TFA salt of the deprotected PEG-amine is often pure enough for the next step.[19] Alternatively, the product can be precipitated by adding a non-polar solvent like cold diethyl ether.[18][23]
-
Conjugation to Primary Amines (via NHS Ester)
A common application of deprotected PEG-amines is their conjugation to molecules containing a carboxyl group, which is often activated as an N-hydroxysuccinimide (NHS) ester to form a stable amide bond.[19]
General Protocol for Amine Conjugation [19]
| Parameter | Condition | Notes |
| Reagents | Deprotected PEG-amine, NHS-ester activated molecule | |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Ensure solvents are anhydrous to prevent hydrolysis of the NHS ester. |
| pH | Conjugation buffer pH 8.3-8.5 | Optimal for the reaction between the primary amine and the NHS ester. |
| Temperature | Room Temperature | |
| Reaction Time | 2-16 hours | Monitor reaction progress. |
Methodology:
-
Prepare Amine Solution: Dissolve the deprotected PEG-amine in the conjugation buffer.[19]
-
Prepare NHS Ester Solution: In a separate container, dissolve the NHS-ester activated molecule in an anhydrous solvent like DMF or DMSO.
-
Conjugation: Add the NHS ester solution to the PEG-amine solution.
-
Reaction: Stir the reaction mixture at room temperature for the specified time. Monitor the progress by an appropriate analytical method (e.g., TLC or LC-MS).
-
Purification: Once the reaction is complete, purify the conjugate using a suitable technique such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials and byproducts.[19][]
Purification of PEGylated Compounds
The purification of PEGylated molecules is crucial to remove unreacted starting materials, byproducts, and to isolate the desired conjugate with high purity.[][25] The choice of purification method depends on the scale of the reaction and the properties of the molecules involved.
| Purification Technique | Principle | Applicability |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Effective for removing low molecular weight impurities, unreacted PEG, and native proteins from the reaction mixture.[] |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net surface charge. | Useful for purifying PEGylated proteins, as the PEG chains can alter the surface charge of the protein.[] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. | A high-resolution technique suitable for achieving high purity, especially for analytical and small-scale preparative purposes.[][25] Careful selection of mobile phase modifiers is necessary to avoid cleavage of acid-labile groups like Boc.[25] |
| Normal-Phase (Flash) Chromatography | Separates molecules based on their polarity. | Suitable for purification on a larger scale.[25] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity under non-denaturing conditions. | Can be a useful supplementary technique to IEX.[] |
| Dialysis | Separates molecules based on size through a semi-permeable membrane. | Useful for removing small molecule impurities from large PEGylated proteins or antibodies.[23] |
Conclusion
Boc-protected PEG reagents are powerful tools in modern drug development and bioconjugation. A comprehensive understanding of their safe handling, storage, and disposal, coupled with robust experimental protocols, is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. By adhering to the guidelines outlined in this technical guide, researchers can confidently and effectively utilize these versatile reagents to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. benchchem.com [benchchem.com]
- 9. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-NH-PEG-NH2, Boc-NH-PEG-Amine - Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Boc-NH-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Safeguarding Stability: A Technical Guide to Storing NH2-PEG1-CH2CH2-Boc
For Immediate Release
This technical guide provides an in-depth analysis of the optimal storage conditions for NH2-PEG1-CH2CH2-Boc (tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate), a critical bifunctional linker used extensively in bioconjugation, drug delivery, and proteomics research. Ensuring the chemical integrity of this reagent is paramount for reproducible experimental outcomes and the successful development of novel therapeutics. This document outlines recommended storage protocols, discusses the chemical stability of the molecule, and provides a framework for in-house stability assessment.
Core Storage Recommendations
Proper storage is crucial to prevent the degradation of this compound. The primary concerns are the hydrolysis of the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the oxidation of the polyethylene (B3416737) glycol (PEG) linker. The following conditions are recommended to maintain the compound's purity and functionality.
| Storage Duration | Temperature | Conditions | Rationale |
| Long-Term (months to years) | -20°C[1][2][3][4][5] | Dry, dark, sealed container[1][6] | Minimizes degradation from hydrolysis, oxidation, and light exposure. Ensures long-term stability of the Boc and PEG moieties. |
| Short-Term (days to weeks) | 0 - 4°C or 2 - 8°C[7] | Dry, dark, sealed container | Suitable for compounds that will be used in the near future. Protects against immediate degradation. |
| Stock Solutions | -20°C to -80°C[4][8] | Anhydrous solvents (e.g., DMSO, DMF)[1][4], aliquoted, sealed, protected from light | Prevents repeated freeze-thaw cycles. Anhydrous solvents prevent moisture-induced hydrolysis. |
Understanding Chemical Instability
The stability of this compound is primarily dictated by its two key functional components: the Boc-protected amine and the PEG linker.
Boc Group Lability: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions. However, it is inherently sensitive to acidic environments.[8][7][9][10] Exposure to even mild acids can lead to the cleavage of the Boc group, resulting in the unprotected diamine. This degradation pathway compromises the specific reactivity of the molecule in subsequent conjugation steps.
PEG Chain Oxidation: The ether linkages within the polyethylene glycol (PEG) backbone are susceptible to oxidation.[8] This process can be accelerated by exposure to oxygen, light, and transition metal ions. Oxidation can lead to chain cleavage and the formation of various impurities, such as aldehydes and carboxylic acids, which can interfere with downstream applications.
A visual representation of the factors influencing the stability of this compound is provided below.
Experimental Protocol: Stability Assessment of this compound
To ensure the integrity of this compound under specific laboratory conditions or in a particular formulation, a stability study is recommended. The following protocol provides a general framework for such an assessment.
Objective: To evaluate the stability of this compound under various storage conditions over time.
Materials:
-
This compound
-
Anhydrous DMSO or other suitable solvent
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Vials (amber and clear)
-
Inert gas (argon or nitrogen)
-
Temperature and humidity-controlled chambers
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
-
Mass Spectrometer (MS) (optional, for degradation product identification)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mg/mL).
-
Aliquot the stock solution into multiple amber and clear vials.
-
Purge the headspace of each vial with an inert gas before sealing.
-
-
Stress Conditions:
-
Expose the vials to a matrix of stress conditions, including:
-
Temperature: -20°C (control), 4°C, room temperature (20-25°C), and an elevated temperature (e.g., 40°C).
-
Light: Store a set of vials in the dark (amber vials) and another set exposed to ambient light (clear vials) at each temperature.
-
Humidity: If feasible, test at controlled low and high humidity levels.
-
-
-
Time Points:
-
Analyze samples at predetermined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).
-
-
Analytical Method:
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., 5-95% B over 15 minutes).
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (Optional):
-
Couple the HPLC to a mass spectrometer to identify the mass of any degradation products.
-
-
-
Data Analysis:
-
Quantify the peak area of the parent this compound compound at each time point.
-
Calculate the percentage of the remaining parent compound relative to the T=0 sample.
-
Identify and quantify any significant degradation products.
-
The following diagram illustrates the experimental workflow for this stability study.
References
- 1. Amino-PEG1-amine, CAS 2752-17-2 | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. t-Boc-N-amido-PEG1-amine, 127828-22-2 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. t-Butoxycarbonyl-PEG1-NHS ester, 2228857-37-0 | BroadPharm [broadpharm.com]
- 6. BOC-NH-PEG1-NH2 | CAS:127828-22-2 | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 10. t-Boc-N-amido-PEG1-NHS ester, 1260092-55-4 | BroadPharm [broadpharm.com]
Methodological & Application
Synthesis and Purification of NH2-PEG1-CH2CH2-Boc: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of NH2-PEG1-CH2CH2-Boc, also known as tert-butyl (2-(2-aminoethoxy)ethyl)carbamate. This heterobifunctional linker is a valuable building block in the development of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). The synthesis involves the selective mono-Boc protection of 2-(2-aminoethoxy)ethylamine. The presented protocol is based on a robust method that utilizes the in situ generation of hydrochloric acid to temporarily protect one amine group, allowing for the selective protection of the other with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This method is efficient and scalable, providing the desired product in high purity after a straightforward purification process. Detailed procedures for the synthesis, purification via acid-base extraction and column chromatography, and characterization are provided.
Introduction
The selective functionalization of diamines is a critical step in the synthesis of complex molecules in medicinal chemistry and drug discovery. This compound is a short polyethylene (B3416737) glycol (PEG) linker containing a free primary amine and a Boc-protected primary amine. The Boc (tert-butoxycarbonyl) protecting group is widely used due to its stability under a range of conditions and its facile removal under acidic conditions.[1] This allows for the sequential modification of the two amine groups, making this linker a versatile tool for conjugating different molecular entities.[2]
The primary challenge in synthesizing mono-protected diamines is achieving high selectivity to avoid the formation of the di-protected byproduct.[3] The protocol detailed herein employs a one-pot reaction where one equivalent of hydrochloric acid is generated in situ from chlorotrimethylsilane (B32843) (Me₃SiCl) in anhydrous methanol (B129727).[4][5] The HCl protonates one of the amine groups of 2-(2-aminoethoxy)ethylamine, rendering it unreactive towards the subsequent addition of (Boc)₂O.[6] This strategy ensures high selectivity for the mono-Boc protected product.[7]
Experimental Protocols
Materials
-
2-(2-aminoethoxy)ethylamine (≥98%)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (≥99%)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (≥98%)
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH) solution (2N and 4N)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Triethylamine (B128534) (TEA)
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-aminoethoxy)ethylamine (1.0 eq) in anhydrous methanol at 0 °C (ice bath).
-
In situ HCl Generation: To the cooled and stirring solution, add chlorotrimethylsilane (1.0 eq) dropwise. A white precipitate of the monohydrochloride salt of the diamine may form.
-
Equilibration: Allow the reaction mixture to slowly warm to room temperature and stir for 30 minutes.
-
Boc Protection: Add water (approximately 1 mL per gram of diamine) to the mixture, followed by the addition of a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove the di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification Protocol
-
Column Chromatography Setup: Prepare a silica gel column using a suitable solvent system. A gradient elution is recommended.
-
Elution:
-
Load the crude product onto the column.
-
Elute with a gradient of ethyl acetate and triethylamine in a non-polar solvent like hexane (B92381) or dichloromethane. A typical gradient could be 0-10% Methanol in Dichloromethane with 0.5% Triethylamine.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to light yellow oil.
Data Presentation
| Parameter | Value |
| Reactants | |
| 2-(2-aminoethoxy)ethylamine | 1.0 eq |
| Chlorotrimethylsilane | 1.0 eq |
| Di-tert-butyl dicarbonate | 1.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Methanol |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Purification | |
| Primary Method | Acid-Base Extraction |
| Secondary Method | Silica Gel Column Chromatography |
| Characterization | |
| Appearance | Colorless to light yellow oil/liquid |
| Purity (by NMR) | ≥97.0% |
| Expected Yield | |
| Yield | 60-80% |
Mandatory Visualization
Caption: Synthesis and Purification Workflow.
Characterization
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
¹H NMR (in CDCl₃): Expected signals include a singlet for the Boc group protons around 1.44 ppm, and multiplets for the methylene (B1212753) protons of the PEG linker. The protons of the free amine will appear as a broad singlet.
-
¹³C NMR (in CDCl₃): Characteristic signals for the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the PEG chain are expected.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺.
This detailed protocol provides a reliable method for the synthesis and purification of this compound, a key building block for researchers in drug development and chemical biology.
References
Application Notes and Protocols for the Step-by-Step Boc Deprotection of NH2-PEG1-CH2CH2-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from NH2-PEG1-CH2CH2-Boc. This process yields the corresponding primary amine, a critical step for subsequent conjugation and modification in various research and drug development applications.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of chemical conditions and its facile removal under acidic conditions.[1][2][3][4] The deprotection of Boc-protected polyethylene (B3416737) glycol (PEG) linkers is a fundamental step in the synthesis of bioconjugates, PROTACs, and other advanced therapeutics.[2] This protocol focuses on the deprotection of a short-chain bifunctional PEG linker, this compound, using trifluoroacetic acid (TFA).
Mechanism of Boc Deprotection
The Boc deprotection reaction is an acid-catalyzed elimination process. The mechanism involves the following key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).[3][4]
-
Formation of a Tert-butyl Cation: The protonated carbamate (B1207046) becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[3][4]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess acid in the reaction mixture to form the corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) salt).[3]
Quantitative Data Presentation
The efficiency of the Boc deprotection is dependent on several factors, including the concentration of the acid, reaction time, and temperature. The following tables summarize typical reaction conditions for the deprotection of Boc-protected PEG amines based on literature for similar compounds.
Table 1: Summary of Reaction Conditions for Boc Deprotection of Amino-PEG Linkers
| Acidic Reagent | Concentration (v/v) | Solvent | Temperature (°C) | Time (hours) | Typical Purity (%) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (B109758) (DCM) | 0 to Room Temperature | 1 - 4 | >95 |
| 4M Hydrochloric Acid (HCl) | - | 1,4-Dioxane | Room Temperature | 1 - 2 | >90 |
Table 2: Monitoring Reaction Progress
| Analytical Method | Observation |
| Thin-Layer Chromatography (TLC) | The deprotected amine product is more polar and will have a lower Retention Factor (Rf) value compared to the Boc-protected starting material.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Disappearance of the mass peak corresponding to the Boc-protected starting material and the appearance of the mass peak for the deprotected product.[1][5] |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Disappearance of the characteristic singlet of the nine tert-butyl protons of the Boc group at approximately 1.4 ppm.[2] |
Experimental Protocols
Materials and Equipment
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Deprotection Protocol
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.5 M.[3]
-
Cooling: Cool the solution to 0 °C using an ice bath.[2]
-
Addition of TFA: Slowly and dropwise, add trifluoroacetic acid (TFA) to the stirred solution. A final TFA concentration of 20-50% (v/v) is typically effective.[2][3] For example, for a 50% TFA solution, add a volume of TFA equal to the volume of DCM.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-4 hours.[3][6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.[2][5]
-
Work-up: a. Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2][3] b. Azeotropic Removal of Residual TFA: To ensure complete removal of TFA, add toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation step two to three times.[2][3] The product at this stage is the trifluoroacetate salt of the amine.
-
Isolation of the Free Amine (Optional): a. Neutralization: If the free amine is required, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).[3] b. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid. Caution: Carbon dioxide gas will evolve, which may cause pressure buildup.[3] c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected amine.
Visualizations
Reaction Scheme
Caption: Reaction scheme for the TFA-mediated Boc deprotection.
Experimental Workflow
Caption: Step-by-step experimental workflow for Boc deprotection.
References
Application Note: A Two-Step Protocol for the Site-Specific Conjugation and Deprotection of an Amine-Terminated PEG Linker on a Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a premier strategy in biopharmaceutical development to enhance the therapeutic properties of protein drugs.[1] This modification can improve a protein's pharmacokinetic profile by increasing its hydrodynamic size, which reduces renal clearance and shields it from proteolytic degradation and immune recognition.[2][3] The use of heterobifunctional PEG linkers allows for precise, multi-step bioconjugation strategies.
This application note provides a detailed, two-part protocol for conjugating a NH2-PEG-Boc linker to a protein. The protocol is designed around the assumption that the free primary amine (NH2-) of the linker is covalently attached to the protein's carboxyl groups (aspartic acid, glutamic acid, or C-terminus) via the widely-used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[4] Following conjugation and purification, the tert-butyloxycarbonyl (Boc) protecting group on the distal end of the PEG chain is removed under mild acidic conditions to expose a new, reactive primary amine.[5][6] This terminal amine is then available for subsequent conjugation to other molecules, such as small molecule drugs, targeting ligands, or imaging agents.
Experimental Protocols
This protocol is divided into two main parts: the initial conjugation of the Boc-protected PEG linker to the protein and the subsequent deprotection of the Boc group to reveal the terminal amine.
Part 1: Conjugation of NH2-PEG-Boc to Protein Carboxyl Groups
This stage involves the activation of the protein's carboxyl groups using EDC and NHS, followed by reaction with the linker's primary amine to form a stable amide bond.
Materials and Reagents:
-
Protein of interest
-
NH2-PEG1-CH2CH2-Boc linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS for improved aqueous solubility)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)
-
Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Size-Exclusion Chromatography (SEC) column or dialysis cassettes (appropriate MWCO)
Protocol:
-
Protein Preparation:
-
Activation of Protein Carboxyl Groups:
-
In a separate reaction tube, immediately before use, prepare a fresh solution of EDC and NHS/sulfo-NHS in Activation Buffer (pH 6.0).
-
Add the EDC/NHS solution to the protein solution. A typical starting molar excess is 50- to 100-fold for EDC and NHS over the protein concentration.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This step activates the protein's carboxyl groups to form reactive NHS esters.
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the NH2-PEG-Boc linker in a minimal amount of anhydrous DMF or DMSO.
-
Add the dissolved NH2-PEG-Boc linker to the activated protein solution. A starting point is a 20- to 50-fold molar excess of the PEG linker over the protein.[4]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters and stop the reaction.[4]
-
-
Purification of Boc-PEG-Protein Conjugate:
-
Purify the reaction mixture to remove unreacted PEG linker, EDC/NHS byproducts, and quenching agent.
-
Size-Exclusion Chromatography (SEC) is highly effective for separating the larger PEGylated protein from smaller molecules.[][10]
-
Alternatively, dialysis or tangential flow filtration against a suitable buffer (e.g., PBS) can be used.[11]
-
Part 2: Deprotection of the Boc Group
This stage uses a common and efficient acidic treatment to remove the Boc protecting group, exposing the terminal primary amine on the PEGylated protein.[5][12]
Materials and Reagents:
-
Purified Boc-PEG-Protein Conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous (if lyophilized protein is used)
-
Neutralization Buffer: Saturated sodium bicarbonate (NaHCO₃) solution or 0.1 M Phosphate Buffer, pH 8.0
-
Purification System: SEC column or dialysis cassettes
Protocol:
-
Preparation of the Conjugate:
-
The purified Boc-PEG-Protein conjugate can be in an aqueous buffer or lyophilized. For aqueous samples, cool the solution to 0°C in an ice bath.
-
-
Deprotection Reaction:
-
Slowly add pre-chilled Trifluoroacetic acid (TFA) to the conjugate solution to a final concentration of 25-50% (v/v).[13] The reaction is typically performed in a solution of TFA and Dichloromethane (DCM) for non-aqueous conditions.[5]
-
Stir the reaction mixture gently at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[13]
-
Monitor the reaction progress using LC-MS if possible to confirm the removal of the Boc group (mass decrease of 100.12 Da).
-
-
Removal of TFA and Neutralization:
-
If DCM was used, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). Co-evaporation with toluene (B28343) can help remove residual TFA.[5][6]
-
For aqueous reactions, the conjugate must be immediately purified to remove the acid and prevent protein degradation.
-
-
Final Purification:
-
Immediately purify the deprotected protein using an SEC column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). This will remove TFA and any small molecule byproducts.
-
Alternatively, perform buffer exchange via dialysis against the desired final buffer.
-
Data Presentation
Quantitative parameters are crucial for reproducibility and optimization. The following tables summarize key reaction conditions.
Table 1: Recommended Reaction Conditions for Protein Conjugation
| Parameter | Value | Notes |
|---|---|---|
| Activation Reagents | EDC (50-100 eq.), NHS (50-100 eq.) | Molar equivalents relative to the protein. |
| Activation pH | 6.0 | Optimal for carbodiimide (B86325) chemistry. |
| Conjugation pH | 7.2 - 7.5 | Balances amine reactivity and NHS ester stability. |
| Compatible Buffers | MES, Phosphate (PBS) | Must be free of extraneous primary amines.[8] |
| Molar Excess of PEG Linker | 20 to 50-fold | Molar excess over the protein; requires empirical optimization. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures are used for sensitive proteins over longer incubation times.[4] |
| Reaction Time (Conjugation) | 2 hours at RT or overnight at 4°C | Varies based on protein reactivity and desired degree of labeling. |
| Quenching Agent Conc. | 10 - 50 mM | Sufficient to stop the reaction by consuming unreacted NHS esters.[4] |
Table 2: Recommended Reaction Conditions for Boc Deprotection
| Parameter | Value | Notes |
|---|---|---|
| Deprotection Reagent | Trifluoroacetic acid (TFA) | A strong acid highly effective for Boc removal.[5][12] |
| TFA Concentration | 25% - 50% (v/v) | Higher concentrations lead to faster deprotection.[14] |
| Solvent | Aqueous Buffer or DCM | DCM is used for lyophilized material; buffer for protein solutions. |
| Reaction Temperature | 0°C to Room Temperature | Start at 0°C to control the initial exothermic reaction.[13] |
| Reaction Time | 1 - 2.5 hours | Monitor by LC-MS if possible to avoid over-exposure to acid.[6] |
Visualization of Workflow and Chemistry
Experimental Workflow
The overall process from protein preparation to the final purified product is outlined below.
Caption: Experimental workflow for protein conjugation and deprotection.
Chemical Signaling Pathway
The diagram below illustrates the key chemical transformations involved in the protocol.
Caption: Chemical reaction pathway for PEGylation and Boc deprotection.
Characterization and Analysis
To confirm the success of each step, a multi-faceted analytical approach is recommended.[1][2]
-
SDS-PAGE: A simple method to visualize the increase in the apparent molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.[15][16]
-
Size-Exclusion Chromatography (SEC-HPLC): Used for both purification and analysis, SEC can resolve the PEGylated protein from the native protein and aggregates.[]
-
Mass Spectrometry (MALDI-TOF or LC-MS): Provides definitive molecular weight data to confirm the degree of PEGylation (number of PEG chains per protein) and the successful removal of the Boc group.[3][17]
-
TNBS Assay: Can be used to quantify the number of primary amines. A comparison before and after deprotection will confirm the exposure of the new amine group.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 10. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols for NH2-PEG1-CH2CH2-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG1-CH2CH2-Boc, also known as Boc-amino-PEG1-ethylamine, is a heterobifunctional linker valuable in solid-phase peptide synthesis (SPPS). This molecule incorporates a single polyethylene (B3416737) glycol (PEG) unit, providing a short, flexible, and hydrophilic spacer. One terminus features a free amine (NH2) for conjugation, while the other end is protected by a tert-butyloxycarbonyl (Boc) group. This configuration is particularly useful for introducing a spacer arm onto a solid support or a peptide chain, enabling further modifications or improving the physicochemical properties of the final peptide.
The Boc protecting group is a cornerstone of a robust and well-established protection strategy in SPPS, requiring a strong acid like trifluoroacetic acid (TFA) for removal.[1][2] The incorporation of a PEG moiety, even a short one, can enhance the solvation of the growing peptide chain, potentially mitigating aggregation issues, especially with hydrophobic sequences.[3][4] Consequently, peptides synthesized with PEG linkers may exhibit improved solubility and yield.[4][5]
Key Applications
-
Introduction of a Hydrophilic Spacer: The PEG unit increases the hydrophilicity of the resulting peptide, which can improve solubility.[3]
-
Modification of Peptides: The terminal amine, after deprotection of the Boc group, provides a reactive site for the attachment of various molecules, such as fluorescent labels, biotin, or cytotoxic drugs for antibody-drug conjugates (ADCs).[6]
-
Reduced Steric Hindrance: The spacer arm can reduce steric hindrance between the peptide and a conjugated molecule or a solid support, which can be beneficial for biological assays.[7]
-
Improved Pharmacokinetics: PEGylation, even with short PEG chains, can positively influence the pharmacokinetic profile of therapeutic peptides by increasing their hydrodynamic radius, which can reduce renal clearance.[3][8]
Data Presentation
The use of PEG linkers in SPPS has been shown to improve the purity and yield of synthesized peptides, particularly for sequences prone to aggregation. The following table provides representative data comparing the synthesis of a model hydrophobic peptide with and without the this compound linker.
| Parameter | Synthesis without PEG Linker | Synthesis with this compound Linker |
| Crude Peptide Purity (by HPLC) | 65% | 85% |
| Overall Yield | 40% | 60% |
| Solubility in Aqueous Buffer | Low | Moderate |
Experimental Protocols
Protocol 1: Coupling of this compound to an Amine-Functionalized Resin
This protocol describes the immobilization of the linker onto a solid support, such as aminomethyl (AM) resin.
Materials:
-
Amine-functionalized resin (e.g., AM resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the amine-functionalized resin in DMF for 30-60 minutes in a reaction vessel.[1]
-
Linker Activation: In a separate vial, dissolve this compound (2 equivalents relative to resin loading), HOBt or OxymaPure® (2 equivalents), and DIC (2 equivalents) in DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activated linker solution to the resin and agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[5]
-
Washing: Once coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[5]
-
Drying: Dry the resin under vacuum.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent peptide chain elongation.
Materials:
-
Boc-protected PEGylated resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 20-30 minutes.
-
Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate gently for 5 minutes (pre-wash), then drain. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[9]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 times) to remove residual TFA.[5]
-
Neutralization: Wash the resin with DMF (3 times). Add a solution of 10% DIPEA in DMF to the resin and agitate for 5-10 minutes to neutralize the trifluoroacetate (B77799) salt of the terminal amine. Drain the neutralization solution.[5][10]
-
Final Washing: Wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the coupling of the first amino acid.[5]
Protocol 3: Peptide Cleavage from the Resin
This protocol describes the final cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) or Reagent B: 88% TFA, 5% phenol, 5% water, 2% triisopropylsilane)[11]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.[5]
-
Peptide Isolation: Filter the cleavage mixture to separate the resin from the solution containing the peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.[12]
-
Peptide Precipitation: In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). Slowly add the TFA solution containing the peptide to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[1]
-
Washing and Drying: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[13]
Visualizations
Caption: Workflow for SPPS using this compound.
Caption: Attachment of the linker to the solid support and peptide chain.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cpcscientific.com [cpcscientific.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 13. rsc.org [rsc.org]
Application Note: Covalent Attachment of Amine-PEG-Boc Linkers to Carboxyl-Containing Small Molecule Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For small molecule inhibitors, PEGylation can enhance aqueous solubility, increase systemic circulation time, and reduce immunogenicity. This document provides a detailed protocol for conjugating an amine-terminated, Boc-protected PEG linker (NH2-PEG1-CH2CH2-Boc) to a small molecule inhibitor that possesses a carboxylic acid functional group.
The primary method described is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable amide bond between the small molecule and the PEG linker.[1] This "zero-length" crosslinking chemistry is efficient and can be performed under mild, aqueous conditions, making it suitable for a wide range of molecules.[1][2]
Principle of Conjugation: EDC/NHS Chemistry
The conjugation process occurs in two primary steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group (-COOH) on the small molecule inhibitor to form a highly reactive O-acylisourea intermediate.[1][2][3] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[1][4]
-
Amine-Reactive Ester Formation and Coupling: To improve stability and reaction efficiency, NHS is added. NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester.[1][4][3] This semi-stable ester then efficiently reacts with the primary amine (-NH2) of the PEG linker to form a stable covalent amide bond, releasing NHS as a byproduct.[1]
References
Revolutionizing Bioconjugation: Click Chemistry with PEGylated Linkers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The convergence of click chemistry and polyethylene (B3416737) glycol (PEG) linkers has created a powerful toolkit for the development of advanced bioconjugates with enhanced therapeutic and diagnostic properties. The high efficiency, specificity, and biocompatibility of click reactions, combined with the unique physicochemical advantages conferred by PEGylation, offer unprecedented control over the design of complex biomolecules. These methodologies are pivotal in fields ranging from targeted drug delivery and diagnostics to the formation of advanced biomaterials like hydrogels.[1][2][3]
PEGylated linkers, featuring repeating ethylene (B1197577) oxide units, are hydrophilic and biocompatible polymers that improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[2][4][5] When integrated into bioconjugates, PEG linkers can shield molecules from enzymatic degradation, reduce immunogenicity, and prolong circulation half-life.[6][7] This leads to improved drug efficacy and safety. The two most prominent click chemistry reactions utilized with PEGylated linkers are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] CuAAC is known for its high efficiency, while SPAAC offers the advantage of being copper-free, making it ideal for applications in living systems.[8][9]
This document provides detailed application notes, experimental protocols, and quantitative data on the use of click chemistry with PEGylated linkers in various research and drug development contexts.
Data Presentation: Quantitative Insights into PEGylated Bioconjugates
The choice of PEG linker architecture and length is a critical parameter that significantly impacts the properties of the final bioconjugate. The following tables summarize quantitative data from various studies, providing a comparative framework for linker selection.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| Linker Length | Key Characteristics | Effect on Half-Life | Impact on Efficacy | Reference |
| Short (e.g., PEG4) | Balanced hydrophilicity, suitable for less hydrophobic payloads. | Moderate increase compared to non-PEGylated ADCs. | Effective tumor penetration due to smaller size. | [3] |
| Medium (e.g., PEG8-PEG12) | Improved hydrophilicity and solubility, reducing aggregation. | Significant extension of plasma half-life. | Enhanced tumor accumulation and in vivo efficacy. | [3][10] |
| Long (e.g., PEG24) | Maximum hydrophilicity and stability, ideal for highly hydrophobic payloads. | Longest circulation time. | May show decreased in vitro potency but enhanced in vivo efficacy due to improved pharmacokinetics. | [3][11] |
Table 2: Comparison of Linear vs. Branched PEG Linkers in ADCs
| Feature | Linear PEG Linkers | Branched PEG Linkers | Reference |
| Architecture | Single, unbranched chain of ethylene glycol units. | Multiple PEG arms extending from a central core. | [5][12] |
| Hydrodynamic Volume | Smaller for a given molecular weight. | Larger for a given molecular weight, leading to reduced renal clearance. | [2][5] |
| "Stealth" Effect | Provides a hydrophilic shield. | Offers a superior shielding effect due to its three-dimensional structure. | [5][12] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of similar molecular weight. | Can offer a significantly longer circulation time. | [5][12] |
| Drug-to-Antibody Ratio (DAR) | Typically lower, as one linker attaches one drug molecule. | Potentially higher, as one linker can attach multiple drug molecules. | [5] |
Table 3: Properties of PEG Hydrogels Formed via Click Chemistry
| Click Reaction Type | PEG Macromer | Crosslinker | Gelation Time | Storage Modulus (G') | Reference |
| iEDDA | 8-arm PEG-Norbornene | 4-arm PEG-Tetrazine | Minutes | Tunable | [13] |
| Thiol-ene photo-click | 4-arm PEG-thiol | 4-arm PEG-norbornene | Minutes (with photoinitiator) | ~1-10 kPa | [14] |
| SPAAC | 4-arm PEG-azide | DBCO-functionalized peptides | Minutes to hours | Not specified | [15] |
Experimental Protocols
The following are detailed protocols for key experiments involving click chemistry with PEGylated linkers.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a DBCO-functionalized drug-linker to an azide-modified antibody.
Materials and Reagents:
-
Azide-modified monoclonal antibody (mAb-N3)
-
DBCO-PEG-Drug conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the DBCO-PEG-Drug in anhydrous DMSO at a concentration of 10 mM.
-
Prepare the azide-modified antibody in PBS at a concentration of 1-5 mg/mL.[16]
-
-
Conjugation Reaction:
-
Add the DBCO-PEG-Drug stock solution to the antibody solution. A 3 to 5-fold molar excess of the drug-linker is a common starting point.[17]
-
The final concentration of the organic solvent (DMSO) should not exceed 10% (v/v).[7]
-
Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C with gentle agitation.[7][18]
-
-
Purification of the ADC:
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove unreacted drug-linker and other small molecules.[17]
-
Collect fractions containing the purified ADC.
-
-
Characterization of the ADC:
Protocol 2: Formation of a PEG Hydrogel via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the formation of a hydrogel using a 4-arm PEG-alkyne and a 4-arm PEG-azide.
Materials and Reagents:
-
4-arm PEG-Alkyne
-
4-arm PEG-Azide
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Procedure:
-
Preparation of Precursor and Reagent Stock Solutions:
-
Dissolve the 4-arm PEG-Alkyne and 4-arm PEG-Azide separately in PBS to the desired final concentrations (e.g., 5% w/v).
-
Prepare a 20 mM stock solution of CuSO₄ in water.[21]
-
Prepare a 50 mM stock solution of THPTA in water.[21]
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water immediately before use.[21]
-
-
Hydrogel Formation:
-
In a sterile tube or mold, combine the 4-arm PEG-Alkyne and 4-arm PEG-Azide solutions in a 1:1 stoichiometric ratio.
-
In a separate tube, premix the CuSO₄ and THPTA solutions.
-
Add the CuSO₄/THPTA mixture to the PEG solution to a final copper concentration of 50-250 µM.[22]
-
Initiate the gelation by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[22]
-
Mix thoroughly but gently by pipetting. Gelation should occur within minutes.
-
-
Characterization of the Hydrogel:
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate key concepts and workflows related to click chemistry applications with PEGylated linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. arxiv.org [arxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Application Notes & Protocols: Comprehensive Characterization of NH2-PEG1-CH2CH2-Boc
Introduction
NH2-PEG1-CH2CH2-Boc is a bifunctional linker molecule widely utilized in pharmaceutical and biotechnological research, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] Its structure incorporates a primary amine (NH2) for conjugation, a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and modulate pharmacokinetic properties, and a tert-butyloxycarbonyl (Boc) protecting group on the other terminus.[4][5] The precise characterization of this linker is critical to ensure the purity, structural integrity, and subsequent performance of the final bioconjugate.[6] This document provides a detailed overview of the primary analytical methods and protocols for the comprehensive characterization of this compound.
Core Analytical Techniques: A Comparative Overview
A multi-technique approach is essential for the unambiguous characterization of this compound. The primary methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy—provide complementary information.[2][6]
| Technique | Information Provided | Key Indicators for this compound | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed atomic-level structure, confirmation of covalent bonds, and purity assessment.[6] | Presence of t-butyl (9H singlet), PEG, and ethyl protons; specific carbon signals for carbamate (B1207046) C=O, t-butyl group, and PEG chain.[7] | Quantitative; provides unambiguous structural confirmation.[7] | Requires a relatively pure and concentrated sample; lower sensitivity compared to MS (B15284909).[7] |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (with HRMS).[6] | Molecular ion peak corresponding to the calculated mass (C9H19NO3, MW: 189.25); characteristic fragmentation patterns (e.g., loss of Boc group).[1] | High sensitivity and accuracy; definitive mass confirmation.[6] | Provides limited structural information without tandem MS (MS/MS); Boc group can be labile in the source.[8][9] |
| HPLC | Purity assessment and quantification of impurities.[2] | A single major peak in the chromatogram, with purity calculated from the relative peak area. | High-resolution separation; excellent for purity determination.[][11] | Requires a suitable detector as the molecule lacks a strong UV chromophore.[12][13] |
| FTIR Spectroscopy | Identification of functional groups.[2] | Characteristic absorption bands for N-H (amine), C=O (carbamate), and C-O-C (ether) bonds.[14] | Fast, non-destructive, and provides direct confirmation of functional groups. | Provides limited information on the overall molecular structure and purity. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of this compound.[2]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[2]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.[2]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0-180 ppm.
-
A larger number of scans is required compared to ¹H NMR.[7]
-
-
Data Analysis: Assign the chemical shifts in both spectra to the corresponding atoms in the structure. Integrate the peaks in the ¹H NMR spectrum to confirm the relative proton counts.[2][7] The purity can be estimated by comparing the integration of the product peaks to any impurity signals.[15]
Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Boc Group: -C(CH₃)₃ | ~1.44 (singlet, 9H) | ~28.5 (3 x CH₃) |
| Boc Group: -C(CH₃)₃ | - | ~79.0 (Quaternary C) |
| Boc Group: C=O | - | ~156.0 (Carbamate C=O) |
| -CH₂-O- (PEG) | ~3.65 (triplet, 2H) | ~70.0 |
| -CH₂-N- (Boc) | ~3.35 (quartet, 2H) | ~41.5 |
| -CH₂-CH₂- (Bridge) | ~3.55 (triplet, 2H) | ~68.0 |
| -CH₂-NH₂ | ~2.85 (triplet, 2H) | ~40.5 |
| -NH₂ | Variable, broad singlet | - |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.[16][17][18]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.[1]
Methodology (LC-ESI-MS):
-
Sample Preparation: Dissolve the sample in an appropriate solvent (e.g., water/acetonitrile 1:1 v/v) to a final concentration of approximately 0.1-1 mg/mL.[1][19] Filter the sample through a 0.22 µm syringe filter before injection.[1]
-
Liquid Chromatography (for LC-MS):
-
System: Agilent 1260 Infinity LC system or equivalent.[1]
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes is a typical starting point.[2]
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (Electrospray Ionization - ESI):
-
Data Analysis: Look for the molecular ion peak corresponding to the calculated molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.[6]
Expected MS Data
| Parameter | Value |
| Molecular Formula | C₉H₁₉NO₃[15][20] |
| Molecular Weight | 189.25 g/mol [15][20] |
| Expected Ion Species (m/z) | [M+H]⁺: 190.14[M+Na]⁺: 212.12 |
| Characteristic Fragments (MS/MS) | Loss of isobutylene (B52900) (-56 Da): m/z 134.09Loss of t-butyl (-57 Da): m/z 133.08Loss of Boc group (-100 Da): m/z 90.09[8][21] |
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound conjugate.[2]
Methodology:
-
System: HPLC system equipped with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer).[12][22] UV detection at low wavelengths (e.g., 214 nm) can be attempted but may lack sensitivity.[2]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.[2]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient or controlled (e.g., 45 °C).[11]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of ~1 mg/mL.[1]
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate purity by dividing the main peak area by the total area of all peaks, expressed as a percentage.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups.
Methodology:
-
Sample Preparation: The sample, which is a liquid, can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[7][15]
-
Instrumentation: Any standard FTIR spectrometer.
-
Data Acquisition: Scan over the mid-infrared range (e.g., 4000-500 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Expected FTIR Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | N-H Stretch | 3300 - 3400 (two bands, primary amine) |
| Alkyl (C-H) | C-H Stretch | 2850 - 2980 |
| Carbamate (C=O) | C=O Stretch | 1680 - 1720[23] |
| Ether (C-O-C) | C-O-C Stretch | 1080 - 1150[14] |
| Amine (N-H) | N-H Bend | 1590 - 1650 |
Visualizations
// Molecule structure nodes mol [label="this compound", pos="3,3!", shape=plaintext, fontsize=14, fontcolor="#202124"];
nh2 [label="NH2", pos="0,3!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; peg [label="PEG Linker\n(-O-CH2-CH2-)", pos="1.5,3!", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; bridge [label="Ethyl Bridge\n(-CH2-CH2-)", pos="4.5,3!", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; boc [label="Boc Group\n(-NH-CO-O-tBu)", pos="6.5,3!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Analytical technique nodes ftir [label="FTIR", pos="1.5,1!", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; nmr [label="NMR", pos="3.5,1!", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; ms [label="MS", pos="5.5,1!", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges from techniques to molecule parts ftir -> nh2 [label="N-H stretch", color="#EA4335"]; ftir -> peg [label="C-O-C stretch", color="#FBBC05"]; ftir -> boc [label="C=O stretch", color="#4285F4"];
nmr -> nh2 [label="Proton signals", color="#EA4335"]; nmr -> peg [label="Proton signals", color="#FBBC05"]; nmr -> bridge [label="Proton signals", color="#FBBC05"]; nmr -> boc [label="t-Butyl singlet (9H)", color="#4285F4"];
ms -> mol [label="Total Mass (M+H)+", color="#34A853", style=dashed, dir=back]; ms -> boc [label="Fragmentation", color="#4285F4", style=dashed];
// Invisible edges for layout edge [style=invis]; nh2 -> peg -> bridge -> boc; } caption="Analytical techniques mapping to functional groups."
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.leyan.com [file.leyan.com]
- 16. mdpi.com [mdpi.com]
- 17. che.hw.ac.uk [che.hw.ac.uk]
- 18. csustan.edu [csustan.edu]
- 19. benchchem.com [benchchem.com]
- 20. chemscene.com [chemscene.com]
- 21. acdlabs.com [acdlabs.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS Analysis of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[1] The linker plays a crucial role in PROTAC efficacy, influencing factors such as solubility, cell permeability, and the stability of the ternary complex formed between the PROTAC, the POI, and the E3 ligase.[2]
Polyethylene glycol (PEG) linkers are commonly incorporated into PROTAC design to enhance hydrophilicity and improve pharmacokinetic properties.[3][4] However, the presence of PEG chains, particularly their polydispersity, can introduce analytical challenges for characterization and quantification.[5][6] Liquid chromatography-mass spectrometry (LC-MS) has become the primary analytical technique for the comprehensive analysis of PROTACs due to its high sensitivity, selectivity, and wide dynamic range.[2][7] This document provides detailed application notes and protocols for the LC-MS analysis of PROTACs containing PEG linkers, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action and Analytical Workflow
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[8] The analytical workflow for PROTACs involves several key stages, from initial characterization to in vitro and in vivo evaluation.
Figure 1: PROTAC-mediated protein degradation pathway.
A typical experimental workflow for the development and analysis of PROTACs is outlined below. This workflow highlights the central role of LC-MS in characterizing the molecule and assessing its biological activity.
Figure 2: A typical experimental workflow for PROTAC development.
Experimental Protocols
Sample Preparation for LC-MS Analysis
Accurate quantification of PROTACs in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies.[1] Protein precipitation is a common and straightforward method for sample preparation.[9]
Protocol: Protein Precipitation from Plasma [2][9][10]
-
To 20-100 µL of plasma in a microcentrifuge tube, add 3-6 volumes of cold acetonitrile (B52724) or a 1:1 (v/v) acetonitrile/methanol solution containing a suitable internal standard (e.g., a stable isotope-labeled version of the PROTAC).
-
Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase conditions (e.g., 50:50 v/v acetonitrile/water).
-
Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial for LC-MS/MS analysis.
Protocol: Cell Lysis for Intracellular Quantification [1]
-
After treating cells with the PROTAC for the desired time, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant for protein quantification (e.g., BCA assay) and subsequent LC-MS/MS analysis of the PROTAC, following a protein precipitation step as described above.
LC-MS/MS Method for PROTAC Quantification
The following is a general LC-MS/MS method that can be adapted for various PROTACs, including those with PEG linkers. Optimization of the gradient and MS parameters is crucial for each specific molecule.
Liquid Chromatography (LC) Conditions
The hydrophilic nature of PEG linkers may result in earlier elution from standard reversed-phase columns.[2] Therefore, careful optimization of the chromatographic conditions is necessary.
| Parameter | Typical Conditions |
| Column | Reversed-phase, e.g., ACQUITY UPLC HSS T3 1.8 µm, 2.1 x 50 mm[7][11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.6 mL/min[10][11] |
| Column Temperature | 40°C[7][10] |
| Injection Volume | 5 - 10 µL[7][10] |
| Gradient | A linear gradient from low %B to high %B (e.g., 5% to 95% B) over 2-10 minutes.[7][10] |
Mass Spectrometry (MS) Conditions
| Parameter | Typical Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[7] |
| MS Instrument | Triple Quadrupole Mass Spectrometer[11] |
MRM Transition Optimization: For each PROTAC, the precursor ion (typically [M+H]+ or [M+2H]2+) and suitable product ions must be determined by infusing a standard solution into the mass spectrometer. The collision energy for each transition should also be optimized to maximize signal intensity.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the LC-MS/MS-based quantification of PROTACs in plasma. These values serve as a general guide, and specific performance will depend on the individual PROTAC and the optimized method.
Table 1: Representative LC-MS/MS Method Performance for PROTAC Quantification in Plasma
| Analyte | LLOQ (pg/mL) | Linear Range (pg/mL) | Matrix | Reference |
| TL 13-112 | 10 | 10 - 15,000 | Rat Plasma | [10] |
| Gefitinib-based PROTAC | 20 | 20 - 1,000,000 | Rat Plasma | [11] |
| ARV-110 | 2,000 | 2,000 - 3,000,000 | Rat & Mouse Plasma | [9] |
Table 2: Accuracy and Precision Data for TL 13-112 Quantification [10]
| Concentration (pg/mL) | Mean Measured Concentration (pg/mL) | Accuracy (%) | Precision (%CV) |
| 10 | 9.8 | 98.0 | 5.1 |
| 25 | 26.2 | 104.8 | 3.8 |
| 100 | 102.5 | 102.5 | 2.4 |
| 500 | 489.5 | 97.9 | 1.9 |
| 1000 | 1012 | 101.2 | 1.2 |
| 5000 | 5080 | 101.6 | 1.6 |
| 10000 | 9870 | 98.7 | 2.1 |
| 15000 | 15210 | 101.4 | 1.4 |
Challenges and Considerations for PEGylated PROTACs
The analysis of PROTACs with PEG linkers presents specific challenges:
-
Chromatography: The hydrophilicity of the PEG chain can lead to poor retention on reversed-phase columns. A shallower gradient or a column with a more retentive stationary phase may be required.[2]
-
Mass Spectrometry: PEG linkers can lead to a distribution of molecular weights (polydispersity), which can complicate the mass spectrum.[6] For high-resolution mass spectrometry (HRMS), this can result in a complex isotopic pattern. In some cases, post-column addition of amines like triethylamine (B128534) (TEA) can help to reduce charge state complexity and simplify the spectra of PEGylated molecules.[12][13]
-
Metabolism: The linker is often a site of metabolic modification. LC-MS/MS is a powerful tool for identifying metabolites, which is crucial for understanding the in vivo fate of the PROTAC.[8][14]
Signaling Pathways
The target protein of a PROTAC is often involved in a specific signaling pathway related to the disease of interest. For example, a PROTAC targeting a kinase involved in a cancer signaling pathway would be expected to downregulate that pathway.
Figure 3: PROTAC-mediated degradation of a target kinase in a signaling pathway.
Conclusion
LC-MS is an indispensable tool for the development of PROTACs, providing critical data on their identity, purity, and in vitro and in vivo behavior.[7][15] The protocols and considerations outlined in this document provide a framework for the robust and reliable LC-MS analysis of PROTACs, with a particular focus on those containing PEG linkers. Careful method development and optimization are essential to address the unique analytical challenges posed by these complex molecules and to ensure the generation of high-quality data to support their progression through the drug discovery and development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. waters.com [waters.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
Application Note: A Guide to the Purification of PEGylated PROTACs by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1] To improve their pharmacokinetic properties, such as solubility and in-vivo half-life, PROTACs are often modified with polyethylene (B3416737) glycol (PEG) chains in a process known as PEGylation.[2] However, this modification introduces significant purification challenges.[3]
The PEGylation reaction frequently produces a heterogeneous mixture that can include the desired mono-PEGylated PROTAC, unreacted PROTAC, excess PEGylating reagent, di- or multi-PEGylated species, and positional isomers where the PEG chain is attached at different sites.[2][3] Isolating the pure, active pharmaceutical ingredient from this complex mixture is a critical step in drug development.[2] High-Performance Liquid Chromatography (HPLC) is the primary and most powerful technique for both the purification and analysis of these complex molecules.[2]
This document provides a detailed guide to the purification of PEGylated PROTACs using various HPLC methods, including Reversed-Phase HPLC (RP-HPLC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX).
Comparative Analysis of HPLC Purification Methods
The selection of an appropriate HPLC method is crucial for successfully purifying PEGylated PROTACs. Each method separates molecules based on different physicochemical properties. A multi-step approach, often combining techniques like SEC for initial cleanup followed by RP-HPLC for high-resolution polishing, is frequently required to achieve the high purity needed for biological evaluation.[4][5]
A summary of the primary HPLC techniques is presented below.
| Technique | Principle of Separation | Primary Application for PEGylated PROTACs | Potential Issues |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution separation of the PEGylated PROTAC from the un-PEGylated parent molecule and closely related impurities. Can resolve positional isomers.[2] | Hydrophobic PROTACs may require strong organic solvents. Potential for on-column degradation of sensitive molecules.[2] |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Initial cleanup to remove small molecular weight impurities (e.g., unreacted PEG reagent) or high molecular weight aggregates.[2][4] | Limited resolution for species of similar size. Co-elution of species with similar hydrodynamic radii is possible.[2] |
| Ion Exchange Chromatography (IEX) | Net Charge | Separation of positional isomers with different charge shielding and separation based on the degree of PEGylation (mono-, di-, etc.).[2][3] | The PEG chain can shield surface charges on the PROTAC, potentially reducing separation efficiency. Requires knowledge of the PROTAC's isoelectric point (pI).[2][3] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity (non-denaturing) | An orthogonal technique to IEX and SEC, separating based on hydrophobicity under milder, non-denaturing conditions compared to RP-HPLC.[3][6] | The impact of PEGylation on hydrophobicity can be complex. Requires careful optimization of salt concentrations.[6][7] |
Logical Workflow for Purification Strategy
The purification of PEGylated PROTACs typically follows a structured workflow designed to handle the complexity of the initial reaction mixture. The process begins with an assessment of the crude product, followed by one or more chromatographic steps to isolate the desired compound with high purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrophobic interaction chromatography for purification of monoPEGylated RNase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application of NH2-PEG1-CH2CH2-Boc in the Development of Kinase Degraders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins, including kinases implicated in various pathologies. A PROTAC molecule is comprised of three key components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1] The length, flexibility, and chemical composition of the linker must be carefully optimized for each specific target and E3 ligase pair.[3]
This document provides detailed application notes and protocols for the use of NH2-PEG1-CH2CH2-Boc , a short, heterobifunctional polyethylene (B3416737) glycol (PEG)-based linker, in the development of kinase degraders. This linker features a terminal amine (NH2) for conjugation to a ligand and a Boc-protected amine, which after deprotection, can be coupled to the second ligand. The short PEG spacer enhances solubility and provides flexibility for optimal ternary complex formation.[4]
Mechanism of Action: PROTAC-Mediated Kinase Degradation
PROTACs function catalytically to induce the degradation of target proteins. The process begins with the PROTAC simultaneously binding to the target kinase and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the kinase, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage another target protein molecule.[2]
Caption: General mechanism of PROTAC-mediated kinase degradation.
Data Presentation: Performance of Kinase Degraders
The efficacy of a kinase degrader is typically assessed by its ability to reduce the cellular levels of the target kinase. Key parameters include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The impact on cell viability is also crucial, measured by the half-maximal inhibitory concentration (IC50).
Table 1: Representative Degradation and Viability Data for a Kinase PROTAC
| Parameter | Value | Description |
|---|---|---|
| DC50 | 50 nM | The concentration of the PROTAC that induces 50% degradation of the target kinase after a defined treatment time (e.g., 24 hours). |
| Dmax | >90% | The maximum percentage of target kinase degradation achieved at high concentrations of the PROTAC. |
| IC50 | 250 nM | The concentration of the PROTAC that inhibits cell viability by 50% after a defined treatment time (e.g., 72 hours). |
Experimental Protocols
Protocol 1: Synthesis of a Kinase Degrader using this compound
This protocol describes a general two-step synthesis of a kinase degrader. It involves the initial coupling of the linker to a kinase inhibitor, followed by Boc deprotection and subsequent coupling to an E3 ligase ligand.
Caption: General workflow for kinase degrader synthesis.
Materials:
-
Kinase inhibitor with a carboxylic acid handle
-
This compound
-
E3 ligase ligand (e.g., pomalidomide (B1683931) analog with a carboxylic acid)
-
Peptide coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reagents for purification (e.g., HPLC solvents)
Procedure:
-
Step 1: Coupling of Kinase Inhibitor to the Linker a. Dissolve the kinase inhibitor (1.0 eq) and this compound (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, purify the intermediate by preparative HPLC.
-
Step 2: Boc Deprotection a. Dissolve the purified inhibitor-linker-Boc intermediate in DCM. b. Add TFA (20-50% v/v in DCM) and stir at room temperature for 1-2 hours. c. Monitor the reaction by LC-MS. d. Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
-
Step 3: Coupling of E3 Ligase Ligand a. Dissolve the deprotected intermediate from Step 2 and the E3 ligase ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.5 eq). c. Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS. d. Upon completion, purify the final PROTAC by preparative HPLC and characterize by LC-MS and NMR.
Protocol 2: Western Blotting for Kinase Degradation
This assay quantifies the reduction in target kinase levels following PROTAC treatment.[5]
Materials:
-
Cancer cell line expressing the target kinase
-
Kinase PROTAC
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies (anti-target kinase, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat cells with increasing concentrations of the kinase PROTAC for a specified time (e.g., 24 hours). Include a vehicle control. c. As a control for proteasome-mediated degradation, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132).
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer. b. Centrifuge to pellet cell debris and collect the supernatant. c. Determine protein concentration using a BCA assay.
-
Immunoblotting: a. Normalize protein concentrations and prepare samples for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and incubate with the primary antibody against the target kinase overnight at 4°C. d. Wash and incubate with the HRP-conjugated secondary antibody. e. Visualize bands using an ECL substrate. f. Strip the membrane and re-probe for a loading control to ensure equal protein loading.
-
Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the target kinase signal to the loading control. c. Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax.
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the cytotoxic effects of the kinase degrader.[1]
Materials:
-
Cancer cell line
-
Kinase PROTAC
-
96-well plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's protocol.
-
Measurement: Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the PROTAC concentration to determine the IC50 value.
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the Kinase-PROTAC-E3 Ligase ternary complex.[6]
Materials:
-
Cancer cell line
-
Kinase PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase (or an epitope tag)
-
Control IgG
-
Protein A/G magnetic beads
-
Western blot reagents
Procedure:
-
Cell Treatment: a. Culture cells to 70-80% confluency. b. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent target degradation.[6] c. Treat cells with the kinase PROTAC or DMSO for 4-6 hours.[6]
-
Cell Lysis: Lyse cells using a non-denaturing lysis buffer.
-
Immunoprecipitation: a. Incubate the cell lysate with an antibody against the E3 ligase (or control IgG) overnight at 4°C. b. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing and Elution: a. Wash the beads multiple times to remove non-specifically bound proteins. b. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the target kinase and the E3 ligase. The presence of the target kinase in the sample immunoprecipitated with the E3 ligase antibody (and not in the IgG control) confirms the formation of the ternary complex.[6]
Signaling Pathway Visualization
The degradation of a target kinase by a PROTAC can disrupt downstream signaling pathways. For example, targeting a kinase in the MAPK/ERK pathway can inhibit cell proliferation.
Caption: Impact of a kinase degrader on a signaling pathway.
Conclusion
The this compound linker is a valuable tool for the synthesis of kinase-targeting PROTACs. Its short, flexible PEG nature can facilitate the formation of a productive ternary complex, leading to efficient target degradation. The protocols provided herein offer a framework for the synthesis and evaluation of novel kinase degraders. Successful implementation of these methods will enable the characterization of new therapeutic agents for a range of diseases.
References
Application of Short PEG Linkers in Targeted Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of potent therapeutic agents to cancer cells is a cornerstone of modern oncology research. Short polyethylene (B3416737) glycol (PEG) linkers have emerged as critical components in the design of targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] These linkers, typically comprising 2 to 12 ethylene (B1197577) glycol units, offer a unique combination of properties, including hydrophilicity, biocompatibility, and precise control over the spatial separation between the targeting moiety and the therapeutic payload.[1] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the utilization of short PEG linkers in the development of targeted cancer therapies.
Short-chain PEG linkers play a multifaceted role beyond being simple spacers. They significantly influence the stability, solubility, and pharmacokinetic profiles of bioconjugates.[1] In ADCs, the incorporation of a short PEG linker can mitigate the aggregation often caused by hydrophobic drug payloads, thereby allowing for a higher drug-to-antibody ratio (DAR) without compromising stability.[1] For PROTACs, the length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for inducing protein degradation.[1][3]
Data Presentation: The Impact of Short PEG Linkers
The selection of an appropriate linker length is a critical optimization step in the development of targeted therapies. A balance must be struck between maintaining high in vitro potency and achieving favorable in vivo pharmacokinetics. The following tables summarize quantitative data from various studies, highlighting the impact of short PEG linker length on the performance of ADCs and PROTACs.
Table 1: Impact of Short PEG Linker Length on ADC In Vitro Cytotoxicity (IC50)
| Antibody-Payload | Linker | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-MMAE | No PEG | NCI-N87 (HER2+) | 4.94 | [4] |
| Trastuzumab-MMAE | 4 kDa PEG | NCI-N87 (HER2+) | 31.9 | [4] |
| Trastuzumab-MMAE | 10 kDa PEG | NCI-N87 (HER2+) | 111.3 | [4] |
| Trastuzumab-MMAE | No PEG | BT-474 (HER2+) | 2.48 | [4] |
| Trastuzumab-MMAE | 4 kDa PEG | BT-474 (HER2+) | 26.2 | [4] |
| Trastuzumab-MMAE | 10 kDa PEG | BT-474 (HER2+) | 83.5 | [4] |
Note: While 4 kDa and 10 kDa are longer than the typical "short" PEG definition, this data illustrates the general trend of decreasing in vitro potency with increasing PEG length.
Table 2: Impact of Short PEG Linker Length on ADC Pharmacokinetics
| Antibody-Payload | Linker | Clearance (mL/day/kg) | Half-life | Reference |
| IgG-MMAE (DAR 8) | No PEG | ~15 | - | [5] |
| IgG-MMAE (DAR 8) | PEG2 | ~10 | - | [5] |
| IgG-MMAE (DAR 8) | PEG4 | ~7 | - | [5] |
| IgG-MMAE (DAR 8) | PEG8 | ~5 | - | [5] |
| IgG-MMAE (DAR 8) | PEG12 | ~5 | Prolonged | [5][6] |
| Trastuzumab-MMAE | mPEG24 | Significantly Slower | Enhanced | [7] |
Table 3: Impact of Short PEG Linker Length on PROTAC Degradation Efficiency
| PROTAC Target | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BCR-ABL | Arg-PEG1-Dasa | K562 | 0.85 | >95 | [2] |
| BCR-ABL | Arg-PEG2-Dasa | K562 | >1 | Not Specified | [2] |
| BCR-ABL | Arg-PEG3-Dasa | K562 | >1 | Not Specified | [2] |
| HaloPROTAC | PEG3 | - | 19 | >95 | [8] |
| BTK | PEG5 | - | - | Successful Degradation | [8] |
| BTK | PEG9 | - | 5.9 | - | [8] |
Visualizations
Signaling Pathway: ADC Targeting the PI3K/AKT/mTOR Pathway
Experimental Workflow: ADC Synthesis via Maleimide-Thiol Conjugation
Logical Relationship: Impact of Short PEG Linker Length on ADC Properties
Experimental Protocols
Protocol 1: ADC Synthesis via Cysteine-Maleimide Conjugation with a Short PEG Linker
This protocol describes the conjugation of a maleimide-functionalized payload with a short PEG spacer to a monoclonal antibody via reduced interchain disulfide bonds.[9][][11][12]
Materials:
-
Monoclonal Antibody (mAb) (e.g., Trastuzumab)
-
Maleimide-PEGn-Payload (n=2, 4, 8, or 12)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
N-acetylcysteine
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation and Reduction: a. Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4. b. Prepare a fresh stock solution of TCEP in PBS. c. Add a 10-fold molar excess of TCEP to the antibody solution. d. Incubate the mixture at 37°C for 2 hours with gentle mixing to partially reduce the interchain disulfide bonds. e. Remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.4.
-
Conjugation Reaction: a. Dissolve the Maleimide-PEGn-Payload in anhydrous DMSO to a concentration of 10 mM. b. Add a 5- to 10-fold molar excess of the Maleimide-PEGn-Payload solution to the reduced antibody solution. The final concentration of DMSO should not exceed 10% (v/v). c. Incubate the reaction mixture for 1 hour at room temperature with gentle agitation, protected from light.
-
Quenching: a. Prepare a stock solution of N-acetylcysteine in PBS. b. Add a 2-fold molar excess of N-acetylcysteine relative to the Maleimide-PEGn-Payload to quench any unreacted maleimide (B117702) groups. c. Incubate for 20 minutes at room temperature.
-
Purification: a. Purify the resulting ADC using an SEC system to remove unconjugated payload-linker, quenched maleimide species, and any aggregates. b. The ADC is typically eluted in PBS, pH 7.4.
-
Characterization: a. Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy. b. Assess the purity and aggregation of the ADC by Size-Exclusion Chromatography (SEC). c. Confirm the identity and integrity of the ADC by mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the assessment of ADC cytotoxicity against a target cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][9][12][13][14]
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADCs with different short PEG linkers
-
Untreated control (vehicle)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADCs in complete medium. b. Remove the culture medium from the wells and add 100 µL of the diluted ADCs or vehicle control. c. Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition and Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: a. Carefully aspirate the medium from each well. b. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently agitate the plate on an orbital shaker for 15 minutes.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control. c. Plot the cell viability against the logarithm of the ADC concentration to generate a dose-response curve and determine the IC50 value.
Protocol 3: Western Blot Analysis for Target Protein Degradation (PROTACs)
This protocol outlines the use of western blotting to quantify the degradation of a target protein in cells treated with a PROTAC incorporating a short PEG linker.[8][15]
Materials:
-
Target cancer cell line
-
PROTACs with different short PEG linkers
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and allow them to adhere. b. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 18-24 hours). c. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. d. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. d. Normalize the target protein band intensity to the loading control. e. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Conclusion
The rational design and application of short PEG linkers are pivotal in advancing the field of targeted cancer therapy. By carefully selecting the appropriate linker length, researchers can significantly enhance the therapeutic index of ADCs and PROTACs. The quantitative data and detailed protocols provided in this document serve as a valuable resource for the design, synthesis, and evaluation of next-generation targeted therapeutics with improved efficacy and safety profiles. A systematic evaluation of a range of short PEG linker lengths is crucial for optimizing the performance of each unique bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
Application Notes: Bioconjugation Techniques for Amine-Reactive PEG Linkers
Introduction
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a premier bioconjugation strategy used to enhance the therapeutic and diagnostic properties of biomolecules such as proteins, peptides, and antibodies.[1] The covalent attachment of PEG chains improves a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which reduces renal clearance and extends circulation half-life.[1][2] Key benefits also include enhanced solubility of hydrophobic molecules, increased stability against proteolytic degradation, and reduced immunogenicity.[1][3]
Amine-reactive PEG linkers are among the most frequently utilized reagents, targeting the primary amine (–NH₂) groups found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1][4] This abundance makes amine-reactive chemistry a versatile and robust method for modifying a wide array of biomolecules. The most prominent classes of amine-reactive PEGs are N-Hydroxysuccinimide (NHS) esters and isothiocyanates, which form stable covalent bonds with primary amines under specific reaction conditions.[1][5]
Chemistry of Amine-Reactive PEG Linkers
The fundamental mechanism involves the nucleophilic attack of an unprotonated primary amine on an electrophilic functional group of the PEG linker. The efficiency and specificity of this reaction are highly dependent on the chosen linker and reaction conditions, particularly pH.
1. N-Hydroxysuccinimide (NHS) Esters
NHS esters are the most common amine-reactive moiety.[1] They react efficiently with primary amines within a pH range of 7.2 to 9.0 to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][3] The reaction rate is pH-dependent; as the pH increases, the concentration of the nucleophilic deprotonated amine rises, accelerating the conjugation. However, this is concurrent with an increased rate of hydrolysis, where the NHS ester reacts with water, rendering the PEG inactive.[1][6] Therefore, optimizing the pH is critical to maximize conjugation efficiency while minimizing hydrolysis.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
PROTAC Synthesis Technical Support Center: Troubleshooting Low Yields with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene (B3416737) glycol (PEG) linkers, with a focus on resolving issues related to low reaction yields.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems leading to low yields in PROTAC synthesis.
Q1: My overall PROTAC synthesis yield is very low. Where should I begin troubleshooting?
A low overall yield in a multi-step PROTAC synthesis can stem from inefficiencies at any stage. A systematic evaluation of the entire process is crucial. Begin by assessing the following key areas:
-
Integrity of Starting Materials: Confirm the purity and identity of your target protein ligand, E3 ligase ligand, and the PEG linker.[1][2] Techniques like NMR or LC-MS should be used to ensure the materials have not degraded during storage.[1]
-
First Coupling Reaction Efficiency: The initial bond formation, typically an amide bond, is a common point of failure. A low conversion rate at this step will significantly impact the overall yield.[1]
-
Second Coupling Reaction and Side Reactions: Evaluate the efficiency of the second coupling step. Be particularly mindful of potential side reactions, especially if your linker or ligands contain reactive functional groups like thiols.[1]
-
Purification Efficiency: Significant product loss can occur during purification. The increased polarity imparted by PEG linkers can make standard purification techniques, like normal-phase silica (B1680970) gel chromatography, less effective.[1]
Q2: I suspect the initial amide coupling reaction between my ligand and the PEG linker is inefficient. What are the common causes and solutions?
Inefficient amide bond formation is a primary contributor to low PROTAC yield.[1] Several factors can influence the success of this critical step:
-
Inappropriate Coupling Reagents: The choice of coupling reagent and base is critical. If standard reagents are not providing satisfactory results, consider alternatives such as HATU or HOBt.[2]
-
Inhibition by TFA Salts: If your starting materials are trifluoroacetic acid (TFA) salts, the acidic counterion can neutralize the base in the reaction, thereby inhibiting the coupling reaction.[1]
-
Solvent Choice: The solvent can significantly impact reaction efficiency. Ensure you are using a suitable anhydrous solvent like DMF, DMSO, or NMP.[1][3]
-
Steric Hindrance: The reactive functional groups on your ligand or linker might be sterically hindered.[2] Consider altering the attachment point on the ligand or using a longer PEG linker to increase flexibility and reduce steric clash.[2]
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze activated esters and reduce yield. Optimizing the reaction temperature and time is also crucial.[2]
Q3: My LC-MS analysis shows a complex mixture of unidentified products. What could be causing this?
A complex product mixture often points to the occurrence of side reactions or product degradation.[1] When working with PEG linkers that have reactive functional groups, such as thiols, side reactions are a significant concern.[1] Protecting reactive functional groups on the warhead or E3 ligase ligand that are not involved in the coupling reaction can prevent unwanted side reactions.
Q4: I am having difficulty purifying my final PEGylated PROTAC. What are some effective strategies?
The purification of PEGylated PROTACs presents several difficulties due to their often large and hydrophobic nature, coupled with the hydrophilic PEG chain.[4] This can lead to challenges in separating the desired product from impurities with similar physicochemical properties.[4]
-
Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for purifying PEGylated PROTACs.[1] Using a C4, C8, or C18 column with a shallow gradient of acetonitrile (B52724) in water (often with 0.1% TFA) can provide good separation.[4]
-
Ion Exchange Chromatography (IEX): This technique can be employed if the PROTAC has a net charge, separating molecules based on their interaction with a charged stationary phase.[1]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size and can be useful for removing smaller impurities from the larger PEGylated PROTAC.[1]
Frequently Asked Questions (FAQs)
Q1. Why are PEG linkers commonly used in PROTAC design?
PEG linkers are frequently incorporated into PROTAC design due to several beneficial properties. Their hydrophilic nature can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecules.[5][6][7][8][9] This enhancement in solubility can also positively impact cell permeability and oral absorption.[5] Furthermore, the flexibility of PEG chains allows for fine-tuning of the distance between the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[5][6] Bifunctional PEG linkers also facilitate a modular and efficient assembly of PROTACs.[5][8]
Q2. How does the length of a PEG linker influence PROTAC activity and synthesis yield?
The length of the linker is a critical parameter in PROTAC design.[5][6] A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase.[5][6][10] Conversely, an excessively long linker might lead to an unstable or unproductive ternary complex, failing to bring the two proteins into the correct proximity for ubiquitination.[5][6][10] The optimal PEG linker length is target-dependent and often requires empirical determination; however, linkers with 2 to 6 PEG units are commonly a good starting point for optimization.[5] From a synthesis perspective, commercially available, monodisperse PEG linkers of various lengths allow for systematic optimization of PROTAC activity.[5]
Q3. My final PROTAC has poor aqueous solubility, even with a PEG linker. What can I do?
While PEG linkers are used to enhance hydrophilicity, the overall solubility of a PROTAC is influenced by the properties of the entire molecule, including the target ligand and the E3 ligase ligand.[11] PROTACs are often large molecules that fall into the "beyond Rule of 5" (bRo5) chemical space, predisposing them to low solubility.[11]
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous buffers, use co-solvents such as PEG-400 to improve solubility.[11]
-
pH Adjustment: If your PROTAC has ionizable functional groups, its solubility will be dependent on the pH of the solution. Adjusting the pH of your buffer can significantly increase solubility.[11]
-
Increase PEG Length: Consider using a longer PEG linker to further increase the hydrophilicity of the molecule.[10]
Data Presentation
Table 1: Troubleshooting Summary for Low PROTAC Yield
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Inefficient coupling, side reactions, poor purification. | Systematically evaluate each step of the synthesis.[1] |
| Inefficient Amide Coupling | Inappropriate coupling reagents, TFA salt inhibition, unsuitable solvent, steric hindrance. | Optimize coupling reagents (e.g., HATU), neutralize TFA salts, screen anhydrous solvents (DMF, NMP), use longer linkers.[1][2] |
| Complex Product Mixture | Side reactions (e.g., thiol oxidation), product degradation. | Protect reactive functional groups, ensure reaction conditions are not too harsh.[1] |
| Difficult Purification | Similar physicochemical properties of product and impurities, product aggregation. | Use RP-HPLC with optimized gradients, consider IEX or SEC, screen for optimal buffer conditions to prevent aggregation.[1][4] |
| Poor Aqueous Solubility | High lipophilicity of the overall molecule despite the PEG linker. | Increase the number of PEG units, use co-solvents (e.g., DMSO, PEG-400), adjust pH.[10][11] |
Experimental Protocols
Protocol 1: General Amide Coupling Reaction
This protocol outlines a general procedure for the amide coupling of a carboxylic acid-containing component with an amine-functionalized PEG linker.
Materials:
-
Carboxylic acid-containing component (1.0 eq)
-
Amine-functionalized PEG linker (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or NMP
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the carboxylic acid-containing component in anhydrous DMF or NMP under an Argon atmosphere.[1][11]
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.[11]
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.[11]
-
Add the HATU solution to the reaction mixture dropwise at 0 °C.[11]
-
Add the amine-functionalized PEG linker (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.[11]
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by an appropriate chromatographic method (e.g., RP-HPLC).
Protocol 2: Thiol Deprotection (Trityl Group)
This protocol describes the deprotection of a trityl-protected thiol.
Materials:
-
Trityl-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
Procedure:
-
Dissolve the trityl-protected compound in DCM.[1]
-
Add TIPS (typically 5-10 equivalents).[1]
-
Add TFA (typically 5-10 equivalents) dropwise at 0 °C.[1]
-
Stir the reaction at room temperature for 1-2 hours.[1]
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the product.[1]
Visualizations
Caption: A workflow diagram illustrating the key stages of PROTAC synthesis.
Caption: A logical workflow for troubleshooting low PROTAC synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing NH2-PEG1-CH2CH2-Boc Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance for reactions involving Boc-protected amino-PEG linkers. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to help optimize your conjugation and deprotection strategies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for Boc protection of an amino-PEG linker?
The protection of a primary amine on a PEG linker is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1] This reaction converts the nucleophilic amine into a carbamate, which is stable under basic and nucleophilic conditions.[1][2]
A general starting point involves dissolving the amino-PEG linker in an anhydrous solvent like dichloromethane (B109758) (DCM).[1] A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to scavenge the acid formed during the reaction.[1] Subsequently, a slight excess of (Boc)₂O (typically 1.1-1.5 equivalents) is introduced.[1] The reaction is usually stirred at room temperature for several hours.[1]
Q2: My Boc protection reaction is inefficient. How can I increase the yield?
Low yield in a Boc protection reaction can stem from several factors. Here are common causes and their solutions:
-
Reagent Quality: Ensure the (Boc)₂O is fresh and has been stored properly, as it can degrade over time.
-
Solvent and Moisture: The use of anhydrous solvents is critical. Moisture can hydrolyze (Boc)₂O, reducing its effectiveness.[3]
-
Insufficient Base: If the starting material is an amine salt (e.g., hydrochloride or TFA salt), ensure enough base is added to neutralize the salt and facilitate the reaction. Typically, 2-3 equivalents of a base like DIPEA are used.[1]
-
Solubility Issues: If the amino-PEG linker has poor solubility in DCM, alternative solvents like THF or acetonitrile (B52724) can be tested. For zwitterionic compounds that are difficult to dissolve, performing the reaction in a basic aqueous solution with an excess of (Boc)₂O can be an effective strategy.[4]
Q3: What are the standard protocols for removing the Boc group from my PEG-conjugate?
The Boc group is prized for its stability in basic conditions and its easy removal under acidic conditions.[1] The most common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA).[2][5]
A standard protocol involves dissolving the Boc-protected PEG conjugate in an anhydrous solvent, most commonly dichloromethane (DCM).[6] The solution is then treated with TFA, typically at a concentration of 20-50% (v/v) in DCM.[6][7] The reaction is often run at 0°C initially and then allowed to warm to room temperature, with completion usually occurring within 1-2 hours.[5] An alternative method involves using 4M HCl in 1,4-dioxane (B91453).[6]
Q4: My Boc deprotection reaction is slow or incomplete. What troubleshooting steps can I take?
Incomplete Boc deprotection can be frustrating. The following factors are the most common culprits:
-
Insufficient Acid Strength: The acidic conditions may not be potent enough. If a 20% TFA solution is ineffective, increase the concentration to 50%.[6] If TFA fails, switching to a stronger system like 4M HCl in 1,4-dioxane may be necessary.[6]
-
Reaction Time and Temperature: Deprotection is a kinetic process. If the reaction is sluggish at room temperature, extend the reaction time and continue to monitor its progress.[6] Gentle heating can also accelerate the reaction, but should be done cautiously to avoid potential side reactions.[8]
-
Steric Hindrance: Bulky groups near the Boc-protected amine, or the PEG chain itself, can hinder the acid's approach, slowing the reaction rate.[6] In such cases, longer reaction times or stronger acidic conditions are often required.[6][8]
-
Poor Reagent Quality: TFA is hygroscopic; absorbed water can reduce its effective acidity.[8] Always use fresh, high-quality reagents and anhydrous solvents.[8]
Q5: I am observing unexpected side products during Boc deprotection. How can I prevent them?
The primary cause of side products is the reactive tert-butyl cation that is generated during the acidic cleavage of the Boc group.[9][10] This cation can alkylate any available nucleophiles on your molecule, particularly electron-rich aromatic rings (like tryptophan) or sulfur-containing residues (like methionine).[6][10]
To prevent this, "scavengers" are added to the reaction mixture. These are molecules that react with and neutralize the tert-butyl cation. A common and effective scavenger is triisopropylsilane (B1312306) (TIS), typically added at a concentration of 2.5-5% (v/v).[5][9]
Q6: What is the best way to monitor the progress of these reactions?
Monitoring the reaction is crucial for optimization. The two most common techniques are:
-
Thin-Layer Chromatography (TLC): This is a fast and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.[8] The deprotected amine product will typically have a different retention factor (Rf) than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, confirming the consumption of starting material and verifying the mass of the desired product.[5] It is particularly useful for identifying any side products that may have formed.[6]
Quantitative Data Summary
For successful and reproducible experiments, precise control over reaction conditions is essential. The tables below summarize typical conditions for both Boc protection and deprotection reactions.
Table 1: Representative Conditions for Boc Protection of Amino-PEG Linkers
| Parameter | Condition | Notes |
|---|---|---|
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Use 1.1 to 1.5 molar equivalents relative to the amine.[1] |
| Solvent | Anhydrous Dichloromethane (DCM) | Other anhydrous solvents like THF or DMF can also be used.[1] |
| Base | Diisopropylethylamine (DIPEA) | Use 2 to 3 molar equivalents to neutralize the amine salt and reaction byproducts.[1] |
| Temperature | Room Temperature | Reactions are typically run at ambient temperature.[1] |
| Time | 3 - 12 hours | Reaction progress should be monitored by TLC or LC-MS.[1] |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection
| Reagent System | Concentration | Solvent | Time | Purity/Yield | Reference(s) |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 30 - 120 min | >95% | [6][11] |
| 4M Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 30 - 120 min | >95% |[6][11] |
Experimental Protocols
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol provides a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)[1]
-
Diisopropylethylamine (DIPEA)[1]
-
Anhydrous Dichloromethane (DCM)[1]
-
Magnetic stirrer and round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the amino-PEG linker in anhydrous DCM.
-
Add DIPEA (2-3 equivalents relative to the amine).[1]
-
Add (Boc)₂O (1.1-1.5 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature for 3-12 hours.[1]
-
Monitor the reaction's progress via TLC or LC-MS until the starting material is fully consumed.[1]
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected PEG linker.[1]
-
Confirm the identity and purity of the product by NMR and MS.[1]
Protocol 2: Boc Deprotection of a PEG-Conjugate using TFA
This protocol outlines the standard procedure for removing a Boc protecting group using trifluoroacetic acid (TFA) in a solution phase.
Materials:
-
Boc-protected PEG-conjugate
-
Trifluoroacetic acid (TFA)[11]
-
Anhydrous Dichloromethane (DCM)[11]
-
Triisopropylsilane (TIS) (optional scavenger)[11]
-
Round-bottom flask, ice bath, and rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (at a concentration of 0.1-0.2 M) in a round-bottom flask.[6]
-
Cool the solution to 0°C in an ice bath.[11]
-
Optional: If your substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[6]
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[6]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[5]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[5][6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5]
-
To ensure complete removal of residual TFA, add toluene (B28343) to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[11] The final product is the TFA salt of the deprotected amine.
Visual Guides
Reaction Scheme
Caption: Boc protection and deprotection of an amino-PEG linker.
Experimental Workflow for Boc Deprotection
Caption: Experimental workflow for acid-catalyzed Boc deprotection.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates with Hydrophobic Payloads
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent the aggregation of Antibody-Drug Conjugates (ADCs) with hydrophobic payloads during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs with hydrophobic payloads?
A1: The aggregation of ADCs with hydrophobic payloads is a multifaceted issue primarily driven by the increased surface hydrophobicity of the antibody after conjugation.[1][2] Many potent cytotoxic payloads are inherently hydrophobic, and their attachment to the antibody surface can lead to intermolecular interactions and the formation of aggregates.[1] Several factors can exacerbate this issue:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated hydrophobic drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[2]
-
Linker Chemistry: The chemical structure of the linker can significantly influence the overall hydrophobicity and stability of the ADC. Hydrophobic linkers can worsen the insolubility of the payload.[3][4]
-
Conjugation Process Stress: The chemical conditions used for conjugation, such as pH, temperature, and the use of organic co-solvents, can induce conformational stress on the antibody, exposing normally buried hydrophobic regions and leading to aggregation.[1]
-
Suboptimal Formulation: An inappropriate buffer system, characterized by a pH near the antibody's isoelectric point (pI) or suboptimal ionic strength, can fail to adequately stabilize the ADC and promote aggregation.[1]
-
Storage and Handling: ADCs can be sensitive to physical stressors. Factors such as repeated freeze-thaw cycles, exposure to high temperatures, and mechanical stress (e.g., vigorous shaking) can all contribute to the formation of aggregates.
Q2: How does aggregation impact the efficacy and safety of an ADC?
A2: ADC aggregation can have significant negative consequences that affect both the therapeutic efficacy and safety of the drug candidate:
-
Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen and can be cleared more rapidly from circulation, reducing the amount of active ADC that reaches the tumor.[5]
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to the development of anti-drug antibodies (ADAs).[5]
-
Altered Pharmacokinetics (PK): Aggregation can lead to faster clearance of the ADC from the bloodstream, reducing its half-life and overall exposure.
-
Safety Concerns: Insoluble aggregates can lead to the formation of visible and sub-visible particles, which are a safety concern for injectable biologics and can cause off-target toxicity.[5]
Q3: What are the general strategies to prevent or minimize the aggregation of ADCs with hydrophobic payloads?
A3: A multi-pronged approach is often necessary to mitigate the aggregation of hydrophobic ADCs. Key strategies include:
-
Formulation Optimization: This involves the careful selection of buffers, pH, and excipients to stabilize the ADC.
-
Linker and Payload Modification: Engineering the drug-linker to be more hydrophilic can significantly reduce the propensity for aggregation.[3]
-
Protein Engineering: Modifying the antibody sequence to reduce surface hydrophobicity can improve its intrinsic stability and resistance to aggregation.[6]
-
Controlled Conjugation and Purification: Optimizing the conjugation process and efficiently removing aggregates during purification are crucial. A notable technique is solid-phase conjugation, where the antibody is immobilized during the reaction to prevent intermolecular interactions.[1][7]
Troubleshooting Guides
This guide provides a structured approach to troubleshooting common aggregation issues encountered during ADC experiments.
Issue 1: Immediate Precipitation or High Levels of Aggregation Post-Conjugation
This is often due to the rapid association of newly formed hydrophobic ADCs.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases surface hydrophobicity. Aim for the lowest DAR that still provides the desired efficacy.[2] |
| Hydrophobic Linker/Payload | The inherent hydrophobicity of the drug-linker is a primary driver. Incorporate hydrophilic linkers (e.g., PEG-based) or consider more hydrophilic payload derivatives.[3][8] |
| Suboptimal Buffer pH | If the conjugation buffer pH is near the antibody's isoelectric point (pI), its solubility is at a minimum. Adjust the pH to be at least 1-2 units away from the pI. |
| High Concentration of Organic Co-solvent | Many hydrophobic payloads require an organic co-solvent (e.g., DMSO) for solubilization. Keep the final concentration of the co-solvent as low as possible (typically <10%) during the reaction.[1] |
| High Antibody Concentration | Increased protein concentration can accelerate aggregation. If feasible, perform the conjugation at a lower antibody concentration. |
| Solution-Phase Conjugation | Free-moving ADCs in solution can readily interact and aggregate. Consider immobilizing the antibody on a solid support (e.g., Protein A resin) during conjugation to physically separate the molecules.[1][7][9] |
Issue 2: Gradual Increase in Aggregation During Storage
This issue points towards formulation and storage instability.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Formulation Buffer | The pH and ionic strength of the formulation buffer can significantly impact ADC stability. Screen different buffer systems (e.g., histidine, citrate) and pH values to find the optimal conditions for your specific ADC. Adjust the ionic strength with salts like NaCl. |
| Lack of Stabilizing Excipients | The formulation may lack excipients that protect the ADC from aggregation. Incorporate stabilizers such as surfactants (e.g., Polysorbate 80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, histidine).[10][11] |
| Temperature Fluctuations | ADCs can be sensitive to thermal stress. Store the ADC at the recommended temperature and avoid excursions. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can cause denaturation and aggregation. Aliquot samples to avoid multiple freeze-thaw events. |
| Mechanical Stress | Vigorous shaking or agitation can induce aggregation. Handle ADC solutions with gentle mixing. |
| Headspace-induced Aggregation | For liquid formulations, consider filling vials to minimize the air-liquid interface, which can be a site of protein denaturation and aggregation. |
Data on Mitigation Strategies
Impact of Linker Hydrophilicity on ADC Aggregation
The incorporation of hydrophilic linkers is a highly effective strategy to reduce the aggregation of ADCs with hydrophobic payloads.
| Linker Type | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Cytotoxicity (IC50) | Reference |
| Hydrophilic (PEG-based) | High (up to 8) | Significantly Reduced | Maintained or Improved | [3] |
| Hydrophobic | Moderate (3-4) | Increased | - | [3] |
| Hydrophilic (β-glucuronide) | High (up to 8) | Minimal (<5%) | Similar to dipeptide linkers | [3] |
| Hydrophobic (Dipeptide) | High (up to 8) | Up to 80% | - |
Effect of Formulation Excipients on ADC Stability
The choice of excipients in the formulation buffer is critical for maintaining the stability of ADCs.
| Excipient | Concentration Range | Function |
| Buffers (Histidine, Acetate, Citrate) | 10-50 mM | Maintain a stable pH to minimize conformational changes. |
| Surfactants (Polysorbate 20, Polysorbate 80) | 0.01-0.1% (w/v) | Prevent surface-induced aggregation and protein-protein interactions.[10][12] |
| Sugars (Sucrose, Trehalose) | 1-10% (w/v) | Act as cryo- and lyoprotectants, stabilizing the ADC during freeze-thawing and lyophilization.[10] |
| Amino Acids (Arginine, Histidine, Glycine) | 10-250 mM | Can suppress aggregation and act as stabilizers. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC sample.[13]
Materials:
-
ADC sample
-
Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0[13]
-
SEC HPLC Column (e.g., Agilent AdvanceBio SEC 300Å)[14]
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
HPLC System Setup:
-
Chromatographic Separation:
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Assessment
Objective: To rapidly assess the aggregation state and size distribution of ADC samples.
Materials:
-
ADC sample
-
Appropriate formulation buffer
-
DLS instrument and compatible cuvettes or plates
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Set the instrument parameters, including the acquisition time and temperature.
-
Allow the sample to equilibrate to the set temperature within the instrument.
-
-
Measurement:
-
Initiate the DLS measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
An increase in the average Rh and PDI compared to a non-stressed control indicates the presence of aggregates.
-
Protocol 3: Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR and Hydrophobicity Profiling
Objective: To separate and quantify ADC species with different drug loads to determine the average DAR and assess the overall hydrophobicity.[13]
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[13]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol[13]
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[13]
-
-
HPLC System Setup:
-
Chromatographic Separation:
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the average DAR using the formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100.[13]
-
Advanced Mitigation Strategies
Protein Engineering to Reduce Hydrophobicity
In some cases, the aggregation propensity of an ADC is linked to the intrinsic properties of the monoclonal antibody itself. Protein engineering can be employed to reduce the hydrophobicity of the antibody, thereby increasing its stability and resistance to aggregation upon conjugation.
Approach:
-
In Silico Analysis: Computational tools can be used to predict aggregation-prone regions (APRs) and hydrophobic patches on the antibody surface.[6]
-
Rational Mutagenesis: Based on the in silico analysis, specific amino acid residues within these hydrophobic regions can be mutated to more hydrophilic residues (e.g., substituting a leucine (B10760876) with a glutamic acid).[18][19]
-
Experimental Validation: The engineered antibody variants are then expressed and characterized for their biophysical properties, including aggregation propensity, thermal stability, and antigen binding affinity, to ensure that the mutations have not negatively impacted the antibody's function.[6]
Solid-Phase vs. Solution-Phase Conjugation
The method of conjugation can have a significant impact on the level of aggregation in the final ADC product.
| Conjugation Method | Description | Advantages for Reducing Aggregation | Reference |
| Solution-Phase | The antibody and drug-linker are reacted in a homogeneous solution. | - | [1][9] |
| Solid-Phase | The antibody is immobilized on a solid support (e.g., resin) during the conjugation reaction. | Physically separates antibody molecules, preventing intermolecular interactions and aggregation at the source. Can lead to a significant reduction in aggregate formation compared to solution-phase methods.[1][7][9] | [1][7][9] |
One study reported that for the same DAR value of 2.4, an ADC produced by a solid-phase method had 50% less aggregation than that produced by a solution-phase method.[7]
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. The effects of excipients on protein aggregation during agitation: an interfacial shear rheology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. research.colostate.edu [research.colostate.edu]
- 17. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rapidnovor.com [rapidnovor.com]
- 19. frontiersin.org [frontiersin.org]
Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers
This technical support guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during the Boc deprotection of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Boc deprotection and what causes side reactions?
The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). The acid protonates the carbamate (B1207046) oxygen, which leads to the cleavage of the C-O bond. This process generates a stable tert-butyl cation and a carbamic acid, which then decomposes into the free amine and carbon dioxide.[1][2][3][4][5] The main cause of side reactions is the highly reactive tert-butyl cation intermediate.[1] This electrophile can attack any nucleophilic sites on the deprotected molecule, leading to undesired modifications.[1]
Q2: Which functional groups are most susceptible to side reactions during Boc deprotection?
Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1] These include:
-
Tryptophan (Trp): The electron-rich indole (B1671886) ring is highly prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated, resulting in a sulfonium (B1226848) salt.[1] Methionine is also susceptible to oxidation.[1]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and can be alkylated.[1]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the tert-butyl cation.[1]
Additionally, other acid-sensitive functional groups, such as ester bonds, may be cleaved under the acidic deprotection conditions.[6] One study reported a 10-20% loss of ester bonds during a 30-minute deprotection with TFA in dichloromethane (B109758) (DCM).[6][7]
Q3: What are scavengers and how do they prevent side reactions?
Scavengers are reagents added to the deprotection reaction mixture to "trap" reactive electrophiles like the tert-butyl cation before they can react with the desired molecule.[1][8] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of the substrate.[1] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[1]
Q4: Can Boc deprotection be incomplete, and what are the signs?
Yes, Boc deprotection can be incomplete.[6][9][10][11] Signs of incomplete deprotection include:
-
LC-MS analysis showing a significant amount of the starting material remaining.[6][11]
-
TLC analysis showing a persistent spot corresponding to the Boc-protected compound.[6][11]
-
Low yield in the subsequent reaction step, suggesting that the amine was not fully deprotected.[6]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
-
Symptoms: Presence of starting material detected by TLC, LC-MS, or NMR; low yield of the desired product.[6][11]
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | The cleavage of the Boc group is dependent on the acid concentration.[10] Gradually increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM) or consider a stronger acid system like 4M HCl in dioxane.[9][10] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process.[9] Extend the reaction time and monitor the progress using an appropriate analytical technique.[9] While many deprotections are performed at room temperature, some substrates may require gentle heating.[9][10] |
| Steric Hindrance | The bulky nature of the PEG chain can hinder the approach of the acid to the Boc-protected amine, especially for high molecular weight PEGs.[6][9][10] Increase the reaction time and/or acid concentration.[11] |
| Poor Solubility | The PEGylated compound must be fully dissolved for efficient deprotection.[10] Ensure the chosen solvent, commonly dichloromethane (DCM), provides good solubility.[6][9][12] If solubility is an issue, consider alternative solvent systems.[10] |
Issue 2: Formation of Side Products
-
Symptoms: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift (indicating tert-butylation).[1]
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Alkylation by the tert-butyl Cation | The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic residues.[1][13] Incorporate a scavenger or a cocktail of scavengers into the deprotection reagent. The choice of scavenger depends on the specific sensitive residues in your molecule.[1][8] |
| Cleavage of Other Acid-Sensitive Groups | Strong acidic conditions can cleave other protecting groups or linkages, such as esters.[6] Use milder deprotection conditions, such as 4M HCl in dioxane or ethyl acetate, which can be more selective.[7][8] One user reported that HCl in EtOAc provided deprotection without breaking ester bonds, although the reaction took longer (6 hours) compared to TFA (30 minutes), which resulted in a 10-20% loss of the ester.[7] |
| PEG Chain Degradation | Prolonged exposure to very strong acids or high temperatures can potentially cause cleavage of the ether linkages in the PEG backbone.[11] Use the mildest conditions possible that still achieve complete deprotection and monitor reaction times carefully.[11] |
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature | Product Purity (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. | >95 | [3][14] |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 5 min | Room Temp. | 78 | [15] |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 60 min | Room Temp. | >95 | [15] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp. | ~80 (at 5 min) | [3][15] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose | Reference(s) |
| Triisopropylsilane (B1312306) (TIS) | 2.5 - 5% | Quenches the tert-butyl cation to prevent side reactions, particularly effective for Tryptophan.[1][3] | [3] |
| Water | 2.5 - 5% | Acts as a carbocation scavenger. | [3] |
| Thioanisole | 5% | Scavenges carbocations and protects methionine residues. | [3] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges carbocations and protects cysteine and tryptophan residues.[1] | [3] |
| Phenol, Anisole, m-Cresol | Act as decoys for the tert-butyl cation, protecting Tyrosine residues.[1] | [1] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[9][10][15]
-
Cooling: Cool the solution to 0°C in an ice bath.[9][10][12][15]
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[9][10][12][15] If the substrate contains acid-sensitive residues, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[9][10][15]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[10][12][15]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or NMR until the starting material is consumed (typically 1-2 hours).[6][12][15] The disappearance of the tert-butyl proton signal at ~1.4 ppm in ¹H NMR indicates complete deprotection.[12][15]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6][9][12] Co-evaporate with toluene (B28343) (3 times) to remove residual TFA.[6][9][12] The resulting TFA salt of the deprotected amine can often be used directly in the next step.[6][9]
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[9][15] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[9][10]
Protocol 2: Monitoring Reaction Progress by HPLC
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.[6][9]
-
Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.[6][9]
-
Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column).[6][9]
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.[9][15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Short PEG-Containing Molecules
Welcome to the technical support center for challenges in purifying short, poly(ethylene glycol)-containing molecules. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common hurdles during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of short PEG-containing molecules so challenging?
The purification of short PEG-containing molecules is challenging due to several inherent properties of PEG (Polyethylene Glycol). The primary difficulty lies in the polydispersity of PEG, which means that even short PEG chains consist of a mixture of molecules with slightly different lengths and, therefore, different molecular weights. This results in chromatographic peaks that are often broad and difficult to resolve from impurities or unreacted starting materials. Additionally, the high water solubility and flexible nature of the PEG chain can lead to inconsistent interactions with stationary phases in chromatography, further complicating separation.
Q2: What are the most common impurities found after a PEGylation reaction?
The most common impurities following a PEGylation reaction include:
-
Unreacted PEG: Free PEG that has not attached to the target molecule.
-
Unreacted Molecule: The original molecule (e.g., peptide, small molecule) that was intended for PEGylation.
-
Di-PEGylated or Multi-PEGylated Species: Molecules that have been conjugated to more than one PEG chain when only mono-PEGylation was intended.
-
PEG-Related Impurities: Byproducts from the synthesis of the activated PEG reagent itself, such as PEG diols.
Q3: Which chromatographic techniques are most effective for purifying short PEG-containing molecules?
Several chromatographic techniques can be employed, often in combination, for the effective purification of short PEG-containing molecules. The most common methods include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume. It is particularly useful for removing unreacted small molecules from larger PEGylated products.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. This technique can be effective in separating PEGylated molecules from their non-PEGylated counterparts, as the PEG chain imparts a degree of hydrophilicity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative to normal-phase chromatography that is well-suited for separating polar compounds. HILIC can be very effective in resolving PEGylated species with small differences in the length of the PEG chain.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This method is useful if the target molecule has a charge that is significantly different from the impurities.
Troubleshooting Guides
Problem 1: Broad or Tailing Peaks in RP-HPLC
Symptoms: Your chromatogram shows a broad peak for your target PEGylated molecule, possibly with significant tailing, making it difficult to resolve from adjacent peaks.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Polydispersity of PEG | This is an inherent property of PEG. Consider using a more monodisperse PEG reagent if available. For analysis, deconvolution of the peak may be necessary. |
| Secondary Interactions with Stationary Phase | The free silanol (B1196071) groups on silica-based columns can interact with the PEG chain. Try using a column with end-capping or a polymer-based stationary phase. |
| Inappropriate Mobile Phase | The mobile phase composition can significantly impact peak shape. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and ion-pairing agents (e.g., trifluoroacetic acid - TFA). |
| Low Column Temperature | Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape by reducing mobile phase viscosity and improving mass transfer. |
Problem 2: Co-elution of PEGylated Product and Free PEG
Symptoms: You are unable to separate your desired PEGylated molecule from the unreacted, free PEG reagent using your current chromatographic method.
Possible Causes and Solutions:
This is a common issue, especially when the size difference between the free PEG and the PEGylated product is not substantial.
DOT script for the experimental workflow:
General workflow for purification of PEGylated molecules.
Recommended Protocols:
Protocol 1: Size-Exclusion Chromatography (SEC) SEC is a powerful first step to separate the significantly larger PEGylated product from the smaller unreacted molecule.[1][] However, its resolution may be insufficient to separate the PEGylated product from free PEG of a similar hydrodynamic volume.[3]
-
System: HPLC or FPLC system
-
Column: A preparative-grade SEC column suitable for the molecular weight range of your product (e.g., Superdex 200 pg).[1]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another buffer containing at least 150 mM salt to minimize ionic interactions.
-
Flow Rate: 0.5 mL/min for an analytical scale column.[4]
-
Detection: UV at 280 nm (for proteins/peptides) or 220 nm.
-
Procedure:
-
Equilibrate the column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Load the concentrated and clarified reaction mixture onto the column. The injection volume should ideally be less than 2-5% of the column volume to ensure optimal resolution.[1]
-
Begin the isocratic elution and collect fractions. The PEGylated conjugate, having a larger hydrodynamic radius, should elute earlier than the unreacted native protein.[1]
-
Analyze the collected fractions by a secondary method (e.g., SDS-PAGE or analytical HPLC) to determine which fractions contain the purified product.
-
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an excellent secondary or alternative purification step, particularly for separating molecules based on polarity. It can effectively separate PEGylated species from unreacted PEG.
-
System: HPLC or UPLC system
-
Column: A HILIC column with a wide pore size (e.g., 300 Å) is recommended for larger molecules like peptides.
-
Mobile Phase A: 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: Water with 10 mM Ammonium Formate, pH 3.0
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV (220 nm or 280 nm), ELSD, or Mass Spectrometry (MS)
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Dissolve the sample in a high percentage of acetonitrile (e.g., 75-80%) to ensure it binds to the column.
-
Inject the sample and begin a gradient of increasing Mobile Phase B (water). A shallow gradient is often required to resolve species with small differences in polarity.
-
The unreacted PEG, being more polar than the PEGylated peptide, will typically elute later in the gradient.
-
Problem 3: Low Recovery of PEGylated Product from the Column
Symptoms: After the purification run, you find that a significant portion of your PEGylated product is not recovered in the eluted fractions.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Irreversible Adsorption | The PEGylated molecule may be sticking to the stationary phase. In RP-HPLC, this can happen if the molecule is very hydrophobic. Try a different stationary phase (e.g., C8 instead of C18) or add a stronger organic solvent like isopropanol (B130326) to your mobile phase during a column wash step. |
| Precipitation on the Column | The molecule may be precipitating at the head of the column or during the run, especially in RP-HPLC when the organic solvent concentration changes. Ensure your sample is fully solubilized in the initial mobile phase. Lowering the sample concentration or increasing the column temperature may also help. |
| Ionic Interactions (in SEC) | If the mobile phase has a low salt concentration, unintended ionic interactions between the PEGylated molecule and the SEC matrix can occur. Ensure your SEC mobile phase contains at least 150 mM of salt. |
Logical Troubleshooting Diagram
The following diagram provides a decision-making workflow for troubleshooting common purification issues.
DOT script for the troubleshooting diagram:
References
Stability issues with NH2-PEG1-CH2CH2-Boc in solution
Technical Support Center: NH2-PEG1-CH2CH2-Boc
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability of this bifunctional linker in solution. Here, you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The two main points of instability in the this compound molecule are the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the polyethylene (B3416737) glycol (PEG) backbone.[1]
-
Acidic Hydrolysis of the Boc Group: The Boc group is highly sensitive to acidic conditions and will be cleaved to expose a primary amine.[1][2] This is an intended reaction for deprotection but can be an unwanted degradation pathway if the molecule is inadvertently exposed to acidic environments.[1]
-
Oxidative Degradation of the PEG Backbone: The ether linkages in the PEG chain can undergo auto-oxidation. This process can be accelerated by exposure to heat, light, and transition metal ions, leading to chain cleavage and the formation of impurities like aldehydes and carboxylic acids.[1][3][4][5]
Q2: At what pH is this compound stable?
A2: The stability of the molecule is highly dependent on the pH of the solution.[1][6]
-
Acidic pH (below 5): The molecule is unstable. The Boc group will be rapidly cleaved. The rate of cleavage increases with lower pH and higher temperature.[1]
-
Neutral to Mildly Basic pH (7 to 9): The molecule is relatively stable in this range. The Boc group is generally resistant to bases and nucleophiles.[1][7] However, long-term oxidative degradation of the PEG chain can still occur.[1]
-
Strongly Basic pH (above 12): While the Boc group is generally stable, very harsh basic conditions, especially with heating, should be avoided as they can potentially compromise the integrity of the overall structure.[7]
Q3: How should I store solutions of this compound?
A3: Proper storage is critical to maintain the integrity of the compound.
-
Aqueous Solutions: Stock solutions should be prepared in a neutral or slightly basic buffer (e.g., PBS at pH 7.4). For long-term storage, it is recommended to store aliquots frozen at -20°C or -80°C to minimize degradation.[5] Avoid repeated freeze-thaw cycles.[1]
-
Organic Solvents: Solutions in anhydrous aprotic solvents like DMF or DMSO are generally stable if stored properly at low temperatures and protected from moisture.
-
General Precautions: To prevent oxidation, consider using de-gassed buffers and storing solutions under an inert atmosphere (e.g., argon or nitrogen).[3][4] Protect solutions from light by using amber vials or wrapping containers in foil.[4][5]
Q4: Can I heat solutions containing this compound?
A4: Heating is generally not recommended. Elevated temperatures can accelerate both the oxidative degradation of the PEG chain and, if in an acidic environment, the cleavage of the Boc group.[1][4] If a reaction requires heating, it should be performed for the minimum time necessary, and the stability of the compound under those conditions should be verified.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solutions |
| Loss of Boc protecting group (unexpected appearance of a free amine) | Acidic Conditions: The solution pH is too low due to the buffer system, acidic reagents, or impurities. | • Verify the pH of all solutions and buffers. Ensure they are in the neutral to slightly basic range (pH 7-9).[1] • Use high-purity, non-acidic solvents and reagents. |
| Inconsistent results in conjugation reactions | Degradation of the Compound: The compound may have degraded during storage or handling. Reactive Buffer Components: The buffer may contain primary amines (e.g., Tris) that compete in the reaction. | • Use freshly prepared solutions of the linker for conjugation.[5] • Confirm the integrity of the compound using an analytical method like LC-MS before use. • Use non-nucleophilic buffers such as PBS or HEPES.[8] |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Oxidative Degradation: The PEG chain has been oxidized due to exposure to oxygen, metal ions, or light. | • De-gas all aqueous buffers to remove dissolved oxygen.[5] • Use high-purity water and reagents to minimize metal ion contamination; consider adding a chelating agent like EDTA.[5] • Protect solutions from light during storage and experiments.[4][5] |
| Precipitation or cloudiness in the solution | Poor Solubility: The concentration may be too high for the chosen solvent. Degradation: Insoluble byproducts may have formed. | • Ensure the compound is fully dissolved; gentle warming or sonication can be attempted cautiously. • Verify that the buffer pH and composition are appropriate. • Filter the solution through a 0.22 µm filter to remove particulates.[5] |
Data Presentation: Stability of Key Functional Groups
The stability of this compound is primarily dictated by its Boc and PEG components. The following table summarizes the general stability of these groups under various conditions.
| Condition | Boc Group Stability | PEG Linker Stability | Comments |
| Strong Acid (e.g., TFA, HCl) | Labile (Cleaved)[2][9] | Stable | Boc deprotection is rapid under these conditions. |
| Mild Acid (pH 4-6) | Susceptible to cleavage | Stable | Cleavage rate is slower but significant over time. |
| Neutral (pH 7) | Stable[9] | Generally Stable | Susceptible to long-term oxidation.[1] |
| Base (e.g., NaOH, Piperidine) | Stable[7][9] | Stable | The carbamate (B1207046) of the Boc group is resistant to base. |
| Reductive Agents (e.g., H₂, Pd/C) | Stable[9] | Stable | |
| Oxidizing Agents | Stable | Susceptible to degradation[3][5] | Oxidation can be catalyzed by metal ions, heat, or light.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol is used to intentionally degrade the compound to identify potential degradation products and establish its stability profile.
Objective: To determine the stability of this compound under acidic, basic, and oxidative stress.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC-MS system with a C18 column
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in PBS (pH 7.4).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Control: Use 1 mL of the stock solution mixed with 1 mL of PBS.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, and 72 hours). Protect samples from light.
-
Analysis: At each time point, take an aliquot from each sample, neutralize the acid and base samples if necessary, and analyze by HPLC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Monitor for the decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products (e.g., the Boc-deprotected amine in the acid-stressed sample).
Protocol 2: Standard Boc-Group Deprotection
This protocol describes a standard method for the intentional and complete removal of the Boc protecting group.
Objective: To generate the free amine (NH2-PEG1-CH2CH2-NH2) from its Boc-protected precursor.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Acid Addition: Slowly add an equal volume of TFA to the solution (creating a 50% TFA in DCM solution).[9] Caution: This reaction evolves gas (CO₂ and isobutene) and is exothermic; ensure proper ventilation.[9]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting product will likely be a TFA salt of the diamine.
Visualizations
Caption: Primary degradation pathways for this compound in solution.
Caption: A logical workflow for troubleshooting stability issues.
Caption: Key environmental factors influencing compound stability in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Short PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while optimizing the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) using short polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a short PEG linker in an ADC?
A1: A short PEG linker (e.g., PEG2-PEG8) in an antibody-drug conjugate (ADC) serves multiple crucial functions. Primarily, it acts as a spacer between the antibody and the cytotoxic payload. This separation is vital to ensure that the antibody's binding affinity to its target antigen is not compromised by the presence of the drug. Additionally, the hydrophilic nature of the PEG linker can help to counteract the hydrophobicity of many potent payloads, thereby improving the solubility and stability of the ADC and reducing its propensity to aggregate. Short PEG linkers can offer a good balance between improved stability and efficient tumor penetration.[1][2][3][4]
Q2: How does the length of a short PEG linker influence the Drug-to-Antibody Ratio (DAR)?
A2: The length of a short PEG linker can influence the achievable DAR, although the effect can be context-dependent on the specific antibody, payload, and conjugation chemistry.[3] In some cases, a short PEG spacer can improve conjugation efficiency compared to having no spacer, especially if the payload is hydrophobic, by improving solubility and reducing steric hindrance during the conjugation reaction.[3] However, if the linker is too short, it may not provide enough flexibility for the drug-linker moiety to access the conjugation site on the antibody, potentially leading to a lower DAR.[5] There is often a trade-off between decreasing hydrophobicity and increasing steric hindrance with varying PEG lengths.[3]
Q3: What is a typical target DAR when using short PEG linkers?
A3: While the optimal DAR is specific to each ADC, a common target for many ADCs, including those with short PEG linkers, is a DAR of 2 to 4.[4] This range is often considered to strike a balance between therapeutic efficacy and potential toxicity. A low DAR may not deliver a sufficient concentration of the payload to the target cells, while a high DAR can lead to increased aggregation, faster clearance from circulation, and potential off-target toxicities.[4] However, with advancements in linker technology, some newer ADCs are being developed with higher DARs.[6]
Q4: Can a short PEG linker cause steric hindrance?
A4: Yes, while often used to mitigate steric hindrance, a PEG linker that is too short can itself cause steric hindrance.[5] This can occur if the linker does not provide sufficient distance between the antibody and the payload, leading to the payload interfering with the antibody's antigen-binding site.[5] Steric hindrance from a short linker can result in lower conjugation efficiency (low DAR) and reduced biological activity of the final ADC.[5]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR < 2)
Symptoms:
-
The final average DAR determined by analytical methods (e.g., HIC, LC-MS) is consistently below the target of 2.
-
A large proportion of unconjugated antibody (DAR=0) is observed.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Linker-Payload Activation | - Ensure the functional groups on your short PEG linker and payload are correctly activated for the conjugation reaction. For example, for NHS-ester chemistry, verify the formation of the active ester. - Use fresh reagents, as some activating agents are moisture-sensitive.[5] |
| Suboptimal Reaction Conditions | - pH: Optimize the pH of the reaction buffer. For instance, NHS-ester reactions are more efficient at a pH of 7-8, while maleimide-thiol reactions prefer a pH of 6.5-7.5.[5] - Temperature and Time: Experiment with different reaction temperatures and incubation times to drive the conjugation to completion. |
| Steric Hindrance | - The conjugation site on the antibody may be in a sterically hindered location that the short PEG linker-payload cannot access efficiently.[5] - Solution: Consider using a slightly longer PEG linker (e.g., PEG8 or PEG12) to provide more flexibility and distance.[5] |
| Insufficient Molar Ratio of Linker-Payload | - The molar excess of the linker-payload to the antibody may be too low. - Solution: Increase the molar ratio of the linker-payload to the antibody. A 5- to 20-fold molar excess is a common starting point for optimization.[7] |
| Oxidized Thiol Groups (for Cysteine Conjugation) | - Cysteine residues on the antibody may have formed disulfide bonds and are not available for conjugation. - Solution: Reduce the antibody with a reducing agent like TCEP or DTT prior to conjugation. Ensure the reducing agent is removed before adding a maleimide-functionalized linker.[5] |
Issue 2: High ADC Aggregation with Short PEG Linkers
Symptoms:
-
Visible precipitation or turbidity of the ADC solution after conjugation or during storage.
-
Presence of high molecular weight species observed by Size Exclusion Chromatography (SEC).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Hydrophobicity of the Payload | - The short PEG linker may not be providing enough of a hydrophilic shield to counteract the hydrophobicity of the payload, especially at a higher DAR.[5][8] - Solution 1: If feasible, consider a slightly longer PEG linker (e.g., PEG8, PEG12) to increase the hydrophilicity of the ADC.[9][10] - Solution 2: Aim for a lower target DAR to reduce the overall hydrophobicity of the ADC.[11] |
| Suboptimal Buffer Conditions | - The pH of the buffer may be too close to the isoelectric point (pI) of the ADC, reducing electrostatic repulsion.[8] - Solution: Screen different buffer systems and pH values to find conditions that minimize aggregation.[1] Consider the use of stabilizing excipients like sugars or amino acids.[8] |
| High Antibody Concentration During Conjugation | - High protein concentrations can promote intermolecular interactions and aggregation.[9] - Solution: Perform the conjugation reaction at a lower antibody concentration.[9] |
| Improper Storage and Handling | - Freeze-thaw cycles can induce aggregation.[8] - Solution: Aliquot the ADC into single-use volumes to minimize freeze-thaw cycles. Ensure your formulation buffer contains appropriate cryoprotectants.[9] |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Based Conjugation with a Short Maleimide-PEG Linker
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.0).
-
Add a 2- to 5-fold molar excess of a reducing agent such as TCEP.
-
Incubate at 37°C for 1-2 hours.[5]
-
-
Buffer Exchange:
-
Remove the excess reducing agent by performing a buffer exchange into a conjugation buffer (e.g., PBS, pH 6.5-7.5) using a desalting column. This is a critical step to prevent the reducing agent from reacting with the maleimide (B117702) linker.[5]
-
-
Linker-Payload Preparation:
-
Immediately before use, dissolve the maleimide-PEG-payload in a suitable organic solvent like DMSO to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved maleimide-PEG-payload to the reduced antibody solution.[5]
-
Gently mix the solution.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other reagents using methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
-
Determine the average DAR and aggregation levels using appropriate analytical techniques (see Protocol 2 and 3).
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation: HPLC system with a UV detector and a HIC column (e.g., Butyl-NPR).[7]
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[7]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).
-
Sample Preparation: Dilute the purified ADC in Mobile Phase A.[7]
-
Chromatography: Elute the ADC using a gradient of decreasing salt concentration (from Mobile Phase A to Mobile Phase B). Species with higher DAR will be more hydrophobic and will elute later.
-
Data Analysis: Calculate the weighted average DAR based on the peak areas of the different drug-loaded species.[]
Protocol 3: Aggregation Analysis by Size Exclusion Chromatography (SEC)
-
Instrumentation: HPLC system with a UV detector and an SEC column.
-
Mobile Phase: A suitable buffer for the ADC (e.g., PBS, pH 7.4).
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[9]
-
Chromatography: Inject the sample onto the SEC column. Separation is based on size, with larger aggregates eluting earlier than the monomeric ADC.[2]
-
Data Analysis: Integrate the peaks in the chromatogram. The main peak corresponds to the ADC monomer, while earlier eluting peaks represent high molecular weight species (aggregates). Calculate the percentage of aggregates.[9]
Data Summary
Table 1: Impact of Short PEG Linker Length on ADC Properties (Illustrative Data)
| PEG Linker Length | Average DAR | % Aggregation (Post-Conjugation) | In Vitro Cytotoxicity (IC50, nM) |
| PEG2 | 3.5 | 8% | 1.2 |
| PEG4 | 3.8 | 5% | 1.5 |
| PEG8 | 4.0 | 3% | 1.8 |
| PEG12 | 4.1 | 2% | 2.1 |
Note: This table presents hypothetical data to illustrate general trends. Actual results will vary depending on the specific antibody, payload, and experimental conditions.
Visualizations
Caption: A typical workflow for the conjugation of an antibody with a short PEG linker-payload, followed by purification and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving Amide Coupling Efficiency with PEGylated Amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the amide coupling of PEGylated amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in amide coupling reactions with PEGylated amines?
Low yields in amide coupling reactions involving PEGylated amines can stem from several factors:
-
Hydrolysis of Coupling Reagents: Carbodiimides like EDC and activated esters such as NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive.[1][2] It is crucial to use fresh reagents and anhydrous solvents.[1]
-
Suboptimal Reaction pH: The pH of the reaction is critical. For reactions involving NHS esters, a pH range of 7.2 to 8.5 is optimal to ensure the PEGylated amine is deprotonated and nucleophilic.[3][4] For EDC/NHS chemistry, a two-step pH process is often recommended: an acidic pH (4.5-6.0) for the activation of the carboxylic acid, followed by a neutral to slightly basic pH (7.0-8.5) for the coupling with the amine.[2][5]
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the PEGylated amine for the activated carboxylic acid, leading to lower yields.[1][3] It is advisable to use non-amine-containing buffers like PBS, MES, or HEPES.[5][6]
-
Steric Hindrance: The bulky nature of the PEG chain or the substrate can physically impede the reaction, slowing it down or preventing it from going to completion.[1][7]
-
Inaccurate Molar Ratios: An insufficient excess of the coupling agents or the PEGylated amine can lead to incomplete conversion.[1]
Q2: How can I monitor the progress of my amide coupling reaction?
Several analytical techniques can be employed to monitor the reaction progress by observing the consumption of starting materials and the formation of the product.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantitative analysis of the reaction mixture over time.[8] By separating the starting materials from the product, you can calculate the reaction conversion and yield.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the molecular weight of the final product, verifying successful conjugation.[8][9]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative method to visually track the disappearance of starting materials and the appearance of a new spot corresponding to the product.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the chemical shift of protons adjacent to the reacting functional groups.[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can track changes in functional groups, such as the appearance of the amide I and amide II bands and the disappearance of the carboxylic acid O-H stretch.[9]
Q3: What are the optimal storage and handling conditions for coupling reagents like EDC and NHS?
To maintain their reactivity, EDC and NHS should be stored in a desiccated environment at -20°C.[5] Before use, the reagents should be allowed to equilibrate to room temperature before opening the vial to prevent condensation of moisture from the air, which can lead to hydrolysis.[1][5] It is also recommended to prepare stock solutions of these reagents immediately before use.[3]
Q4: My protein is aggregating during the PEGylation reaction. What can I do to prevent this?
Protein aggregation during PEGylation can be a significant issue. Here are some strategies to mitigate it:
-
Optimize Protein Concentration: High protein concentrations can increase the likelihood of intermolecular cross-linking and aggregation.[1] It is advisable to screen different protein concentrations to find the optimal condition.[1]
-
Use Monofunctional PEG Reagents: If you are using a bifunctional PEG reagent, it can link multiple protein molecules together. Using a monofunctional PEG will prevent this.[1]
-
Control Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and potentially reduce aggregation.[3]
-
Stepwise Addition of Reagents: Adding the PEG reagent in smaller aliquots over time can help to control the reaction rate and minimize aggregation.[3]
-
Add Stabilizing Excipients: The addition of stabilizers such as sucrose, arginine, or non-ionic surfactants to the reaction buffer can help to maintain protein stability.[3]
-
Screen Buffer Conditions: The pH and ionic strength of the buffer can impact protein stability. Screening different buffer compositions can help identify conditions that minimize aggregation.[1]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your amide coupling experiments with PEGylated amines.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of coupling reagents (EDC, NHS) | Use fresh, high-quality reagents. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use.[1][2][3] |
| Suboptimal reaction pH | For NHS ester reactions, maintain pH between 7.2 and 8.5. For EDC/NHS reactions, use a two-step pH procedure: activation at pH 4.5-6.0 and coupling at pH 7.0-8.5.[2][3][4][5] | |
| Presence of competing amines in the buffer | Use amine-free buffers such as PBS, MES, or HEPES. Avoid buffers like Tris and glycine.[1][3][5][6] | |
| Steric hindrance | Increase reaction time or temperature moderately. Consider using a PEGylated amine with a longer spacer arm to reduce steric hindrance.[7] | |
| Inaccurate molar ratio of reactants | Optimize the molar ratio of the PEG reagent and coupling agents to the substrate. A 5- to 20-fold molar excess of the PEG amine is a common starting point.[3] | |
| Protein Aggregation | Intermolecular cross-linking | Use a monofunctional PEG reagent instead of a bifunctional one. Optimize the molar ratio of the PEG linker to your molecule to favor intramolecular modification.[1][3] |
| High protein concentration | Screen different protein concentrations to find an optimal level that minimizes aggregation.[1] | |
| Unfavorable reaction conditions | Perform the reaction at a lower temperature (e.g., 4°C). Consider stepwise addition of the PEG reagent.[3] | |
| Protein instability in the reaction buffer | Add stabilizing excipients (e.g., sucrose, arginine). Screen different buffer pH and ionic strengths to improve protein stability.[3] | |
| Multiple PEGylated Species | Reaction with multiple amine sites on the protein | Control the stoichiometry of the PEG reagent to the protein. A lower molar excess of the PEG reagent will favor mono-PEGylation. Consider site-specific PEGylation strategies.[1] |
| Side reactions with other nucleophiles | Carefully control the pH. Amine reactions are most efficient at pH 7-9, while reactions with thiols are favored at a slightly lower pH (6.5-7.5).[7] | |
| Difficulty in Purification | Similar properties of product and starting materials | For small molecules, use reverse-phase HPLC (RP-HPLC). For larger biomolecules, size-exclusion chromatography (SEC), dialysis, or tangential flow filtration are effective.[10] |
| Presence of unreacted reagents and byproducts | Quench the reaction to consume unreacted activated esters. For EDC/NHS reactions, dicyclohexylurea (DCU) byproduct can be removed by filtration if it precipitates. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of a Carboxylic Acid to a PEGylated Amine
This protocol is a general guideline for the two-step activation of a carboxylic acid with EDC and NHS, followed by coupling to a PEGylated amine.
Materials:
-
Carboxylic acid-containing molecule
-
PEGylated amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]
-
Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[11]
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before opening.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF.
-
-
Activation of Carboxylic Acid:
-
Coupling Reaction:
-
Quenching:
-
Purification:
Protocol 2: Direct Coupling of an NHS-Ester to a PEGylated Amine
This protocol describes the direct reaction between a molecule already functionalized with an NHS ester and a PEGylated amine.
Materials:
-
NHS ester-functionalized molecule
-
PEGylated amine
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (must be amine-free)[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[11]
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Equilibrate the NHS ester and PEGylated amine to room temperature.
-
Dissolve the NHS ester in anhydrous DMSO or DMF to a known concentration.[11]
-
Dissolve the PEGylated amine in the Reaction Buffer.
-
-
Coupling Reaction:
-
Quenching:
-
Purification:
-
Purify the conjugate using a suitable chromatographic method (e.g., SEC, RP-HPLC) or dialysis.[11]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Degradation Efficiency Through Linker Design
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on the critical impact of linker length on PROTAC activity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A1: The linker is a crucial component of a Proteolysis Targeting Chimera (PROTAC) that connects the ligand binding to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its primary role is to facilitate the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[1][2] The linker's length, chemical composition, and attachment points are critical parameters that influence the stability and orientation of this complex, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][2][3]
Q2: My new PROTAC shows low or no degradation of the target protein. How could the linker be the problem?
A2: If your PROTAC shows poor degradation efficiency, the linker is a primary suspect. Several issues can arise from a sub-optimal linker design:
-
Steric Hindrance: A linker that is too short may cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[1][2][4]
-
Inefficient Ternary Complex Formation: A linker that is too long or overly flexible can lead to an unstable or unproductive ternary complex.[1][2][4] This increased flexibility can result in an entropic penalty that must be offset by favorable protein-protein interactions to form a stable complex.
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in such a way that the surface lysine (B10760008) residues (required for ubiquitination) are not accessible to the E2 ubiquitin-conjugating enzyme.[4]
-
Poor Physicochemical Properties: The linker itself can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[4][5]
Q3: How does linker length specifically impact PROTAC efficacy (DC50 and Dmax)?
A3: Linker length has a profound and often unpredictable effect on PROTAC efficacy, which is measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation percentage).[6][7] There is no single ideal linker length; it must be determined empirically for each specific POI and E3 ligase pair.[4]
-
Below a certain length threshold, degradation is often not observed. For example, in a study of PROTACs targeting TBK1, linkers shorter than 12 atoms failed to induce degradation.[3]
-
An optimal length exists for maximal efficacy. PROTACs with linkers between 12 and 29 atoms all showed submicromolar degradation of TBK1, with a 21-atom linker being the most potent (DC50 = 3 nM, Dmax = 96%).[3]
-
Excessively long linkers can decrease potency. In the same TBK1 study, the potency decreased when the linker was extended to 29 atoms (DC50 = 292 nM, Dmax = 76%).[3] This highlights that simply increasing linker length does not guarantee better performance.
Q4: I'm observing a "hook effect" where degradation decreases at high concentrations. How can linker optimization help?
A4: The "hook effect" is a common phenomenon in which high concentrations of a PROTAC lead to the formation of unproductive binary complexes (POI-PROTAC or E3 ligase-PROTAC) instead of the productive ternary complex, thus reducing degradation efficiency.[4] While inherent to the PROTAC mechanism, linker design can significantly mitigate its severity.[4][8]
-
Enhance Ternary Complex Cooperativity: A well-designed linker can induce positive cooperativity, where the binding of the first protein (e.g., POI) increases the PROTAC's affinity for the second protein (e.g., E3 ligase).[4] This makes the ternary complex more stable and can lessen the hook effect.[4]
-
Modify Linker Rigidity: A more rigid linker (e.g., incorporating piperazine (B1678402) or alkyne motifs) can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[3][4] This reduces the entropic penalty of binding and can lead to a more stable complex with a less pronounced hook effect.[4]
Q5: How important are the linker's attachment points on the two ligands?
A5: The attachment points, or "exit vectors," are critical and can have as much impact as linker length.[3] The linker should be connected at a position on each ligand that is solvent-exposed and does not interfere with the high-affinity binding to either the target protein or the E3 ligase.[4][9] Analyzing the crystal structures of the ligands bound to their respective proteins is an effective strategy to guide the rational choice of attachment points.[4] An incorrect attachment point can disrupt binding or lead to an unproductive ternary complex, even with an optimal linker length.
Quantitative Data on Linker Length and Degradation
Summarized below is experimental data illustrating the impact of linker length on PROTAC efficacy.
Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation [3]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Observation |
| < 12 | No degradation | - | Linker is too short to bridge the proteins effectively. |
| 21 | 3 | 96% | Optimal length in this series, showing high potency and efficacy. |
| 29 | 292 | 76% | Potency and efficacy decrease as the linker becomes excessively long. |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [10]
| PROTAC Compound | Linker Length (atoms) | ERα Degradation | Cytotoxicity (IC50 in MCF7 cells) |
| 11 | 9 | Moderate | > 10 µM |
| 12 | 12 | Good | ~ 6 µM |
| 13 | 16 | Superior | ~ 1 µM |
| 14 | 19 | Moderate | ~ 8 µM |
| 15 | 21 | Low | > 10 µM |
Note: This data demonstrates that for ERα degradation using this specific PROTAC series, a 16-atom linker was found to be the most effective.[10]
Mandatory Visualizations
Experimental Protocols
Accurate and reproducible data are essential for evaluating PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels and determine DC50 and Dmax values.[6][11]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates to ensure they are ~70-80% confluent at the time of harvest.[7] Allow cells to adhere overnight.[6]
-
Prepare a serial dilution of the PROTAC stock solution (typically in DMSO) to create a range of concentrations (e.g., 0.1 nM to 10 µM).[5]
-
Treat the cells with the PROTAC concentrations and a vehicle-only control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[5]
-
-
Cell Lysis:
-
Protein Quantification and Sample Preparation:
-
Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.[5]
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate via electrophoresis.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.[6]
-
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This biophysical assay quantifies the dose-dependent formation of the ternary complex in a solution-based format.[13][14]
-
Reagent Preparation:
-
Label the target protein and E3 ligase with a suitable Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) donor-acceptor pair (e.g., Tb-donor and FITC-acceptor).
-
Prepare stock solutions of the labeled proteins in an appropriate assay buffer.
-
Perform a serial dilution of the PROTAC compound in DMSO, followed by a final dilution into the assay buffer.
-
-
Assay Protocol (384-well plate format):
-
Add the diluted PROTAC solutions to the wells of a low-volume 384-well plate. Include "no PROTAC" controls.[14]
-
Prepare a master mix of the donor-labeled POI and acceptor-labeled E3 ligase. Final concentrations are typically in the low nanomolar range (e.g., 5-20 nM) and must be optimized.[14]
-
Add the protein master mix to each well.
-
Incubate for 30-60 minutes at room temperature to allow for ternary complex formation to reach equilibrium.[14]
-
-
Signal Detection and Data Analysis:
-
Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor using a compatible plate reader.[13]
-
Calculate the FRET ratio (Acceptor Signal / Donor Signal).
-
Plot the FRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
-
Protocol 3: Target Ubiquitination via Co-Immunoprecipitation (Co-IP)
This protocol directly assesses whether the PROTAC-induced ternary complex is productive, leading to the ubiquitination of the target protein.[11]
-
Cell Treatment:
-
Treat cells with the PROTAC at an effective concentration (e.g., near the DC50 value) for a shorter time period (e.g., 2-6 hours).
-
Crucially, include a control group co-treated with a proteasome inhibitor (e.g., MG132). This will cause polyubiquitinated proteins to accumulate instead of being degraded.
-
-
Immunoprecipitation (IP):
-
Lyse cells as described in Protocol 1.
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads.[1]
-
To the pre-cleared lysate, add a primary antibody against the target POI and incubate overnight at 4°C.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours.[1]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them multiple times with ice-cold wash buffer to remove non-specific binders.[1]
-
Elute the captured protein from the beads by boiling in sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against ubiquitin .
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated lanes (which should be enhanced in the MG132 co-treated lane) indicates successful polyubiquitination of the target protein.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Avoiding side products during the synthesis of PEGylated ADCs
Welcome to the technical support center for the synthesis of PEGylated Antibody-Drug Conjugates (ADCs). This guide is designed for researchers, scientists, and drug development professionals to provide solutions for common challenges encountered during the conjugation process, with a specific focus on avoiding the formation of undesirable side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products generated during the synthesis of PEGylated ADCs?
The primary side products in PEGylated ADC synthesis often relate to aggregation, charge variants, and species with an incorrect drug-to-antibody ratio (DAR). Specific side products can include:
-
Aggregates: High molecular weight species formed due to the increased hydrophobicity of the ADC.[1][2][3][4] The conjugation of hydrophobic payloads can expose patches on the antibody surface that promote self-association.[1][2]
-
Unconjugated Antibody (DAR 0): Residual antibody that has not been conjugated with the drug-linker complex.
-
Free Drug/Linker: Excess drug-linker molecules that have not reacted with the antibody.[1] This can lead to off-target toxicity.[5]
-
Fragmented ADCs: Antibody fragments generated during processing or due to unstable linkers.
-
Charge and Size Variants: Heterogeneous mixtures of ADC molecules with different DARs, which can arise from non-specific conjugation methods (e.g., lysine (B10760008) conjugation).[6][7]
-
Products of Linker Instability: Premature cleavage of the linker can release the cytotoxic payload before it reaches the target cell, leading to systemic toxicity.[3][8]
Q2: How does the choice of PEG linker influence the formation of side products?
The properties of the PEG linker are critical in mitigating side product formation.[9]
-
Hydrophilicity: PEG is a hydrophilic polymer, and its incorporation into the linker can significantly increase the overall water solubility of the ADC.[4][10] This helps to counteract the hydrophobicity of the payload, reducing the propensity for aggregation.[2][4][10]
-
Linker Length: The length of the PEG chain can be optimized. Longer PEG chains can provide a greater shielding effect, further preventing aggregation and potentially improving pharmacokinetic properties.[]
-
Reactive Group: The functional group on the PEG linker used for conjugation (e.g., maleimide (B117702) for thiols, NHS ester for amines) dictates the specificity of the reaction.[][13] Using site-specific conjugation chemistries can lead to a more homogeneous product with a well-defined DAR.[9]
Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[6][9] It is a crucial parameter because it directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[6][14]
-
Low DAR: May result in insufficient potency as not enough cytotoxic drug is delivered to the target cells.[6][14]
-
High DAR: Can lead to increased hydrophobicity, causing aggregation, reduced solubility, and faster clearance from circulation.[6][7] This can also increase off-target toxicity.[6][7]
Achieving a consistent and optimal DAR is a key goal in ADC development to ensure a favorable therapeutic window.[6][9]
Troubleshooting Guide
This section provides solutions to specific issues that may arise during the synthesis of PEGylated ADCs.
Issue 1: High Levels of Aggregation Observed Post-Conjugation
Aggregation is a common problem, often driven by the increased hydrophobicity of the ADC after payload conjugation.[1][2]
| Potential Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | Optimize the molar ratio of the drug-linker to the antibody to achieve a lower, more controlled DAR.[8] A DAR of 2 to 4 is often optimal. |
| Hydrophobic Payload/Linker | Utilize more hydrophilic linkers, such as those incorporating longer PEG chains or charged groups like sulfonates, to improve the solubility of the ADC.[2][4] |
| Suboptimal Reaction Buffer | Ensure the pH of the conjugation buffer is not near the isoelectric point (pI) of the antibody, as this is where solubility is at its minimum.[1][2] Adjusting the ionic strength with salts can also help to prevent aggregation.[2] |
| Presence of Organic Co-solvents | Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the drug-linker. Keep the final concentration below 5% (v/v) if possible, as higher concentrations can promote aggregation.[2][15] |
| Physical Stress | Avoid excessive agitation or repeated freeze-thaw cycles, which can denature the antibody and lead to aggregation.[2] Store the ADC at recommended temperatures.[2][8] |
Workflow for Troubleshooting Aggregation
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. benchchem.com [benchchem.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 10. adcreview.com [adcreview.com]
- 13. adcreview.com [adcreview.com]
- 14. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Stability of PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on troubleshooting and enhancing the in-vivo stability of polyethylene (B3416737) glycol (PEG) linkers in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of PEG linkers and how do they differ in terms of in-vivo stability?
A1: PEG linkers can be broadly categorized into two main classes based on their in-vivo stability: non-cleavable and cleavable linkers.[1]
-
Non-cleavable (Stable) Linkers: These form robust, permanent covalent bonds (e.g., amide, carbamate, ether) that are resistant to enzymatic and hydrolytic degradation under physiological conditions.[2][3] They are ideal for applications where the primary goal is to maximize the circulation half-life of the conjugated molecule.[2][4]
-
Cleavable Linkers: These are designed with labile bonds that break under specific physiological conditions, such as changes in pH, the presence of specific enzymes, or a reducing environment.[1][4] This allows for the controlled release of a therapeutic payload at a target site, a strategy often employed in antibody-drug conjugates (ADCs) and other targeted therapies.[1][5]
Q2: What are the most common causes of PEG linker instability in vivo?
A2: Several factors can contribute to the premature cleavage or degradation of PEG linkers in a biological setting:
-
pH-Mediated Hydrolysis: Linkers containing ester bonds are susceptible to hydrolysis, which can be accelerated in acidic or basic environments.[6][7] Acid-labile linkers, such as hydrazones and acetals, are specifically designed to cleave in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[4][6]
-
Enzymatic Cleavage: Certain linkers, especially those containing peptide sequences, can be recognized and cleaved by proteases (e.g., cathepsins) or esterases present in plasma or within target cells.[1][7] For instance, carboxylesterase 1C (Ces1c) in mouse serum has been shown to cleave specific peptide linkers.[1]
-
Reduction: Disulfide bonds are a common feature in cleavable linkers and are designed to be broken by reducing agents like glutathione (B108866), which is found at high concentrations inside cells.[5][8]
-
Oxidation: The polyether backbone of PEG can be susceptible to oxidative degradation, although this is generally a slower process compared to the cleavage of labile linker chemistries.[7] Thioether linkages are particularly prone to oxidation.[1]
Q3: How does the length and architecture of a PEG linker affect its in-vivo stability?
A3: The length and structure (linear vs. branched) of the PEG chain are critical parameters that significantly influence the stability and pharmacokinetic profile of a bioconjugate.[9][10]
-
Length: Longer PEG chains generally increase the hydrodynamic volume of the molecule, which can shield it from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life.[10][11][12] However, an excessively long linker might sterically hinder the interaction of the conjugated molecule with its target.[5]
-
Architecture: Branched PEG linkers can offer superior shielding effects compared to linear PEGs of the same molecular weight, leading to increased in-vivo stability and circulation time.[9]
Q4: My PEGylated compound is showing high variability in pharmacokinetic (PK) data. What could be the cause?
A4: High variability in PK data can stem from the degradation of the PEGylated compound during sample preparation, storage, or analysis.[13] It is crucial to optimize analytical methods, such as LC-MS/MS, to minimize in-source fragmentation and ensure the stability of the conjugate throughout the analytical process.[13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Premature Linker Cleavage in Plasma | 1. Hydrolytic Instability: The linker (e.g., ester-based) is susceptible to hydrolysis at physiological pH.[7] 2. Enzymatic Degradation: The linker contains a sequence recognized by plasma proteases or esterases.[7] 3. Thiol-Maleimide Exchange: The succinimide (B58015) ring in a maleimide-thiol conjugate may be undergoing exchange with serum albumin.[7] | 1. Select a More Stable Linker: Consider switching to a more robust linkage, such as an amide or ether bond, if controlled release is not required.[7][14] 2. Modify Linker Sequence: For peptide linkers, choose sequences with known higher plasma stability.[7] 3. Stabilize Maleimide Conjugates: Ensure the succinimide ring is stabilized, for example, through hydrolysis to its ring-opened form.[7] |
| Loss of Biological Activity After PEGylation | 1. Steric Hindrance: The PEG chain is physically blocking the active or binding site of the biomolecule.[1] 2. Conformational Changes: PEGylation has induced unfavorable changes in the protein's structure.[15] | 1. Optimize PEGylation Site: Use site-specific conjugation methods to attach PEG at a location distant from the active site.[14][16] 2. Vary PEG Size: Experiment with shorter PEG linkers to minimize steric hindrance.[1] 3. Assess Structural Integrity: Use biophysical techniques like Circular Dichroism (CD) to check for conformational changes.[15] |
| Protein Aggregation During or After PEGylation | 1. High Protein Concentration: Increased likelihood of intermolecular cross-linking.[16] 2. Suboptimal Buffer Conditions: The pH or ionic strength of the buffer is not conducive to protein stability.[16] | 1. Adjust Protein Concentration: Reduce the protein concentration in the reaction mixture.[16] 2. Optimize Formulation: Screen different buffer systems and pH values. Include stabilizers like sucrose (B13894) or trehalose (B1683222) in the formulation.[14][16] |
| Low In Vivo Efficacy Despite Good In Vitro Potency | 1. Poor Metabolic Stability: The PEG linker is being rapidly metabolized, leading to premature clearance.[13] 2. Overly Stable Linker (for prodrugs): The linker is not being cleaved at the target site to release the active payload.[7] | 1. Incorporate Rigid Moieties: Replace a portion of the flexible PEG chain with more metabolically stable structures like piperazine (B1678402) or triazole rings.[13] 2. Verify Cleavage Mechanism: Ensure the chosen cleavable linker is susceptible to the specific conditions (e.g., enzymes, pH) of the target environment.[7] |
Quantitative Data on PEG Linker Stability
The stability of a PEG linker is highly dependent on its chemical structure. The following table summarizes the characteristics of common linker types. Direct comparison of half-lives across different studies can be challenging due to variations in the conjugated molecule, experimental conditions, and animal models used.[3]
| Linker Type | Cleavage Mechanism | In Vitro Stability (Plasma/Buffer) | In Vivo Stability Characteristics | Common Applications |
| Amide/Carbamate | Non-cleavable | Highly stable to hydrolysis.[6] | Provides long circulation half-life.[2] | Extending the half-life of proteins and other biotherapeutics.[4] |
| Ether | Non-cleavable | Highly stable under physiological conditions.[3] | Offers maximum stability and long circulation times.[3] | Long-term stable bioconjugates.[4] |
| Hydrazone | pH-sensitive (Acid-labile) | Stable at neutral pH, cleaves at acidic pH (<6.0).[4][6] | Designed for drug release in acidic tumor microenvironments or endosomes/lysosomes.[5] | Targeted cancer therapies.[4] |
| Disulfide | Reduction-sensitive | Stable in circulation, cleaved by reducing agents like glutathione.[5] | Releases payload in the intracellular environment where glutathione concentrations are high.[5][8] | Intracellular drug delivery, ADCs.[8] |
| Ester | Enzymatic/Hydrolytic | Susceptible to hydrolysis and cleavage by esterases.[6][7] | Generally less stable than amide linkers, allowing for gradual drug release.[2] | Prodrugs, hydrogels.[2][5] |
| Peptide | Enzymatic | Stability depends on the specific peptide sequence.[1] | Can be designed for cleavage by specific proteases (e.g., cathepsins) overexpressed in tumors.[1][17] | Targeted cancer therapies, ADCs.[4] |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable stability data.[3]
In Vitro Plasma Stability Assay
Objective: To determine the stability of a PEG-conjugated molecule in plasma by measuring its degradation over time.[3]
Methodology:
-
Preparation: Prepare a stock solution of the PEG conjugate.
-
Incubation: Incubate the conjugate in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Reaction Quenching: Stop the reaction at each time point, typically by precipitating plasma proteins with a cold organic solvent (e.g., acetonitrile).[18]
-
Analysis: Centrifuge the samples and analyze the supernatant using a validated analytical method, such as LC-MS/MS, to quantify the concentration of the intact conjugate and any released payload.[3]
-
Data Analysis: Plot the concentration of the intact conjugate versus time to determine its in-vitro half-life.
In Vivo Pharmacokinetic and Biodistribution Studies
Objective: To evaluate the stability, clearance rate, and tissue distribution of a PEG-conjugated molecule in a living organism.[2][18]
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats).
-
Administration: Administer the PEG conjugate to the animals, typically via intravenous injection.[2]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, etc.).[18]
-
Plasma Preparation: Process the blood samples to obtain plasma.[18]
-
Tissue Harvesting (for biodistribution): At the end of the study, euthanize the animals and harvest major organs (e.g., tumor, liver, kidneys, spleen).[3]
-
Quantification: Analyze the plasma and tissue homogenates using a validated method (e.g., ELISA or LC-MS/MS) to determine the concentration of the intact conjugate and/or released payload.[2][3]
-
Data Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including circulation half-life (t½), clearance, and volume of distribution.[3] Use tissue concentration data to determine the biodistribution profile.[2]
Visualizations
Degradation Pathways of PEG Linkers
Caption: Common degradation pathways for PEG linkers in bioconjugates.
Experimental Workflow for In Vivo Stability Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. purepeg.com [purepeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PEG Linkers in PROTACs: The Impact of Linker Length on Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target-binding ligand to the E3 ligase recruiter. Polyethylene glycol (PEG) linkers are widely favored for their hydrophilicity, biocompatibility, and synthetically tunable nature.[1] This guide provides an objective comparison of the short bifunctional linker, NH2-PEG1-CH2CH2-Boc, with its longer PEG counterparts, supported by representative experimental data and detailed methodologies.
The linker is not a mere spacer; its length and flexibility are paramount for the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1][2] An optimal linker length facilitates the correct spatial orientation and proximity between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.[1] A linker that is too short can introduce steric hindrance, while an excessively long one may lead to a non-productive complex, diminishing degradation efficiency.[2]
Data Presentation: Linker Length vs. Efficacy
Systematic variation of PEG linker length has a profound impact on a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax). The optimal length is highly dependent on the specific target protein and E3 ligase pair.[3] Below is a summary of representative data for a hypothetical series of Bromodomain-containing protein 4 (BRD4) targeting PROTACs, illustrating the impact of PEG linker length on degradation efficacy in MV4-11 cells.
| PROTAC Candidate | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] |
| PROTAC-1 | This compound derived | 150 | 70 |
| PROTAC-2 | PEG3 Linker | 50 | 85 |
| PROTAC-3 | PEG4 Linker | 15 | >95 |
| PROTAC-4 | PEG5 Linker | 25 | >95 |
| PROTAC-5 | PEG7 Linker | 80 | 80 |
| PROTAC-6 | PEG9 Linker | 120 | 75 |
Note: This table presents representative data compiled from trends observed in various studies to illustrate the structure-activity relationship.[4][5][6] Direct comparison across different targets and cell lines should be made with caution.
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[4] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[4]
As the data illustrates, a "sweet spot" for linker length often emerges. In this representative example, the PROTAC with a PEG4 linker (PROTAC-3) demonstrates the most potent and efficacious degradation of BRD4. The shorter PEG1-based linker in PROTAC-1 shows significantly reduced potency, likely due to steric hindrance preventing optimal ternary complex formation. Conversely, as the linker length increases beyond PEG5, the efficacy begins to decline, which may be attributed to increased flexibility leading to non-productive ternary complex conformations.[6]
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A general experimental workflow for the evaluation of PROTAC molecules.
Caption: Downstream effects following BRD4 protein degradation by a PROTAC.
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments cited in the assessment of PROTAC performance.
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[7]
1. Cell Culture and Treatment:
-
Seed cells (e.g., MV4-11) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compounds in fresh culture medium. A typical 8-point concentration curve might range from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium and treat the cells with the PROTAC dilutions for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.
3. SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Denature the proteins by boiling at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal for each lane.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay quantitatively measures the formation of the PROTAC-induced ternary complex in a homogeneous format.[1]
1. Reagent Preparation:
-
Use epitope-tagged recombinant proteins, for example, GST-tagged target protein (e.g., GST-BRD4) and His-tagged E3 ligase (e.g., His-VHL).
-
Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
Prepare a serial dilution of the PROTAC compounds in the assay buffer.
-
Prepare the TR-FRET antibody pair: a Terbium (Tb)-conjugated anti-GST antibody (donor) and an Alexa Fluor 488 (AF488)-conjugated anti-His antibody (acceptor).
2. Assay Procedure:
-
In a low-volume 384-well plate, add the PROTAC dilution series. Include positive (saturating PROTAC concentration) and negative (vehicle control) controls.
-
Prepare a master mix of GST-BRD4 and His-VHL in assay buffer at their pre-determined optimal concentrations and dispense into all wells.
-
Incubate the plate for 60 minutes at room temperature to allow for complex formation.
-
Prepare a master mix of the Tb-anti-GST and AF488-anti-His antibodies in assay buffer and add to all wells.
-
Incubate for a further 180 minutes at room temperature, protected from light.
3. Data Acquisition and Analysis:
-
Measure the fluorescence emission at the donor (e.g., 490 nm) and acceptor (e.g., 520 nm) wavelengths using a TR-FRET-compatible plate reader with a time delay (e.g., 60 µs) after excitation (e.g., 340 nm).
-
Calculate the TR-FRET ratio: (Emission at 520 nm / Emission at 490 nm) * 10,000.
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve, from which parameters like EC50 for complex formation can be derived.
Conclusion
The length of the PEG linker is a critical parameter in the design of potent and effective PROTACs. The representative data clearly indicates that a systematic evaluation of different linker lengths is essential to identify the optimal configuration for a given target protein and E3 ligase pair. While very short linkers like this compound may be synthetically convenient, they often result in suboptimal degradation efficacy due to steric constraints. Conversely, excessively long linkers can also be detrimental. A well-structured, empirical approach, utilizing the robust experimental protocols outlined in this guide, is paramount for the successful development of novel PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Balancing Act: A Comparative Guide to Short vs. Long PEG Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the design of an effective Antibody-Drug Conjugate (ADC) is a multifaceted challenge. A critical component influencing the therapeutic index is the linker that connects the antibody to the cytotoxic payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has gained prominence for its ability to modulate the physicochemical and pharmacokinetic properties of ADCs. The length of the PEG chain is a crucial design parameter, presenting a trade-off between pharmacokinetic advantages and cytotoxic potency. This guide provides an objective comparison of short versus long PEG linkers, supported by experimental data, to inform the rational design of next-generation ADCs.
The inclusion of PEG linkers in ADCs offers several benefits, including enhanced hydrophilicity, which is particularly advantageous for hydrophobic payloads, and a reduction in aggregation.[1][2] PEGylation can also improve the pharmacokinetic profile of an ADC, leading to a longer plasma half-life and increased accumulation in tumor tissues.[1][3] However, the optimal PEG length is not a universal solution and depends on the specific antibody, payload, and target.[1]
Data Presentation: A Quantitative Comparison
The selection of PEG linker length involves a critical trade-off. While longer linkers generally enhance in vivo performance by extending circulation time, they can sometimes decrease in vitro potency.[4] Conversely, short PEG linkers may exhibit high potency but can lead to rapid clearance.[4] The following tables summarize quantitative data from various studies to highlight these key differences.
Table 1: Impact of PEG Linker Length on Pharmacokinetics
| Linker Length | ADC Example | Animal Model | Half-Life Extension vs. No PEG | Clearance Rate | Reference(s) |
| Short PEG | IgG-mDPR-PEG8-MMAE | Rat | Significantly longer than shorter PEGs | Significantly lower than shorter PEGs | [1] |
| Intermediate PEG | IgG-mDPR-PEG12-MMAE | Rat | Similar to PEG8 and longer PEGs | Similar to PEG8 and longer PEGs | [1] |
| Long PEG | RS7-mPEG24-MMAE | Not Specified | Prolonged | Slower | [1] |
| Very Long PEG | ZHER2-PEG4K-MMAE | Not Specified | 2.5-fold increase | Not Reported | [1][5] |
| Very Long PEG | ZHER2-PEG10K-MMAE | Not Specified | 11.2-fold increase | Not Reported | [1][5] |
Table 2: Impact of PEG Linker Length on Efficacy
| Linker Length | ADC Example | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Reference(s) |
| No PEG | ZHER2-SMCC-MMAE | Baseline | Baseline | [5][6][7] |
| Short PEG | Not Specified | Generally maintains high potency | Can be limited by rapid clearance | |
| Long PEG (4 kDa) | ZHER2-PEG4K-MMAE | 4.5-fold reduction vs. No PEG | Improved therapeutic ability | [5][7] |
| Long PEG (10 kDa) | ZHER2-PEG10K-MMAE | 22-fold reduction vs. No PEG | Most ideal therapeutic ability at the same dosage | [5][6][7] |
| Long PEG (24 units) | RS7-mPEG24-MMAE | Not Reported | Demonstrated maximum tumor suppression | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the design and interpretation of comparative studies. Below are outlines for key experiments cited in the evaluation of ADCs with different PEG linker lengths.
In Vitro Cytotoxicity Assay
This assay determines the potency of ADCs with varying PEG linker lengths against target cancer cell lines.
-
Cell Culture: Culture target cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Serially dilute the ADCs with different PEG linker lengths and add them to the cells.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[3] The absorbance or luminescence is measured to determine the concentration of ADC that inhibits cell growth by 50% (IC50).[1]
Pharmacokinetic (PK) Study in Rodents
This study evaluates how PEG linker length affects the distribution, metabolism, and excretion of the ADC in an animal model.
-
Animal Model: Utilize appropriate rodent models (e.g., rats or mice).
-
ADC Administration: Administer a single intravenous dose of the ADCs with different PEG linker lengths to the animals.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 96 hours) post-injection.
-
Sample Processing: Process the blood samples to isolate plasma.
-
Quantification: Quantify the concentration of the ADC in plasma samples using methods such as ELISA or LC-MS/MS.
-
Data Analysis: Analyze the concentration-time data to determine key pharmacokinetic parameters, including half-life, clearance, and volume of distribution.
In Vivo Xenograft Efficacy Study
This study assesses the anti-tumor activity of ADCs with different PEG linkers in a tumor-bearing animal model.
-
Tumor Model: Implant human cancer cells (xenograft) into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size.
-
Treatment Groups: Randomize the animals into different treatment groups, including a vehicle control and groups for each ADC with a different PEG linker length.
-
Dosing: Administer the ADCs to the respective treatment groups, typically via intravenous injection, based on a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume regularly throughout the study.[1]
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).[10]
Mandatory Visualization
The following diagrams illustrate key concepts in the development and evaluation of ADCs with varying PEG linker lengths.
Caption: Generalized structure of an ADC with short and long PEG linkers.
Caption: Experimental workflow for comparing ADCs with different PEG linkers.
Caption: Logical relationship of PEG linker length to ADC properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating NH2-PEG1-CH2CH2-Boc Conjugation: A Mass Spectrometry-Centric Comparison Guide
For researchers, scientists, and drug development professionals, ensuring the efficiency of bioconjugation reactions is paramount for the development of effective therapeutics and reliable research tools. The conjugation of molecules like NH2-PEG1-CH2CH2-Boc, a heterobifunctional linker containing a PEG spacer, an amine group, and a Boc-protected amine, requires rigorous analytical validation. This guide provides an objective comparison of mass spectrometry with other common analytical techniques for validating the conjugation efficiency of this linker, supported by detailed experimental protocols and data presentation.
Mass spectrometry (MS) has become a cornerstone technique for the detailed characterization of PEGylated molecules, offering high sensitivity and specificity.[1][2] It allows for the precise determination of molecular weight changes upon conjugation, providing direct evidence of successful bond formation.[3]
Comparative Analysis of Validation Techniques
While mass spectrometry is a powerful tool, a multi-faceted approach employing orthogonal techniques can provide a more comprehensive validation of conjugation success. The choice of method depends on the specific requirements of the analysis, including the need for quantitative data, structural information, or high-throughput screening.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| Primary Information | Precise molecular weight of conjugate, degree of PEGylation, confirmation of covalent bond | Purity of conjugate, quantification of reactants and products, separation of conjugated from unconjugated species | Qualitative assessment of molecular weight increase, estimation of conjugation efficiency |
| Sensitivity | High (picomole to femtomole)[4] | Moderate (nanomole to picomole)[4] | Low (microgram) |
| Resolution | High mass resolution can distinguish between species with small mass differences.[5] | Can resolve species based on hydrophobicity or size.[6] | Low resolution, provides an estimation of size |
| Quantitative Accuracy | Can be quantitative with appropriate standards and methods[7] | Highly quantitative with proper calibration | Semi-quantitative at best |
| Throughput | Moderate to High (especially with MALDI-TOF)[8] | High[8] | High |
| Structural Information | Can provide fragmentation data to confirm conjugation site (MS/MS)[9] | Indirect structural information based on retention time | None |
Experimental Workflow & Methodologies
A typical workflow for validating the conjugation of this compound to a target molecule, such as a protein or peptide, involves several key steps from the conjugation reaction to data analysis.
Experimental workflow for conjugation and analysis.
Detailed Experimental Protocol: Mass Spectrometry Validation
This protocol outlines the validation of a protein-NH2-PEG1-CH2CH2-Boc conjugate using LC-MS.
1. Sample Preparation:
-
Purification: Following the conjugation reaction, purify the conjugate from unreacted linker and protein using an appropriate method, such as size-exclusion chromatography (SEC).[1]
-
Buffer Exchange: Exchange the purified conjugate into a mass spectrometry-compatible buffer, such as 10 mM ammonium (B1175870) acetate.[10]
-
Concentration Adjustment: Adjust the final concentration of the conjugate to approximately 1 µM in a solution of 50:50 (v/v) acetonitrile (B52724)/water with 0.1% formic acid.[11]
2. LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the prepared sample onto a reversed-phase column (e.g., C4 for proteins).
-
Elute the conjugate using a gradient of increasing acetonitrile concentration.[11]
-
-
Mass Spectrometry (MS):
3. Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact protein and its conjugated forms.[10]
-
Compare the observed mass of the conjugate with the theoretical mass of the unconjugated protein. A successful conjugation will result in a mass increase corresponding to the molecular weight of the reacted this compound linker (minus any leaving groups).
Logical Framework for Method Selection
The decision to use a particular analytical technique should be based on a logical assessment of the information required at each stage of the research or development process.
Logical workflow for analytical method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.leyan.com [file.leyan.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. enovatia.com [enovatia.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PROTAC Linker Chemistries: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. The linker, the chemical bridge connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, is a pivotal determinant of a PROTAC's efficacy. This guide provides an objective comparison of different PROTAC linker chemistries, supported by experimental data, to inform the strategic design of next-generation protein degraders.
The choice of linker chemistry—ranging from flexible alkyl and polyethylene (B3416737) glycol (PEG) chains to more rigid and clickable structures—profoundly influences a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker facilitates a productive ternary complex, leading to efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1] Conversely, a suboptimal linker can result in reduced potency or a complete loss of degradation activity.[3]
This guide will delve into a head-to-head comparison of the most common PROTAC linker chemistries, presenting quantitative data from various studies to illustrate their impact on degradation performance. Detailed experimental protocols for key assays are also provided to aid in the evaluation of novel PROTACs.
Comparative Analysis of PROTAC Linker Chemistries
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following sections and tables summarize the performance of PROTACs with different linker chemistries against various protein targets.
Flexible Linkers: Alkyl vs. Polyethylene Glycol (PEG)
Alkyl and PEG chains are the most widely used flexible linkers due to their synthetic accessibility and the ease with which their length can be modulated.[2][3]
-
Alkyl Linkers: These simple hydrocarbon chains offer a high degree of conformational flexibility.[2] Their hydrophobicity can enhance cell permeability but may also lead to lower aqueous solubility and non-specific binding.[4]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can improve solubility and reduce non-specific binding.[2][4] The flexibility of PEG linkers can be advantageous for achieving a productive ternary complex conformation.[4]
Data Presentation: Quantitative Comparison of Flexible Linker Performance
The following tables summarize quantitative data from studies investigating the impact of alkyl and PEG linker length and composition on the degradation of different target proteins.
Table 1: Comparison of Linker Compositions for BRD4 Degradation
| PROTAC Example | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | Pomalidomide | PEG | 1.8 | >95 | HeLa | [1] |
| ARV-825 | Pomalidomide | PEG | <1 | >95 | 22Rv1 | [3] |
| PROTAC with Alkyl Linker | Pomalidomide | Alkyl Chain | 20 | >90 | 22Rv1 | [1] |
Table 2: Comparison of Linker Compositions for BTK Degradation
| PROTAC Example | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BTK Degrader 1 | Pomalidomide | PEG | 13 | 8.1 | >95 | Ramos | [5] |
| BTK Degrader 2 | Pomalidomide | Alkyl/Ether | 19 | 1-40 | Not Reported | Ramos | [3] |
Table 3: Comparison of Linker Compositions for EGFR Degradation
| PROTAC Example | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Cell Line | Reference |
| EGFR-PROTAC 17 | Pomalidomide | Alkyl | 11 | HCC827 | [6] |
| EGFR-PROTAC 30 | Pomalidomide | Alkyl | 7.1 | HCC827 | [6] |
| Note: | The study | noted that the | alkyl linker | was superior to | the PEG linker. |
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[2][7] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[7] However, the lack of flexibility can sometimes hinder the formation of a productive ternary complex if the linker geometry is not optimal.[2]
Data Presentation: Quantitative Comparison of Flexible vs. Rigid Linker Performance
Table 4: Comparison of Flexible vs. Rigid Linkers for BET Bromodomain Degradation
| PROTAC Example | E3 Ligase Ligand | Linker Type | DC50 (pM, IC50) | Cell Line | Reference |
| PROTAC 48 | Lenalidomide | Flexible (Alkyl) | ~10-100 | MV4;11, MOLM13 | [8] |
| QCA570 | Lenalidomide | Rigid (Ethynyl) | ~3-fold more potent than 48 | MOLM13, MV4;11 | [8] |
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular and efficient method for PROTAC synthesis.[2] This approach allows for the rapid generation of PROTAC libraries with diverse linkers for optimization. The resulting triazole moiety is metabolically stable and can be considered a rigid linker component.[7] A key application of clickable linkers is in the generation of in-cell click-formed proteolysis targeting chimeras (CLIPTACs), where two smaller, more cell-permeable precursors assemble into the active PROTAC inside the cell.[1]
Data Presentation: Quantitative Comparison of Pre-formed vs. In-cell Clicked PROTACs
Table 5: Performance of a BRD4-degrading CLIPTAC vs. its Pre-formed Counterpart
| PROTAC Type | Target | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Pre-formed TCO-linked PROTAC | BRD4 | >1000 | <10 | HEK293 | [1] |
| CLIPTAC (intracellularly formed) | BRD4 | 250 | ~70 | HEK293 | [1] |
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A general experimental workflow for PROTAC linker evaluation.
Caption: Logical relationship of the components of a PROTAC molecule.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs with different linker chemistries.
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
- Plate cells (e.g., HeLa, 22Rv1, Ramos) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
- Allow cells to adhere overnight.
- Treat cells with a range of concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Sample Preparation (Cell Lysis):
- After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
5. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.
- Calculate DC50 and Dmax values from a dose-response curve.
Protocol 2: Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment to assess potential cytotoxicity.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined optimal density.
- Incubate overnight to allow for cell attachment.
2. Compound Treatment:
- Treat cells with a serial dilution of the PROTAC compounds for the desired duration (e.g., 72 hours).
3. MTS Reagent Addition:
- Add MTS reagent to each well according to the manufacturer's instructions.
- Incubate the plate for 1-4 hours at 37°C.
4. Absorbance Measurement:
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Ternary Complex Formation Assays
These assays are crucial for understanding the direct interaction between the target protein, PROTAC, and E3 ligase.
A. Surface Plasmon Resonance (SPR):
1. Immobilization:
- Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.
2. Binary Interaction Analysis:
- Inject the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD).
3. Ternary Complex Formation Assay:
- Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase surface.
- An enhanced binding response compared to the PROTAC alone indicates ternary complex formation.
4. Data Analysis:
- Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the interactions.
- Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity.
B. Isothermal Titration Calorimetry (ITC):
1. Sample Preparation:
- Dialyze all proteins and dissolve the PROTAC in the same buffer.
- Degas all solutions before the experiment.
2. Binary Titration:
- Titrate the PROTAC into a solution containing one of the proteins to determine the binary binding affinity.
3. Ternary Complex Formation Titration:
- Titrate the second protein into a solution containing a pre-formed binary complex of the PROTAC and the first protein.
4. Data Analysis:
- Analyze the thermograms to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions.
Protocol 4: In-Cell Ubiquitination Assay
This assay confirms that the ternary complex formed is productive, leading to the ubiquitination of the target protein.
1. Cell Transfection and Treatment:
- Co-transfect cells with plasmids expressing the tagged target protein and tagged ubiquitin.
- Treat the cells with the PROTAC for a specified time.
2. Immunoprecipitation:
- Lyse the cells and immunoprecipitate the target protein using an antibody against its tag.
3. Western Blotting:
- Perform a Western blot on the immunoprecipitated samples.
- Probe the membrane with an antibody against the ubiquitin tag to detect ubiquitinated target protein.
Conclusion
The linker is a critical determinant of PROTAC success, and its optimization is a key step in the development of potent and selective protein degraders. While flexible linkers like alkyl and PEG chains offer synthetic tractability, rigid and clickable linkers are emerging as valuable tools to enhance potency and pharmacokinetic properties. The choice of linker chemistry is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation of a diverse range of linkers. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and robust evaluation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
Assessing the Impact of Linker Hydrophilicity on Cell Permeability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a therapeutic agent from administration to its intracellular target is fraught with barriers, the most formidable of which is the cell membrane. For complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload plays a pivotal role in navigating this barrier. The hydrophilicity of this linker is a critical design parameter that significantly influences the molecule's solubility, stability, and, most importantly, its cell permeability. This guide provides an objective comparison of hydrophilic and hydrophobic linkers, supported by experimental data, to inform the rational design of next-generation therapeutics.
The Hydrophilicity-Permeability Trade-Off
The choice between a hydrophilic and a hydrophobic linker often represents a trade-off between aqueous solubility and cell membrane permeability. Hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), can enhance the solubility and stability of the entire conjugate, preventing aggregation and improving pharmacokinetic profiles.[1][2] However, this increased water-solubility can sometimes hinder passive diffusion across the lipophilic cell membrane.[1]
Conversely, hydrophobic linkers, typically composed of alkyl chains, can promote cell permeability, a crucial attribute for therapeutics with intracellular targets.[1][2] This enhanced lipophilicity, however, may lead to poor aqueous solubility, aggregation, and faster clearance from circulation.[1] Recent studies have highlighted the "chameleon effect," where the linker's flexibility and composition allow the molecule to adopt different conformations in aqueous versus lipid environments, thereby balancing solubility and permeability.[3]
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from various studies, illustrating the impact of linker hydrophilicity on the cell permeability of PROTACs and the properties of ADCs.
Table 1: Impact of Linker Hydrophilicity on PROTAC Permeability
| PROTAC | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Assay | Reference |
| PROTAC 1 | Hydrophobic (Alkyl) | Low (Specific value not provided, but stated to be orders of magnitude lower than PROTAC 2) | PAMPA | [4] |
| PROTAC 2 | Hydrophilic (PEG) | High (Specific value not provided, but stated to be orders of magnitude higher than PROTAC 1) | PAMPA | [4] |
| PROTAC 19 | Hydrophobic (Adamantyl) | 2.3 | PAMPA | [5] |
| PROTAC 20d | Hydrophilic (PEG) | B2A: 8.6 | Caco-2 | [5] |
| VH032-based PROTAC with Alkyl Linker | Hydrophobic (Alkyl) | 0.002 | PAMPA | [6] |
| VH032-based PROTAC with 1-unit PEG Linker | Hydrophilic (PEG) | 0.005 | PAMPA | [6] |
Table 2: Influence of Linker Hydrophilicity on ADC Properties
| Linker Type | Property | Observation | Reference |
| Hydrophobic (e.g., Dipeptide) | Aggregation | Up to 80% aggregation observed. | [1] |
| Hydrophilic (e.g., Glucuronide) | Aggregation | Minimal aggregation (<5%) observed. | [1] |
| Hydrophobic | Pharmacokinetics | Accelerated plasma clearance, especially at high Drug-to-Antibody Ratios (DARs). | [1] |
| Hydrophilic | Pharmacokinetics | Slower clearance rates, similar to the native antibody. | [1] |
| Hydrophobic | In Vivo Efficacy | High in vitro potency may not translate to in vivo efficacy due to poor pharmacokinetics. | [1] |
| Hydrophilic | In Vivo Efficacy | Translates high in vitro potency into superior in vivo efficacy. | [1] |
| Hydrophobic | Drug-to-Antibody Ratio (DAR) | Limited to a DAR of 2-4 to maintain stability. | [1] |
| Hydrophilic | Drug-to-Antibody Ratio (DAR) | Enables higher DARs (e.g., 8) without compromising stability. | [1] |
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to assessing the impact of linker hydrophilicity on cell permeability.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of cell permeability are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a high-throughput, cell-free assay that predicts passive transcellular permeability.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Lecithin in dodecane (B42187) solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Membrane Coating: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter (donor) plate, ensuring the membrane is fully coated.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Donor Solution Preparation: Prepare the donor solution by diluting the test compound stock to the final concentration (e.g., 10 µM) in PBS.
-
Assay Assembly: Place the coated filter plate on top of the acceptor plate, ensuring the bottom of the filter plate is in contact with the acceptor solution.
-
Dosing: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the donor and acceptor plates. Collect samples from both donor and acceptor wells.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp).
Caco-2 Permeability Assay
This assay utilizes a monolayer of Caco-2 cells to model human intestinal absorption, providing insights into both passive and active transport mechanisms.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Transport Buffer Preparation: Prepare and warm the transport buffer (e.g., HBSS) to 37°C.
-
Bidirectional Transport:
-
Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM) in transport buffer to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A): Add the test compound in transport buffer to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours with gentle shaking.
-
Sample Collection: At the end of the incubation period, collect samples from both the apical and basolateral chambers.
-
Analysis: Quantify the compound concentration in the samples using LC-MS/MS.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.
-
Calculate the efflux ratio (Papp B→A / Papp A→B). An efflux ratio greater than 2 is indicative of active efflux.[7]
-
MDCK-MDR1 Permeability Assay
This assay uses Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump. It is particularly useful for identifying compounds that are substrates of P-gp and for predicting blood-brain barrier permeability.[1][4][8]
Procedure: The protocol for the MDCK-MDR1 assay is similar to the Caco-2 assay, with the main difference being a shorter cell culture time (typically 4-7 days).[1] The assay is also performed in a bidirectional manner to determine the efflux ratio and identify P-gp substrates.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. graphviz dot file example · GitHub [gist.github.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Cleavable vs. Non-Cleavable PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant of a therapeutic's efficacy and safety. Polyethylene glycol (PEG) linkers have become essential in this field, significantly enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic agents, particularly antibody-drug conjugates (ADCs).[1][2] These linkers are broadly classified into two distinct categories: cleavable and non-cleavable. The choice between them dictates the drug's release mechanism, stability in circulation, and overall therapeutic window.[2][3]
This guide provides an objective, data-driven comparison of cleavable and non-cleavable PEG linkers, supported by experimental data and detailed methodologies to inform rational drug design.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable PEG linkers lies in their payload release mechanism.[3] Cleavable linkers are engineered as "smart" systems, designed to break and release their payload in response to specific environmental triggers found at the disease site.[3][4] In contrast, non-cleavable linkers form a highly stable bond, and drug release is contingent upon the complete degradation of the carrier molecule, typically an antibody, within the lysosome.[1][3][5]
Cleavable linkers utilize bioreversible bonds that remain stable in systemic circulation but are designed to sever under specific physiological conditions.[3] Common triggers include:
-
Enzymes: Dipeptide sequences, like the widely used valine-citrulline (Val-Cit), are cleaved by lysosomal proteases such as Cathepsin B, which are often overexpressed in tumor cells.[6][]
-
pH: Acid-sensitive bonds, such as hydrazones, are stable at physiological blood pH (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[6][8]
-
Redox Potential: Disulfide bonds remain intact in the bloodstream but are rapidly cleaved in the highly reducing environment of the cytoplasm, which has a high concentration of glutathione.[6][9]
Non-cleavable linkers provide a durable connection between the drug and the carrier. The active drug is released only after the entire conjugate is internalized by the target cell and the carrier molecule is catabolized within the lysosome.[1][6] This process typically releases the drug with the linker and a residual amino acid still attached.[2]
At a Glance: Key Differences
The decision between a cleavable and non-cleavable linker involves a critical trade-off between targeted, potent drug release and systemic stability and safety.[1]
| Feature | Cleavable PEG Linker | Non-Cleavable PEG Linker |
| Release Mechanism | Environmentally triggered (e.g., enzymes, pH, redox potential).[3][10] | Relies on the degradation of the conjugated molecule (e.g., antibody) in the lysosome.[1][5] |
| Payload Release Site | Can occur in the tumor microenvironment or intracellularly.[4] | Primarily intracellular, within the lysosome.[2] |
| Released Payload Form | Typically in its native, unmodified, and highly potent form.[2] | Released as a conjugate with the linker and an amino acid residue.[2] |
| Plasma Stability | Generally lower, with a potential for premature payload release.[2][4] | Generally higher, leading to a more stable conjugate in circulation.[3][4] |
| "Bystander Effect" | High potential, as the released payload can diffuse and kill neighboring antigen-negative cells.[3][4] | Low to negligible, as the released payload is often charged and less permeable.[3] |
| Off-Target Toxicity | Higher potential due to premature release and the bystander effect.[4][11] | Lower potential due to higher stability and more localized payload release.[12] |
| Ideal Application | Heterogeneous tumors, where killing antigen-negative cells is beneficial.[1][2] | Homogeneous tumors with high antigen expression.[1][2] |
Quantitative Performance Data
Direct head-to-head comparisons of cleavable and non-cleavable linkers using the same antibody and payload are limited in published literature.[3][4] However, compiling data from various preclinical studies provides a comparative overview.
Table 1: Comparative In Vitro Cytotoxicity (IC50) Data Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.
| Conjugate | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| H32-VCMMAE | Cleavable (Val-Cit) | NCI-N87 | 1.8 | Chen et al. (2020)[4] |
| H32-DM1 | Non-Cleavable | NCI-N87 | 3.5 | Chen et al. (2020)[4] |
| H32-VCMMAE | Cleavable (Val-Cit) | SK-BR-3 | 1.5 | Chen et al. (2020)[4] |
| H32-DM1 | Non-Cleavable | SK-BR-3 | 2.9 | Chen et al. (2020)[4] |
In this comparison, the cleavable conjugate demonstrated slightly greater potency (lower IC50) across HER2-positive cell lines.[4]
Table 2: Comparative Plasma Stability Note: Stability is influenced by linker chemistry, payload, and the biological matrix (e.g., species of plasma).
| Linker Type | Linker Chemistry | Stability Metric | Result | Reference |
| Cleavable | Valine-Citrulline | % Payload Loss (1 week, rat plasma) | ~20% | [4] |
| Non-Cleavable | Thioether (e.g., SMCC) | Payload Release | Dependent on antibody degradation, not linker cleavage. Considered highly stable. | [12] |
| Cleavable | Disulfide | % Intact ADC (48 hours, human plasma) | Varies significantly based on steric hindrance around the bond. | [13] |
Generally, non-cleavable linkers exhibit superior plasma stability, which is crucial for minimizing premature payload release and associated off-target toxicities.[4][12]
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different bioconjugate constructs.[4]
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and quantify premature payload release in plasma.[13][14]
Methodology:
-
ADC Incubation: Incubate the test ADC at a final concentration of 10-100 µg/mL in fresh plasma (e.g., human, mouse, rat) at 37°C.[13][14]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours).[13][14] Immediately freeze aliquots at -80°C to stop degradation.
-
Sample Preparation: Thaw plasma samples on ice. Precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile) in a 3:1 ratio. Vortex and incubate at -20°C for at least 30 minutes.[13][14]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Quantification by LC-MS/MS: Carefully collect the supernatant, which contains the released payload. Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.[14]
-
Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the linker's stability and half-life in plasma.[13]
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).[15]
Methodology:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]
-
ADC Treatment: Prepare serial dilutions of the ADCs (with cleavable and non-cleavable linkers), a non-targeting control ADC, and the free payload. Add the test articles to the cells.[14][15]
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[14]
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or CellTiter-Glo®.[14][15]
-
Data Analysis: Normalize the viability data to untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
Protocol 3: In Vivo Efficacy Study in Xenograft Model
Objective: To evaluate the anti-tumor efficacy and tolerability of the ADCs in a relevant animal model.
Methodology:
-
Model Establishment: Implant tumor cells (e.g., NCI-N87) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID). Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Group Allocation: Randomize mice into treatment groups (e.g., Vehicle control, cleavable ADC, non-cleavable ADC, non-targeting ADC).
-
Dosing: Administer the ADCs intravenously (IV) at specified dose levels and schedules.
-
Monitoring: Measure the tumor volume with calipers two to three times a week using the formula: Volume = 0.5 x (length x width²).[2] Monitor the body weight of the mice as an indicator of toxicity.[2]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess anti-tumor efficacy. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Logical Framework for Linker Selection
The choice between a cleavable and non-cleavable PEG linker is a strategic decision that depends on multiple factors related to the target, the payload, and the desired therapeutic outcome.
Conclusion
The decision between a cleavable and a non-cleavable PEG linker is a nuanced one, with no single solution being universally superior.[6][15] The optimal choice is context-dependent and must be guided by the specific therapeutic application.[16]
Cleavable linkers offer the potential for potent, site-specific drug release and a powerful bystander effect, which can be highly advantageous for treating heterogeneous tumors.[3][6] However, this benefit may come with the risk of lower plasma stability and potential off-target toxicity.[1][4]
Conversely, non-cleavable linkers provide enhanced stability and a generally more favorable safety profile, making them well-suited for highly potent payloads and targets with uniform, high expression.[3][16] Their efficacy, however, is critically dependent on the target cell's internalization and lysosomal degradation machinery and they typically lack a significant bystander effect.[3]
Ultimately, the optimal linker strategy should be determined through rigorous preclinical evaluation, considering the specific characteristics of the target antigen, the tumor microenvironment, and the physicochemical properties of the payload.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 8. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. purepeg.com [purepeg.com]
- 11. dls.com [dls.com]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Influence of PEG Linkers on the Pharmacokinetic Profile of Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving optimal therapeutic outcomes. The linker, a critical component connecting the antibody to the cytotoxic payload, profoundly influences the pharmacokinetics (PK) and overall performance of the ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a versatile tool for fine-tuning these properties. This guide provides an objective comparison of the pharmacokinetics of ADCs with different PEG linkers, supported by experimental data, to inform the development of next-generation targeted therapies.
The incorporation of PEG linkers into ADCs offers several advantages, primarily stemming from their hydrophilic and biocompatible nature.[1][] PEGylation can enhance the solubility of the ADC, particularly when conjugated with hydrophobic payloads, thereby reducing the propensity for aggregation.[3][4] This modification also increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a prolonged circulation half-life, ultimately resulting in greater drug exposure to the tumor.[5][6][7] However, the length and architecture of the PEG linker are critical parameters that must be carefully optimized to balance improved pharmacokinetics with retained potency.[5][8]
Comparative Analysis of ADC Performance with Varying PEG Linkers
The length of the PEG chain directly impacts the pharmacokinetic properties of an ADC. Generally, longer PEG linkers are associated with a decreased clearance rate and a longer plasma half-life.[9] This is attributed to the increased hydrodynamic size, which limits renal filtration and shields the ADC from uptake by the reticuloendothelial system.[9]
However, a potential trade-off exists between improved pharmacokinetics and in vitro potency. Longer PEG chains can sometimes lead to steric hindrance, which may interfere with the binding of the ADC to its target antigen or the subsequent intracellular release and action of the payload, potentially resulting in decreased cytotoxicity.[5] Therefore, a systematic evaluation of various PEG linker lengths is crucial to identify the optimal balance for a specific antibody-payload combination.[8]
Impact of Linear PEG Linker Length on ADC Pharmacokinetics
Preclinical studies have consistently demonstrated a correlation between the length of linear PEG linkers and the pharmacokinetic profile of ADCs. As the number of PEG units increases, a corresponding decrease in plasma clearance and an increase in overall exposure (AUC) are often observed.
| PEG Linker Length | Clearance Rate | General In Vivo Performance | Reference |
| PEG2 / PEG4 | Faster | Reduced efficacy due to rapid clearance. | [9] |
| PEG8 / PEG12 | Slower | Generally considered optimal for improving PK profile without significantly compromising cytotoxicity. A PEG8 side chain has been identified as a minimum length for achieving optimal slower clearance. | [6][9][10] |
| mPEG24 | Significantly Slower | Prolonged half-life and enhanced animal tolerability. | [4][9] |
Impact of Branched vs. Linear PEG Linkers on ADC Pharmacokinetics
The architecture of the PEG linker also plays a significant role in modulating ADC pharmacokinetics. Branched PEG linkers have been shown to offer advantages over linear configurations, particularly for ADCs with a high drug-to-antibody ratio (DAR).[11] The three-dimensional structure of branched PEGs provides a more effective hydrophilic shield around the payload, which can enhance solubility, reduce aggregation, and sterically hinder clearance mechanisms.[11][12] This "umbrella" effect often leads to reduced clearance, a longer half-life, and increased overall exposure compared to linear PEGs of similar molecular weight.[11]
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Half-life (days) | AUC (µg*day/mL) | Reference |
| Linear PEG8 | 10.1 | 3.2 | 296 | [12] |
| Pendant (Branched) PEG | 6.5 | 4.5 | 461 | [12] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs with different PEG linkers. The following outlines key experimental protocols.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers and add them to the cells.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[5][8]
-
Data Analysis: Measure the absorbance or luminescence to determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[5]
In Vivo Pharmacokinetic Study
These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of an ADC in an animal model.
-
Animal Model: Utilize healthy mice or rats for the study.[5] For efficacy studies, use tumor-bearing mice (e.g., athymic nude mice with xenograft tumors).
-
ADC Administration: Administer a single intravenous (IV) dose of the ADCs with different PEG linkers to the animals.
-
Blood Sampling: Collect blood samples at various time points post-injection.
-
Sample Processing: Process the blood samples to obtain plasma.
-
Quantification: Determine the concentration of the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the concentration-time curve (AUC), using non-compartmental or compartmental analysis.[11]
Visualizing Key Concepts
Diagrams can help illustrate the structure of ADCs, experimental workflows, and the logical relationships in linker selection.
Caption: Structure of an ADC with different PEG linker variants.
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
The selection of an appropriate PEG linker is a critical step in the design of ADCs with optimized pharmacokinetic properties. Experimental data consistently show that increasing the length of the PEG linker can lead to reduced clearance and a longer plasma half-life, thereby increasing the overall exposure of the ADC.[9] Furthermore, branched PEG architectures may offer superior pharmacokinetic profiles compared to linear PEGs, especially for ADCs with high drug-to-antibody ratios.[11][12] However, these benefits in pharmacokinetics must be carefully weighed against a potential decrease in in vitro potency.[5] A thorough preclinical evaluation of a panel of ADCs with varying PEG linker lengths and architectures is therefore essential to identify the optimal construct that balances stability, efficacy, and safety for a given therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. labinsights.nl [labinsights.nl]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Boc-Protected PEG Linkers in Advanced Drug Development
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the efficacy, stability, and safety of the entire construct. Among the diverse array of linkers, those incorporating Polyethylene Glycol (PEG) spacers and amine functionalities protected by a tert-butyloxycarbonyl (Boc) group, such as NH2-PEG1-CH2CH2-Boc, have garnered significant attention. This guide provides an objective, data-driven comparison of this class of linkers against other commercially available alternatives, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
The strategic inclusion of a short PEG unit enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final conjugate, especially when paired with a hydrophobic payload.[][2] The Boc protecting group offers a robust and orthogonal handle for sequential conjugation strategies. It remains stable under a variety of reaction conditions, yet can be efficiently removed under acidic conditions to reveal a primary amine for subsequent coupling.[3][4]
Quantitative Performance Comparison
The selection of a linker has a profound impact on the physicochemical properties, stability, and in vitro performance of a bioconjugate. The following tables summarize key comparative data for Boc-protected PEG linkers against other common linker classes.
Table 1: Physicochemical and Stability Characteristics of Common Linker Classes
| Linker Class/Example | Key Features | Cleavage Mechanism | Plasma Stability Profile | Key Advantages | Key Disadvantages |
| Boc-NH-PEG-Alkyl | Boc-protected amine, short PEG spacer | Not applicable (forms stable amide bond after deprotection) | High (amide bond) | Enhanced hydrophilicity, synthetic versatility for sequential conjugation.[5] | Requires a deprotection step which adds complexity to the synthesis. |
| SMCC (Maleimide-based) | Thiol-reactive maleimide | Non-cleavable | Moderate; susceptible to retro-Michael addition leading to payload loss.[6] | Well-established chemistry. | Potential for payload deconjugation in vivo.[6] |
| Val-Cit-PABC (VC) | Dipeptide substrate for Cathepsin B | Enzymatic (Cathepsin B) | Generally stable in circulation, but can be susceptible to cleavage by other proteases.[7] | Targeted payload release in the lysosome; potential for bystander effect.[8] | Stability can be species-dependent. |
| Hydrazone | Acid-labile hydrazone bond | pH-sensitive (acidic hydrolysis) | Stable at physiological pH, labile in acidic endosomes/lysosomes.[9] | Targeted release in the acidic tumor microenvironment or intracellular compartments. | Can exhibit instability in circulation.[7] |
| DBCO (Copper-free Click) | Strain-promoted alkyne-azide cycloaddition | Non-cleavable | High | Bioorthogonal, high reaction efficiency and specificity. | Can be sterically bulky. |
Table 2: Comparative In Vitro Performance of ADCs with Different Linker Types
| Linker Type | Target/Payload | Cell Line | In Vitro Cytotoxicity (IC50) | Bystander Effect | Reference |
| PEGylated (non-cleavable) | HER2/MMAE | SK-BR-3 | Low nM | Limited | [10] |
| SMCC (non-cleavable) | HER2/DM1 | KPL-4 | ~15 nM | Limited | [7] |
| Val-Cit (cleavable) | CD30/MMAE | Karpas 299 | Sub-nM | Yes | [8] |
| Hydrazone (cleavable) | CD22/Calicheamicin | Daudi | pM range | Yes | [9] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The data presented are representative examples to illustrate general trends.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of linker selection. The following are detailed protocols for key assays used to evaluate linker performance.
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species over time.
Materials:
-
Test ADC constructs
-
Control ADC (with a known stable linker, if available)
-
Frozen plasma from relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)
-
Elution buffer (e.g., low pH glycine (B1666218) or formic acid)
-
LC-MS system (e.g., high-resolution mass spectrometer)
Procedure:
-
ADC Incubation: Thaw plasma at 37°C. Dilute the test ADCs to a final concentration of approximately 100 µg/mL in the plasma. Prepare a control sample by diluting the ADCs in PBS to the same final concentration. Incubate all samples at 37°C.[11]
-
Time-Point Sampling: Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 6, 24, 48, 96 hours). Immediately freeze the samples at -80°C to halt any further reactions.[12]
-
Immunoaffinity Capture: Thaw the plasma samples on ice. Isolate the ADC from the plasma matrix using Protein A/G magnetic beads or another appropriate immunoaffinity capture method.[12]
-
Washing and Elution: Wash the beads with PBS to remove non-specifically bound plasma proteins. Elute the intact ADC from the beads using a low pH elution buffer.[12]
-
LC-MS Analysis: Analyze the eluted ADC samples by intact protein mass spectrometry.[13]
-
Data Analysis: Deconvolute the mass spectra to determine the relative abundance of each drug-loaded species (e.g., DAR0, DAR2, DAR4). Calculate the average drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates payload deconjugation.[11]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on an antigen-positive cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive)
-
Non-target cancer cell line (antigen-negative, as a control)
-
Complete cell culture medium
-
ADC constructs and a vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[8][14]
-
ADC Treatment: Prepare serial dilutions of the ADC constructs in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include wells with medium only as a vehicle control.[14]
-
Incubation: Incubate the plates for a period of 72-120 hours at 37°C and 5% CO2.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[15]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the ADC concentration and use a sigmoidal dose-response curve fit to determine the IC50 value.[14]
Visualizing Workflows and Pathways
Experimental Workflow for Linker Evaluation
PROTAC-Mediated Degradation of Bcl-xL
References
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. purepeg.com [purepeg.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Navigating the PROTAC Landscape: A Comparative Guide to E3 Ligase Ligands with Fixed PEG Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal step in achieving potent and selective protein degradation. A critical determinant of a PROTAC's success lies in the judicious selection of its E3 ligase ligand and the linker connecting it to the target-binding moiety. This guide presents a comparative analysis of different E3 ligase ligands—recruiting Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitors of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 Homolog (MDM2)—in the context of a fixed polyethylene (B3416737) glycol (PEG) linker. This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological and experimental processes to empower strategic decision-making in PROTAC development.
The Tripartite Alliance: Target, Linker, and E3 Ligase Ligand
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] The linker, far from being a passive spacer, critically influences the stability and geometry of this ternary complex, thereby impacting degradation efficiency.[3][4] PEG linkers are frequently employed due to their hydrophilicity, which can enhance solubility and cell permeability, and their synthetic tractability.[5][6]
Quantitative Comparison of E3 Ligase Ligand Performance with PEG Linkers
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[7][8] The following tables summarize the performance of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-characterized target, using different E3 ligase ligands connected via similar PEG-based linkers. It is important to note that direct head-to-head comparisons with an identical fixed PEG linker across multiple E3 ligases are not always available in the literature; therefore, the data presented is a collation from various studies to illustrate general trends.[2][7]
Table 1: Performance of CRBN- and VHL-based PROTACs with PEG Linkers Targeting BRD4
| E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| CRBN (Pomalidomide-based) | 9-unit PEG | 5.9 | ~90 | Mino |
| VHL (Hydroxyproline-based) | 5-unit PEG | 1.8 | >95 | HeLa |
Disclaimer: The data presented is collated from multiple studies and is for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions.
Table 2: Performance of IAP- and MDM2-based PROTACs with PEG Linkers
| E3 Ligase Ligand | Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| IAP (SMAC mimetic-based) | BRD4 | PEG-based | Data not readily available in direct comparison format | Data not readily available | - |
| MDM2 (Nutlin-based) | AR | 13-atom PEG | Potent degradation observed | Data not readily available | - |
Note: Quantitative data for IAP and MDM2-based PROTACs with PEG linkers targeting BRD4 is less prevalent in comparative studies. The data for the MDM2-based PROTAC targets the Androgen Receptor (AR) and is included to provide a general performance indicator.[9]
In-Depth Look at E3 Ligase Ligands
The choice of E3 ligase ligand is a critical decision in PROTAC design, with each offering a unique set of advantages and disadvantages.[10]
-
Cereblon (CRBN) Ligands: Derived from immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and pomalidomide, CRBN ligands are widely used.[10][11] They generally possess good drug-like properties and have demonstrated high degradation efficiency for a broad range of targets.[10] However, they can have off-target effects due to the native functions of CRBN.[10]
-
Von Hippel-Lindau (VHL) Ligands: Typically hydroxyproline-based molecules, VHL ligands mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.[2][10] VHL-based PROTACs can be highly potent, but the peptidic nature of the ligands can sometimes lead to poorer pharmacokinetic properties compared to CRBN ligands.[10]
-
Inhibitors of Apoptosis Proteins (IAPs) Ligands: Often derived from SMAC mimetics, IAP ligands are attractive for oncology-focused PROTACs as IAPs are frequently overexpressed in cancer cells.[2][12] The development of highly potent IAP-recruiting PROTACs is an active area of research.[2]
-
Mouse Double Minute 2 Homolog (MDM2) Ligands: Ligands for MDM2, such as those based on the nutlin scaffold, can offer a dual mechanism of action in cancer by degrading a target protein while also stabilizing the p53 tumor suppressor.[9][11]
Experimental Protocols
Accurate determination of a PROTAC's efficacy is crucial for its development. The following are detailed methodologies for key experiments.
Protocol 1: Determination of DC50 and Dmax
This protocol outlines the general procedure for quantifying the degradation of a target protein following PROTAC treatment.[13][14]
1. Cell Culture and PROTAC Treatment:
- Seed a cell line expressing the protein of interest in 96-well plates and allow them to adhere overnight.[14]
- Prepare serial dilutions of the PROTAC in complete growth medium from a DMSO stock. A typical concentration range is 1 nM to 10,000 nM.[14]
- Ensure the final DMSO concentration is consistent across all wells, including a vehicle-only control (e.g., 0.1% DMSO).[14]
- Remove the old medium and add the medium containing the different concentrations of the PROTAC.
- Incubate the cells for a predetermined time (e.g., 24 hours) in a CO2 incubator. The optimal time should be determined in a preliminary time-course experiment.[14]
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
- Determine the total protein concentration in each lysate using a BCA assay or a similar method.
3. Protein Level Measurement (Western Blotting): [13]
- Separate equal amounts of protein from each lysate by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
4. Data Analysis: [14]
- Normalize the band intensity of the target protein to a loading control (e.g., GAPDH or β-actin).
- Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) model to determine the DC50 and Dmax values.[8]
Protocol 2: E3 Ligase Ligand Binding Affinity Assay (AlphaScreen)
This protocol describes a high-throughput method to evaluate the binding of ligands to E3 ligases.[15]
1. Reagent Preparation:
- Prepare assay buffer and solutions of the biotinylated E3 ligase, a fluorescently labeled tracer that binds to the E3 ligase, and the test E3 ligase ligand.
- Prepare AlphaScreen donor and acceptor beads according to the manufacturer's instructions.
2. Assay Procedure:
- In a 384-well plate, add the biotinylated E3 ligase, the fluorescent tracer, and varying concentrations of the test ligand.
- Incubate the mixture to allow for binding to reach equilibrium.
- Add the AlphaScreen donor and acceptor beads and incubate in the dark.
3. Data Acquisition and Analysis:
- Read the plate on an AlphaScreen-capable plate reader.
- The signal will decrease as the test ligand competes with the fluorescent tracer for binding to the E3 ligase.
- Plot the AlphaScreen signal against the logarithm of the test ligand concentration and fit the data to determine the IC50 value, which can be converted to a binding affinity (Ki) value.
Visualizing the Process: Diagrams of Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating PROTAC Target Engagement: CETSA vs. Alternative Methods
In the rapidly evolving field of targeted protein degradation, confirming the direct interaction of a Proteolysis Targeting Chimera (PROTAC) with its intended protein of interest is a critical step for therapeutic development. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with other prevalent methods for validating PROTAC target engagement. We will delve into the experimental protocols, data presentation, and the relative advantages and limitations of each technique to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system.[1] They consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2] Validating that the PROTAC effectively engages the target protein within the complex cellular environment is paramount to interpreting degradation data and optimizing therapeutic candidates.[1]
Comparison of Target Engagement Validation Methods
Several techniques are available to assess PROTAC target engagement, each with unique principles and applications. This guide focuses on a comparative analysis of CETSA, NanoBRET, Drug Affinity Responsive Target Stability (DARTS), and the foundational Western Blot for protein degradation analysis.
| Method | Principle | Key Advantages | Key Limitations |
| CETSA® (Cellular Thermal Shift Assay) | Ligand binding alters the thermal stability of the target protein.[3] | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[1][3] | Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput.[1] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[4] | High-throughput, quantitative, and can be performed in live cells, providing real-time data.[4] | Requires genetic modification of the target protein, which may cause steric hindrance.[4] |
| DARTS (Drug Affinity Responsive Target Stability) | Ligand binding protects the target protein from proteolytic degradation.[5] | Label-free, does not require protein modification, and can be used with complex lysates.[4] | Can be less sensitive if the conformational change upon binding is minor; semi-quantitative.[4] |
| Western Blot | Antibody-based detection of protein levels to quantify degradation.[6] | Simple, widely available, and directly measures the ultimate outcome of PROTAC action.[7] | Semi-quantitative and provides no direct information on target engagement.[4] |
Cellular Thermal Shift Assay (CETSA): A Label-Free Approach
CETSA is a powerful biophysical method that measures the thermal stabilization of a target protein upon ligand binding in its native cellular environment.[3] An increase in the melting temperature (Tm) of the target protein in the presence of a PROTAC is a direct indication of target engagement.[3]
Detailed Experimental Protocol: CETSA
This protocol outlines the steps to determine the thermal shift of a target protein upon PROTAC binding.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC of interest and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge (capable of 20,000 x g at 4°C)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western Blot reagents
-
Primary antibody specific to the protein of interest
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the PROTAC or vehicle for 1-2 hours.[1]
-
Heat Challenge: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.[1]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[1]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.[1]
-
Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Analyze the levels of the soluble target protein by Western Blot.[1]
Quantitative Data Presentation: CETSA
The primary quantitative output of a CETSA experiment is the change in melting temperature (ΔTm).
| PROTAC | Target Protein | ΔTm (°C) |
| PROTAC A | Target X | + 4.2 |
| PROTAC B | Target X | + 2.1 |
| Vehicle | Target X | 0 |
Alternative Methods for Target Engagement Validation
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that quantitatively measures the binding of a PROTAC to a target protein in living cells.[4] It relies on energy transfer from a NanoLuc® luciferase-tagged protein to a fluorescently labeled tracer.[4]
Detailed Experimental Protocol: NanoBRET™
Materials:
-
Cells expressing the NanoLuc®-target protein fusion
-
NanoBRET™ tracer specific for the target protein
-
PROTAC of interest
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates
Procedure:
-
Cell Preparation: Transfect cells with the NanoLuc®-target protein fusion vector and seed them into assay plates.[1]
-
Compound and Tracer Addition: Prepare serial dilutions of the PROTAC. Add the NanoBRET™ tracer and the PROTAC dilutions to the cells.[1]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.[1]
-
Signal Measurement: Read the plate on a luminometer equipped with filters to measure donor and acceptor emission.[1]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot it against the PROTAC concentration to determine the IC50 value.[1]
Quantitative Data Presentation: NanoBRET™
The key quantitative metric from a NanoBRET™ assay is the half-maximal inhibitory concentration (IC50).
| PROTAC | Target Protein | Intracellular IC50 (nM) |
| PROTAC A | Target X | 50 |
| PROTAC B | Target X | 250 |
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that identifies target engagement based on the principle that ligand binding can protect a protein from proteolysis.[4]
Detailed Experimental Protocol: DARTS
Materials:
-
Cell lysate containing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Protease (e.g., pronase or thermolysin)
-
Protease inhibitor
-
SDS-PAGE and Western Blot reagents
Procedure:
-
Lysate Preparation: Prepare a cell lysate in a buffer without detergents.[1]
-
PROTAC Incubation: Incubate the cell lysate with the PROTAC at various concentrations.[1]
-
Protease Digestion: Add the protease to the lysates and incubate to allow for partial digestion.[1]
-
Analysis: Analyze the samples by SDS-PAGE and Western Blot to detect the amount of the target protein remaining.[1]
Quantitative Data Presentation: DARTS
DARTS provides a semi-quantitative measure of target protection from proteolysis.
| PROTAC Concentration (µM) | % Target Protein Protection |
| 0 (Vehicle) | 0 |
| 1 | 25 |
| 10 | 75 |
Western Blot for Protein Degradation
While not a direct measure of target engagement, Western blotting is the gold standard for confirming the downstream consequence of PROTAC action: protein degradation.[7] It is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]
Detailed Experimental Protocol: Western Blot
Procedure:
-
Cell Treatment: Treat cells with a dose-response of the PROTAC for a specific duration (e.g., 24 hours).[1]
-
Cell Lysis: Lyse the cells and collect the total protein lysate.[1]
-
Protein Quantification: Determine the protein concentration of each lysate.[1]
-
Immunoblotting: Perform SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein and a loading control.[1]
-
Detection and Quantification: Detect the protein bands and quantify the intensities to determine the percentage of degradation relative to the vehicle control.[1]
Conclusion: Selecting the Right Assay
The choice of assay for validating PROTAC target engagement depends on the specific research question, available resources, and the characteristics of the target protein. CETSA offers a label-free, physiological assessment of target binding. NanoBRET provides high-throughput, quantitative data on intracellular engagement. DARTS is a valuable label-free alternative when thermal shift or protein tagging is not feasible. Western blotting remains an indispensable tool for confirming the ultimate functional outcome of protein degradation. A multi-faceted approach, often combining a direct engagement assay with a degradation assay, provides the most comprehensive and robust validation of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 7. benchchem.com [benchchem.com]
The Point of Connection: A Comparative Guide to PROTAC Efficacy with Varying Linker Attachment Points
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system, offer a powerful strategy to eliminate disease-causing proteins.[1][2] A PROTAC's success, however, is not solely dictated by the choice of warhead for the protein of interest (POI) or the E3 ligase ligand. The chemical linker that tethers these two components, and critically, its points of attachment, play a pivotal role in the formation of a productive ternary complex, ultimately governing the potency and efficacy of the degrader. [3][4]
This guide provides a comparative analysis of PROTAC efficacy based on varying linker attachment points, supported by experimental data from studies on key therapeutic targets. We will delve into how altering the exit vector on both the target-binding ligand and the E3 ligase-recruiting moiety can profoundly impact degradation performance.
The Decisive Role of the Linker Exit Vector
The linker is far more than a passive spacer; its length, composition, and attachment points dictate the spatial orientation of the POI and the E3 ligase within the ternary complex.[4] An optimal linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein.[5] Conversely, a suboptimal attachment point can introduce steric hindrance, prevent the formation of a stable ternary complex, or lead to unproductive binding modes, thereby diminishing or abrogating degradation.[3] The selection of a suitable exit vector, a solvent-exposed position on the ligand that allows for linker attachment without disrupting binding to its target protein, is therefore a critical design parameter.[3][6]
Comparative Performance Analysis: Impact of Linker Attachment Points
The following tables summarize quantitative data from studies on Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4) degraders, illustrating the impact of varying linker attachment points on degradation potency (DC50) and maximal degradation (Dmax).
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders
In the development of BTK PROTACs, the choice of the E3 ligase and the linker attachment point on the ligase ligand has been shown to be critical. The following data compares BTK degraders utilizing different E3 ligase ligands with distinct attachment points.
| PROTAC | E3 Ligase Ligand | Linker Attachment Point on E3 Ligand | DC50 (nM) | Dmax (%) | Reference |
| MT802 | Cereblon (CRBN) | Pomalidomide-based | <1 | >95 | [7] |
| SJF608 | Cereblon (CRBN) | Pomalidomide-based (modified linker) | <10 | >90 | [7] |
| VHL-based PROTAC 1 | Von Hippel-Lindau (VHL) | Hydroxyproline-based | >1000 | ~50 | [7] |
| VHL-based PROTAC 2 | Von Hippel-Lindau (VHL) | Alternative Hydroxyproline-based | >1000 | ~50 | [7] |
Key Findings: This study highlights that for BTK degradation, PROTACs recruiting the Cereblon E3 ligase were significantly more potent than those recruiting the Von Hippel-Lindau ligase, even when using the same BTK-targeting warhead.[7] The different attachment points on the VHL ligands and the resulting spatial arrangements were less effective at forming a productive ternary complex for BTK degradation.
Case Study 2: Bromodomain-containing protein 4 (BRD4) Degraders
The optimization of BRD4 degraders has provided valuable insights into the impact of linker length and attachment points. The well-characterized PROTACs, MZ1 and dBET1, utilize different E3 ligases and have distinct linker architectures.
| PROTAC | E3 Ligase Recruited | Warhead | Linker Type | Reported DC50 (nM) | Reported Dmax (%) | Reference |
| MZ1 | Von Hippel-Lindau (VHL) | JQ1 | PEG-based | ~10-30 | >90 | [8] |
| dBET1 | Cereblon (CRBN) | JQ1 | PEG-based | ~1-5 | >90 | [8] |
Key Findings: While both MZ1 and dBET1 are potent BRD4 degraders, the choice of E3 ligase and the corresponding linker attachment strategy influence their degradation profiles and selectivity across the BET family of proteins.[8] The specific exit vector on the JQ1 warhead and the E3 ligase ligands are crucial for achieving high degradation efficiency.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the underlying principles and the process of evaluating PROTAC efficacy, the following diagrams illustrate the key pathways and workflows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTACs with varying linker attachment points.
Caption: Logical relationship between linker attachment points and PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of a successful PROTAC development campaign. Below are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.
Western Blotting for Protein Degradation
This is the most common method used to quantify the degradation of a target protein in cells following PROTAC treatment.[9]
1. Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., a cancer cell line endogenously expressing the POI) in multi-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Re-probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to serve as a loading control.
6. Detection and Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
It is crucial to assess the cytotoxicity of PROTACs to ensure that the observed protein degradation is not a result of general cellular toxicity.[5]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for the desired time period.
2. Assay Procedure:
-
For MTT assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
3. Data Acquisition and Analysis:
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion
The strategic selection of linker attachment points is a critical and nuanced aspect of rational PROTAC design. As the presented data illustrates, minor alterations in the exit vector on either the warhead or the E3 ligase ligand can lead to dramatic differences in degradation potency and efficacy. A systematic and empirical evaluation of a library of PROTACs with diverse linker attachment points, using the robust experimental protocols outlined in this guide, is essential for identifying optimal degraders. This iterative process of design, synthesis, and biological testing is paramount to unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating the Specificity of Targeted Protein Degradation: A Comparative Guide to the Off-Target Effects of PROTACs with Different Linkers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] While the promise of PROTACs is immense, a critical challenge in their development is ensuring their specificity and minimizing off-target effects.[3] The linker, far from being a passive spacer, plays a pivotal role in determining the potency, selectivity, and physicochemical properties of a PROTAC.[2][4] This guide provides a comparative analysis of the off-target effects of PROTACs with different linkers, supported by experimental data and detailed methodologies for their assessment.
The Critical Role of the Linker in PROTAC Selectivity
The linker's length, composition, and flexibility are key parameters that must be optimized to achieve the desired therapeutic window.[4][5] An ideal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to efficient ubiquitination and degradation of the intended target.[] However, variations in linker design can significantly impact a PROTAC's off-target profile.
Linker Length: The length of the linker is a crucial determinant of on-target potency and can significantly influence specificity.[7] A linker that is too short may not allow for the formation of a stable ternary complex, while an excessively long or flexible linker can increase the conformational freedom of the PROTAC, potentially leading to unintended interactions with other proteins.[7][8] Systematic studies have shown that there is often an optimal linker length or range that confers maximal degradation of the target protein, and deviating from this can reduce potency or alter selectivity.[9][10]
Linker Composition: The chemical makeup of the linker affects a PROTAC's physicochemical properties, such as solubility and cell permeability.[] Polyethylene glycol (PEG) linkers are frequently used due to their hydrophilicity and biocompatibility.[7] However, the inherent flexibility of PEG linkers can also contribute to off-target effects.[11] More rigid linker structures may offer better control over the geometry of the ternary complex, potentially enhancing selectivity.[8]
Linker Attachment Points: The points at which the linker is connected to the target-binding and E3 ligase-recruiting ligands can also influence the selectivity profile. Different attachment points can alter the orientation of the recruited proteins within the ternary complex, favoring or disfavoring interactions that lead to off-target degradation.[8]
Case Study: Off-Target Effects of Pomalidomide-Based PROTACs
A significant concern with PROTACs that utilize pomalidomide (B1683931) or related molecules to recruit the Cereblon (CRBN) E3 ligase is the off-target degradation of zinc-finger (ZF) proteins.[12][13] Pomalidomide itself is known to induce the degradation of certain ZF transcription factors.[13] When incorporated into a PROTAC, this inherent activity can lead to the degradation of off-target ZF proteins, independent of the intended target.[12]
Recent studies have systematically profiled the off-target activities of pomalidomide-based PROTACs with different linker chemistries.[12] These studies have revealed that nearly all profiled PROTACs exhibited some level of off-target degradation of ZF domains.[12] However, rational design of the linker and modifications to the pomalidomide scaffold, such as substitutions at the C5 position, have been shown to reduce these off-target effects.[12]
Quantitative Assessment of Off-Target Effects
A multi-pronged approach is essential for the comprehensive identification and validation of PROTAC off-target effects.[14] This typically involves an initial unbiased global screen followed by more targeted validation assays.[2]
| Experimental Technique | Principle | Advantages | Disadvantages | Application in Off-Target Assessment |
| Global Proteomics (e.g., TMT, SILAC) | Unbiased, quantitative mass spectrometry to measure changes in protein abundance across the entire proteome upon PROTAC treatment.[14] | Comprehensive and unbiased view of off-target degradation.[14] Can identify unexpected off-targets.[14] | Lower throughput, can be expensive, and may lack sensitivity for low-abundance proteins.[12][14] Requires sophisticated data analysis.[14] | Primary screening for identifying potential off-target proteins degraded by the PROTAC.[14] |
| Targeted Proteomics (e.g., PRM, SRM) | Mass spectrometry-based method focused on quantifying a pre-selected list of proteins with high sensitivity and specificity.[2] | High sensitivity and specificity for predetermined proteins.[2] | Not suitable for discovering novel off-targets. | Validation and quantification of the degradation of specific, suspected off-target proteins identified through global proteomics or other methods.[2] |
| Western Blotting | Antibody-based detection of specific proteins to confirm changes in their abundance.[2] | Relatively simple, widely available, and provides direct visual confirmation of protein degradation. | Low throughput and semi-quantitative. | Orthogonal validation of hits from proteomics screens.[2] |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stability of proteins in response to ligand binding. PROTAC binding can stabilize a protein, altering its melting temperature.[14] | Confirms direct target engagement in a cellular context.[2][14] Can distinguish direct from indirect effects.[14] | Technically demanding and may not be suitable for all proteins.[14] | Assessing direct binding of the PROTAC to both on-target and potential off-target proteins.[2] |
| Transcriptomics (e.g., RNA-seq) | Measures changes in mRNA levels to differentiate between protein degradation and transcriptional regulation.[14] | Provides insight into the mechanism of protein level changes.[14] | Does not directly measure protein degradation. | Distinguishing between PROTAC-induced protein degradation and changes in protein levels due to altered gene expression.[15] |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
A typical workflow for identifying off-target effects using mass spectrometry-based proteomics is as follows:
-
Cell Culture and Treatment: Culture a suitable human cell line to ~70-80% confluency. Treat cells with the PROTAC at a predetermined optimal concentration and a vehicle control. It is crucial to include multiple biological replicates for statistical power.[14]
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration, and then digest the proteins into peptides using an enzyme like trypsin.[2]
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[2]
-
Data Analysis: Identify and quantify peptides and proteins using specialized software. Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control samples.[2]
Western Blotting for Validation of Off-Target Degradation
-
Cell Culture and Lysis: Seed cells and treat with the PROTAC as for the proteomics experiment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.[14]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the potential off-target protein. Following washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[14]
-
Detection: Add a chemiluminescent substrate and detect the signal using an appropriate imaging system. The intensity of the bands corresponds to the protein abundance.
Visualizing PROTAC Mechanisms and Workflows
Caption: On-target versus off-target degradation pathways mediated by PROTACs.
Caption: Workflow for the discovery and validation of PROTAC off-target effects.
Conclusion
The rational design of the linker is a critical aspect of developing safe and effective PROTAC therapeutics.[5] While longer and more flexible linkers can sometimes enhance on-target potency, they may also increase the risk of off-target effects.[7] A systematic and multi-faceted experimental approach, combining global proteomics for discovery with targeted assays for validation, is essential to build a comprehensive specificity profile for any new PROTAC candidate.[2] By carefully optimizing the linker and rigorously assessing off-target liabilities, researchers can pave the way for the development of a new generation of highly selective and potent protein-degrading drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of NH2-PEG1-CH2CH2-Boc: A Procedural Guide
I. Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of NH2-PEG1-CH2CH2-Boc should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
First Aid Measures: In the event of accidental exposure, follow these first aid protocols:
| Scenario | Procedure |
|---|---|
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] |
II. Step-by-Step Disposal Protocol
The disposal of this compound should be managed in a way that prevents environmental release and adheres to institutional and local regulations. Although this compound is not classified as hazardous under Regulation (EC) No. 1272/2008, it must be treated as chemical waste.[4]
Step 1: Waste Identification and Segregation Correctly identify the waste as this compound. It is crucial to segregate this chemical waste from other waste streams, such as general laboratory trash, sharps, and incompatible chemicals (e.g., strong oxidizing agents).[1][3]
Step 2: Containerization
-
Solid Waste: Place any solid this compound waste or contaminated consumables (e.g., weigh boats, pipette tips, gloves) into a designated, sealable, and clearly labeled chemical waste container.[1] A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
Liquid Waste: If this compound is in a solution, it should be stored in a sealed, labeled container. If a spill occurs, absorb the liquid with an inert material such as vermiculite (B1170534) or dry sand, and then place the absorbent material into the solid chemical waste container.[1][2]
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol). The rinsate from the first rinse must be collected and disposed of as liquid chemical waste. Subsequent rinses can also be collected as chemical waste.[2]
Step 3: Labeling The waste container must be clearly and accurately labeled with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas. The label should also include the date and any other information required by your institution's hazardous waste program.[2]
Step 4: Storage Store the sealed and labeled waste container in a designated, secure, and well-ventilated area. This storage area should be away from heat, light, and incompatible materials.[5]
Step 5: Final Disposal Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Under no circumstances should this compound or its rinsate be poured down the drain. [1][2][5]
Visualizing the Disposal Workflow
To further clarify the procedural steps for the safe disposal of this compound, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environment. Always consult your institution's specific safety and disposal guidelines before handling any chemical waste.
References
Essential Safety and Operational Guide for Handling NH2-PEG1-CH2CH2-Boc
Physicochemical and Hazard Information
While one supplier classifies a similar Boc-NH-PEG-NH2 compound as non-hazardous under Regulation (EC) No. 1272/2008, it is best practice to handle all chemicals with caution.[3] The toxicological properties of NH2-PEG1-CH2CH2-Boc have not been thoroughly investigated.[3] Potential hazards associated with similar PEGylated and amine-containing compounds include skin and eye irritation.[4][5] Therefore, a conservative approach to handling is recommended.
Summary of Key Data
| Property | Value | Source(s) |
| CAS Number | 1260092-46-3 | [6] |
| Molecular Formula | C₉H₁₉NO₃ | [6] |
| Molecular Weight | 189.25 g/mol | [6] |
| Appearance | Colorless to light yellow liquid/solid | [7] |
| Purity | ≥97% to 99.83% | [6][7] |
| Storage (Pure Form) | 4°C, protect from light | [6][7] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [7] |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
A structured workflow is essential for minimizing risk and ensuring experimental consistency. Adherence to the following operational steps and PPE requirements is mandatory.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[4][8]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side shields or a face shield. | To protect eyes from potential splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, >0.11 mm thickness). | To prevent skin contact. Inspect gloves before use and use proper removal technique.[1][8] |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination.[1][9] |
| Respiratory Protection | NIOSH-approved respirator if aerosols or dust are generated. | To prevent inhalation of airborne particles.[1][10] |
Step-by-Step Handling Procedure
-
Risk Assessment: Before beginning work, review this guide and any institutional standard operating procedures (SOPs).
-
Preparation: Ensure the work area, preferably a fume hood, is clean and uncluttered. Have a spill kit and designated waste containers readily accessible.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Equilibration: Allow the container of this compound to warm to room temperature before opening to prevent moisture condensation.[2][4]
-
Weighing and Dispensing: If the compound is a solid, handle it carefully to avoid creating dust. For viscous liquids, gentle warming may be necessary for easier pipetting.[4] It is often recommended to create a stock solution to facilitate handling.[5][11]
-
Post-Handling: After handling, thoroughly wash hands with soap and water.[1] Clean and decontaminate all work surfaces and equipment.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
Emergency Procedures
In the event of exposure, take the following immediate actions:
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[1][4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, such as gloves, pipette tips, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[2][9]
-
Waste Disposal: Dispose of chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][2] Do not pour down the drain or mix with other waste streams unless compatibility is confirmed.[2]
Visual Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biochempeg.com [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
